trans-4-Hydroxy-D-proline
Description
4-Hydroxy-L-proline is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Hydroxyproline is a natural product found in Drosophila melanogaster with data available.
A hydroxylated form of the imino acid proline. A deficiency in ASCORBIC ACID can result in impaired hydroxyproline formation.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861573 | |
| Record name | 4-Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | cis-Hydroxyproline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |
| Record name | N-Hydroxy-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Proline, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | L-Proline, homopolymer | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-4-Hydroxy-L-proline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3398-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyproline | |
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Foundational & Exploratory
An In-depth Technical Guide to trans-4-Hydroxy-D-proline: Physicochemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-4-Hydroxy-D-proline, a stereoisomer of the more common L-hydroxyproline, is a valuable chiral building block in organic synthesis and a subject of interest in biomedical research. Its unique structural properties, conferred by the trans configuration of the hydroxyl group on the pyrrolidine ring, make it a crucial component in the synthesis of various pharmaceuticals, including carbapenem antibiotics.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details established experimental protocols for its analysis and synthesis, and illustrates relevant biological and analytical workflows.
Core Physicochemical Properties
This compound is a non-proteinogenic amino acid that presents as a white to pale pink solid or powder.[2][3][4] Its structural and physical characteristics are fundamental to its application in various scientific fields.
Structural and Identification Data
The identity and structure of this compound are defined by several key identifiers and molecular notations.
| Property | Value | Reference |
| IUPAC Name | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | [4][5][6] |
| CAS Number | 3398-22-9 | [4][5] |
| Molecular Formula | C₅H₉NO₃ | [4][5] |
| Molecular Weight | 131.13 g/mol | [4][5] |
| Canonical SMILES | C1--INVALID-LINK--O | |
| InChI | 1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | [4] |
| InChIKey | PMMYEEVYMWASQN-IUYQGCFVSA-N | [4] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physical and chemical properties of this compound. These values are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Conditions | Reference |
| Melting Point | 261 °C (decomposes) | Not Applicable | [4] |
| Boiling Point | 355.2 °C | Predicted | |
| Flash Point | 168.6 °C | Predicted | |
| Optical Rotation [α]D | +76° ± 2° | c=1 in H₂O at 22 °C | [2] |
| pKa₁ (Carboxyl) | ~1.82 | Data for L-isomer | [7] |
| pKa₂ (Amine) | ~9.65 | Data for L-isomer | [7] |
| Solubility | Soluble in water | General | [8] |
| 10 mg/mL | in PBS (pH 7.2) for L-isomer | [9][10] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) will show characteristic signals for the protons on the pyrrolidine ring. The chemical shifts and coupling constants are influenced by the stereochemistry of the molecule. Key signals include those for the alpha-proton (on C2), the beta-protons (on C3), the gamma-proton (on C4, adjacent to the hydroxyl group), and the delta-protons (on C5).[11]
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the molecule, including the carbonyl carbon of the carboxylic acid group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the secondary amine, and the C=O stretch of the carboxylic acid.
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
While the L-isomer is typically extracted from collagen, the D-isomer is often produced through synthetic or biotechnological methods.
Methodology: Microbial Fermentation
A promising method for producing trans-4-hydroxyproline involves microbial fermentation, which offers a more sustainable and cost-effective alternative to traditional chemical synthesis.[1]
-
Strain Development: Start with a suitable host microorganism, such as Escherichia coli. Engineer the strain to accumulate the precursor L-proline. This is often achieved by deleting genes involved in proline catabolism (e.g., putA).[1]
-
Heterologous Gene Expression: Introduce and express a heterologous gene encoding a proline hydroxylase, the enzyme responsible for converting proline to hydroxyproline. The specific hydroxylase will determine the stereochemistry of the product.
-
Metabolic Engineering: To enhance the yield, further metabolic engineering is required. This includes strengthening the biosynthetic pathway towards the precursor α-ketoglutarate, disrupting competing branch pathways, and optimizing the supply of necessary cofactors like NADPH, O₂, and Fe²⁺.[1]
-
Fermentation: Cultivate the engineered strain in a bioreactor under optimized conditions. A continuous feeding strategy for a carbon source (like glucose) and cofactors (like Fe²⁺) is often employed to maintain high production rates.[1]
-
Purification: After fermentation, the this compound is recovered from the culture medium and purified using standard techniques such as ion-exchange chromatography and crystallization.
Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis and quantification of hydroxyproline isomers.
Methodology: HPLC with Pre-column Derivatization
Due to the lack of a strong chromophore, hydroxyproline isomers are typically derivatized before HPLC analysis to enable sensitive detection.
-
Sample Preparation: Prepare the sample containing this compound. For biological samples, this may involve protein hydrolysis to release the amino acid, followed by neutralization.
-
Derivatization: React the sample with a chiral derivatizing agent. A common reagent is Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA).[12]
-
Mix 25 µL of the neutralized sample with 10 µL of 1 M NaHCO₃.
-
Add 40 µL of 35 mM L-FDVA (dissolved in acetone).
-
Incubate the reaction mixture to allow for complete derivatization.
-
-
HPLC Analysis:
-
Column: Use a reversed-phase HPLC (RP-HPLC) column (e.g., C18).
-
Mobile Phase: Employ a suitable gradient of solvents, such as a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Detection: Detect the derivatized products using a UV or photodiode array detector. The specific wavelength will depend on the derivatizing agent used.
-
Quantification: Quantify the amount of this compound by comparing the peak area to that of a known standard.
-
-
Confirmation: The identity of the peak can be confirmed using mass spectrometry (LC-MS).[12]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key relationships and processes involving hydroxyproline.
Caption: Role of Hydroxylation in Collagen Stability.
Caption: General Workflow for HPLC Analysis.
Caption: Bacterial Metabolic Pathway of trans-4-Hydroxy-L-proline.[13]
Biological Significance and Applications
While the L-isomer of 4-hydroxyproline is a major component of collagen and elastin, this compound is primarily of interest as a synthetic intermediate.[8][9] Its rigid, chiral structure makes it an excellent starting material for the stereospecific synthesis of complex molecules.[2] It is a key building block in the creation of various pharmaceuticals, particularly carbapenem antibiotics and angiotensin-converting enzyme inhibitors.[1] Furthermore, its ability to enhance stability and solubility has led to its use in cosmetic and personal care products to improve skin hydration.[2] In research, it is utilized in protein engineering studies to understand the effects of proline analogs on protein folding and structure.[2]
References
- 1. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 3398-22-9 [chemicalbook.com]
- 4. trans-4-ヒドロキシ-D-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemodex.com [chemodex.com]
- 9. caymanchem.com [caymanchem.com]
- 10. trans-4-hydroxy L-Proline | CAS 51-35-4 | Cayman Chemical | Biomol.com [biomol.com]
- 11. This compound(3398-22-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the trans-4-Hydroxy-D-proline Metabolic Pathway in Microorganisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-4-Hydroxy-D-proline, a stereoisomer of the more common L-hydroxyproline, is a key intermediate in the microbial catabolism of L-hydroxyproline, an abundant amino acid derivative found in collagen and other structural proteins. Microorganisms have evolved specific metabolic pathways to utilize hydroxyproline isomers as carbon and nitrogen sources. Understanding these pathways is crucial for various applications, including metabolic engineering for the production of valuable chemicals, the development of novel antimicrobial agents targeting unique metabolic routes, and for elucidating the role of these pathways in host-microbe interactions. This technical guide provides a comprehensive overview of the core aerobic metabolic pathway for this compound in microorganisms, with a focus on the well-characterized systems in Pseudomonas species.
Core Metabolic Pathway: Aerobic Degradation
The aerobic degradation of L-hydroxyproline to a central metabolic intermediate, α-ketoglutarate, proceeds through a four-step enzymatic pathway that involves the formation of this compound.[1][2][3] This pathway is distinct from the metabolic routes found in mammals.[1][2][3]
The key enzymes in this pathway are:
-
Hydroxyproline 2-epimerase: Converts L-hydroxyproline to D-hydroxyproline.[1]
-
D-hydroxyproline dehydrogenase: Oxidizes D-hydroxyproline to Δ¹-pyrroline-4-hydroxy-2-carboxylate.[2][3][4]
-
Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase: Catalyzes the hydrolytic deamination of Δ¹-pyrroline-4-hydroxy-2-carboxylate to α-ketoglutaric semialdehyde.[2][3][4]
-
α-ketoglutaric semialdehyde dehydrogenase: Oxidizes α-ketoglutaric semialdehyde to α-ketoglutarate.[1][4]
The final product, α-ketoglutarate, is a key intermediate in the citric acid cycle, linking hydroxyproline metabolism to central carbon metabolism.
Pathway Visualization
Quantitative Data
The following tables summarize the available quantitative data for the enzymes and transport systems involved in the this compound metabolic pathway.
Table 1: Kinetic Parameters of Pathway Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |
| Hydroxyproline 2-epimerase | Pseudomonas aeruginosa | trans-4-hydroxy-L-proline | 15.9 | 1.65 (as µM/sec/mg) | - | [5] |
| cis-4-hydroxy-D-proline | 1.6 | 2.4 (as µM/sec/mg) | - | [5] | ||
| D-hydroxyproline dehydrogenase | Pseudomonas putida | D-hydroxyproline | Data not available | Data not available | Data not available | |
| D-hydroxyproline dehydrogenase | Pseudomonas aeruginosa | D-hydroxyproline | Data not available | Data not available | Data not available | |
| Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase | Pseudomonas putida | Δ¹-pyrroline-4-hydroxy-2-carboxylate | Data not available | Data not available | Data not available | |
| α-ketoglutaric semialdehyde dehydrogenase | Azospirillum brasilense | α-ketoglutaric semialdehyde | Data not available | Data not available | Data not available | [4][6] |
Note: Specific kinetic data for several enzymes in Pseudomonas species were not available in the searched literature.
Table 2: Kinetic Parameters of Hydroxyproline Transport System
| Organism | Substrate | Km (M) | Vmax (µmol/g dry weight/min) | Source |
| Pseudomonas putida | hydroxy-L-proline | 3 x 10⁻⁵ | 6 | [7] |
| allohydroxy-D-proline | 10⁻³ | 0.1 | [7] |
Gene Regulation
The expression of the genes encoding the enzymes of the hydroxyproline metabolic pathway is tightly regulated in response to the availability of the substrate.
In Pseudomonas aeruginosa , the genes for hydroxyproline catabolism and transport (lhp genes) are organized into at least two adjacent loci.[4][8][9] Their expression is positively regulated by the transcriptional activator LhpR , a member of the AraC family of regulators.[4][8][9] The inducer molecule that binds to LhpR and triggers the transcription of the lhp genes is L-hydroxyproline .[4][8][9] D-hydroxyproline can also induce the pathway, but this induction is dependent on its conversion to L-hydroxyproline by an epimerase.[8][9]
In Pseudomonas putida , the pathway is inducible by both hydroxy-L-proline and allohydroxy-D-proline .[10][11] Interestingly, the induction of the pathway enzymes in P. putida appears to be insensitive to catabolite repression, allowing the bacterium to utilize hydroxyproline even in the presence of more readily metabolizable carbon sources.[10][11]
Regulatory Workflow Visualization
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound metabolic pathway.
General Hydroxyproline Assay (Colorimetric Method)
This protocol is adapted from commercially available kits and is suitable for the quantification of total hydroxyproline in various biological samples after acid hydrolysis.[12][13][14][15][16]
a. Sample Preparation (Acid Hydrolysis)
-
For tissue samples, homogenize approximately 10 mg of tissue in 100 µL of ultrapure water.
-
Transfer 100 µL of the homogenate (or 100 µL of a liquid sample like serum or cell culture supernatant) to a pressure-tight, Teflon-capped vial.
-
Add 100 µL of concentrated hydrochloric acid (~12 M) to the vial.
-
Tightly seal the vial and hydrolyze at 120°C for 3 to 24 hours, depending on the sample type and protocol.
-
After hydrolysis, allow the vial to cool to room temperature.
-
To clarify the hydrolysate, add 5 mg of activated charcoal, vortex thoroughly, and centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube. This hydrolysate is now ready for the colorimetric assay.
b. Colorimetric Assay
-
Prepare a standard curve of hydroxyproline (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ) in a 96-well plate.
-
Add an appropriate volume (e.g., 10-50 µL) of the hydrolyzed sample supernatant to separate wells. If necessary, evaporate the samples to dryness under vacuum to remove residual HCl.
-
Prepare a Chloramine-T/Oxidation Buffer mixture according to the kit manufacturer's instructions.
-
Add 100 µL of the Chloramine-T mixture to each well containing the standards and samples.
-
Incubate at room temperature for 5-20 minutes.
-
Prepare a DMAB (4-(Dimethylamino)benzaldehyde) reagent solution as per the manufacturer's protocol.
-
Add 100 µL of the DMAB reagent to each well.
-
Incubate the plate at 60°C for 15-90 minutes, depending on the specific protocol, to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.
Enzymatic Assay for Δ¹-pyrroline-4-hydroxy-2-carboxylate Deaminase (Coupled Assay)
This protocol is based on the method described for the characterization of the deaminase from Pseudomonas and Sinorhizobium meliloti.[7][11][17] The activity of the deaminase is coupled to the activity of α-ketoglutaric semialdehyde dehydrogenase, and the production of NADH or NADPH is monitored spectrophotometrically.
a. Reagents and Buffers
-
Tris-HCl buffer (50 mM, pH 7.5-8.0)
-
NAD⁺ or NADP⁺ (1 mM)
-
α-ketoglutaric semialdehyde dehydrogenase (purified)
-
Δ¹-pyrroline-4-hydroxy-2-carboxylate (substrate, freshly prepared)
-
Purified Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase enzyme sample
b. Preparation of Δ¹-pyrroline-4-hydroxy-2-carboxylate
Since Δ¹-pyrroline-4-hydroxy-2-carboxylate is unstable, it must be synthesized enzymatically immediately before the assay using D-hydroxyproline dehydrogenase.
c. Assay Procedure
-
In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD⁺ or NADP⁺, and a sufficient amount of α-ketoglutaric semialdehyde dehydrogenase.
-
Add the freshly prepared Δ¹-pyrroline-4-hydroxy-2-carboxylate solution to the cuvette.
-
Initiate the reaction by adding the purified Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase enzyme sample.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
The rate of NAD(P)H formation is directly proportional to the activity of the deaminase.
-
Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).
Enzymatic Assay for D-hydroxyproline Dehydrogenase (Spectrophotometric Assay)
This is a general protocol for assaying dehydrogenase activity using an artificial electron acceptor.
a. Reagents and Buffers
-
Tris-HCl buffer (50 mM, pH 7.5-8.5)
-
D-hydroxyproline (substrate)
-
Phenazine methosulfate (PMS) (electron carrier)
-
2,6-dichloroindophenol (DCPIP) or p-iodonitrotetrazolium violet (INT) (final electron acceptor)
-
Purified D-hydroxyproline dehydrogenase enzyme sample
b. Assay Procedure
-
In a microplate well or cuvette, prepare a reaction mixture containing Tris-HCl buffer, D-hydroxyproline, PMS, and DCPIP or INT.
-
Initiate the reaction by adding the purified D-hydroxyproline dehydrogenase enzyme sample.
-
Monitor the decrease in absorbance of DCPIP (at 600 nm) or the increase in absorbance of the reduced INT (formazan) at an appropriate wavelength.
-
The rate of change in absorbance is proportional to the enzyme activity.
-
Kinetic parameters can be determined by varying the concentration of D-hydroxyproline.
Experimental Workflow Visualization
Conclusion
The microbial metabolic pathway for this compound represents a fascinating example of biochemical adaptation. The detailed characterization of the enzymes and their regulation in organisms like Pseudomonas provides a solid foundation for further research. This knowledge is not only of fundamental scientific interest but also holds significant potential for biotechnological and pharmaceutical applications. Future work should focus on filling the gaps in our understanding of the kinetic properties of all the pathway enzymes and elucidating the regulatory networks in a wider range of microorganisms. Such efforts will undoubtedly pave the way for the rational design of microbial cell factories and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ever-Expanding Pseudomonas Genus: Description of 43 New Species and Partition of the Pseudomonas putida Group [mdpi.com]
- 3. Identification and characterization of D-hydroxyproline dehydrogenase and Delta1-pyrroline-4-hydroxy-2-carboxylate deaminase involved in novel L-hydroxyproline metabolism of bacteria: metabolic convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel alpha-ketoglutaric semialdehyde dehydrogenase: evolutionary insight into an alternative pathway of bacterial L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combined Physical and Genetic Map of the Pseudomonas putida KT2440 Chromosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular characterization of LhpR in control of hydroxyproline catabolism and transport in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the Peptidoglycan Synthase Activator LpoP in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. content.abcam.com [content.abcam.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Hdroxyproline (HYP) Colorimetric Assay Kit (Alkali Hydrolysis Method) - Elabscience® [elabscience.com]
- 16. quickzyme.com [quickzyme.com]
- 17. Enzyme kinetics - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Role of trans-4-Hydroxy-D-proline in Peptide Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract: Proline is a unique proteinogenic amino acid whose cyclic structure imparts significant conformational rigidity to the peptide backbone. Chemical modification of the proline ring, particularly hydroxylation, offers a powerful tool for modulating peptide and protein structure, stability, and function. This guide focuses on the non-natural amino acid, trans-4-Hydroxy-D-proline (D-Hyp), exploring its fundamental role in influencing peptide conformation. We delve into the stereoelectronic effects that govern pyrrolidine ring pucker and peptide bond isomerization, present quantitative data on these conformational preferences, and provide detailed protocols for the synthesis and analysis of peptides containing this modified residue. This document serves as a technical resource for researchers aiming to leverage the distinct structural properties of this compound in peptide design, peptidomimetics, and drug development.
Introduction to Proline and Its Modified Analogues
Proline's distinctive pyrrolidine ring restricts the backbone dihedral angle φ and reduces the energetic difference between the cis and trans conformations of the preceding peptide bond.[1][2] This makes proline a crucial residue for inducing turns and kinks in polypeptide chains.[3] While L-proline is the naturally occurring enantiomer, the incorporation of D-amino acids like D-proline is a common strategy in drug design to increase metabolic stability against proteases.[4]
Further modification of the proline ring provides an additional layer of structural control. The most well-studied modification is the hydroxylation at the C4 position, which gives rise to hydroxyproline (Hyp). In nature, (2S,4R)-4-hydroxy-L-proline is a key component of collagen, where it is essential for the stability of the triple helix.[5][6] The focus of this guide, however, is its diastereomer, This compound , which has the (2R,4S) configuration. This non-natural amino acid is a valuable tool for peptide chemists, enabling precise control over local conformation through powerful stereoelectronic effects.[1]
Structural Features of this compound
The key structural feature of this compound is the presence of a hydroxyl group on the C4 (or Cγ) carbon of the D-proline ring. The "trans" designation refers to the orientation of the 4-hydroxyl group relative to the 2-carboxyl group.
Role in Peptide Structure and Conformation
The incorporation of this compound into a peptide chain exerts profound control over the local backbone structure through two primary mechanisms: influencing the puckering of the pyrrolidine ring and biasing the cis/trans isomerization of the preceding peptide bond.
Influence on Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring of proline is not planar and exists in one of two preferred puckered conformations: Cγ-exo (up pucker) or Cγ-endo (down pucker).[7] These puckering states are in rapid equilibrium and directly influence the backbone dihedral angles (φ, ψ) of the peptide.[7]
The presence of an electron-withdrawing substituent, like the hydroxyl group in D-Hyp, introduces a stereoelectronic "gauche effect." This effect favors a conformation where the substituent is axial to the ring.[7][8]
-
For (2S,4R)-hydroxy-L-proline (the common collagen form), the hydroxyl group favors the Cγ-exo pucker.[7]
-
Conversely, for (2S,4S)-hydroxy-L-proline , the Cγ-endo pucker is preferred.[1]
While specific data for the D-isomer is less common, the underlying stereoelectronic principles suggest that This compound ((2R,4S)-Hyp) will strongly favor an endo-like pucker to place the hydroxyl group in a pseudo-axial position. This puckering preference pre-organizes the peptide backbone into a more extended conformation.[1][7]
Impact on Peptide Bond Isomerization
The puckering of the proline ring is intrinsically linked to the isomerization of the preceding (Xaa-Pro) peptide bond.[7] The energy barrier for cis-trans isomerization is high (10–20 kcal/mol), making it a slow process on the NMR timescale.[2]
-
Cγ-exo pucker is known to stabilize the trans amide bond.[7] This stabilization is partly due to a favorable n→π* interaction between the lone pair of the preceding carbonyl oxygen and the π* orbital of the proline carbonyl group, an interaction that is geometrically optimal with the exo pucker.[7]
-
Cγ-endo pucker is strongly favored in a cis amide bond.[7]
Therefore, by biasing the ring pucker, the 4-hydroxyl substituent also biases the trans/cis ratio (Ktrans/cis). The introduction of a trans-4-hydroxy substituent on L-proline has been shown to stabilize the trans peptide bond.[9] For the D-isomer, the induced endo-like pucker would be expected to decrease the preference for the trans bond compared to its L-counterpart, potentially increasing the population of the cis isomer or altering the energetic landscape of isomerization.
Quantitative Conformational Analysis
The conformational effects of proline analogues can be quantified using various biophysical techniques. NMR spectroscopy is particularly powerful for determining the ratio of cis and trans isomers in solution by integrating the distinct resonance signals for each state.[7] Thermal denaturation studies using Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) can quantify the stability of secondary structures like collagen triple helices.[5]
The following tables summarize representative quantitative data for hydroxyproline-containing peptides. Note: Much of the detailed quantitative research has focused on the naturally abundant L-hydroxyproline; this data is presented for context as it illustrates the magnitude of these stereoelectronic effects.
Table 1: Effect of 4-Hydroxylation on Peptide Bond Isomerism (L-isomer data)
| Peptide Sequence | Solvent | Temperature (K) | % trans Isomer | Citation |
|---|---|---|---|---|
| acetyl-Phe-Pro -NHMe | D₂O | 298 | ~67% | [9] |
| acetyl-Phe-Hyp -NHMe | D₂O | 298 | ~83% |[9] |
Table 2: Effect of Proline Analogues on Collagen Triple Helix Stability (L-isomer data)
| Peptide Sequence | Melting Temperature (Tₘ) | ΔTₘ relative to (Pro-Pro-Gly)₁₀ | Citation |
|---|---|---|---|
| (Pro-Pro -Gly)₁₀ | 41 °C | - | [6] |
| (Pro-4(R)Hyp -Gly)₁₀ | 69 °C | +28 °C | [6] |
| (Gly-Pro -4(R)Hyp)₉ | 52.0 °C | - | [10] |
| (Gly-3(S)Hyp -4(R)Hyp)₉ | 56.5 °C | +4.5 °C |[10] |
These tables clearly demonstrate that hydroxylation at the 4-position significantly impacts both local peptide bond conformation and the overall stability of ordered peptide structures.
Applications in Drug Development and Research
The ability of this compound to enforce specific conformations makes it a valuable component in medicinal chemistry and peptide research.
-
Peptide Stabilization: By inducing specific turns or constraining the backbone, D-Hyp can lock a peptide into its bioactive conformation, potentially increasing receptor binding affinity.[4]
-
Increased Enzymatic Resistance: The presence of a D-amino acid inherently provides resistance to degradation by common proteases, which are stereospecific for L-amino acids, thus increasing the in vivo half-life of a peptide therapeutic.[4]
-
Peptidomimetics: D-Hyp can serve as a scaffold to mimic β-turn structures, which are common motifs in protein-protein interactions.[3]
-
Chiral Building Block: It is a valuable chiral intermediate for the synthesis of complex pharmaceuticals, including carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[11]
Key Experimental Methodologies
Analyzing the structural impact of this compound requires a combination of peptide synthesis and biophysical characterization techniques.
Solid-Phase Peptide Synthesis (SPPS)
SPPS using the Fmoc/tBu strategy is the most common method for preparing peptides containing modified amino acids.[12][13]
Protocol for Manual Fmoc-SPPS:
-
Resin Preparation:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU/HOBt or HATU), and an activation base (e.g., DIPEA or NMM) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.[4] Due to the secondary amine, coupling to or with a proline derivative may be slower and require double coupling or optimized reagents.[4]
-
Monitor coupling completion (e.g., negative Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-trans-4-Hydroxy-D-proline(tBu)-OH at the desired position. The hydroxyl group is typically protected with a tert-butyl (tBu) group.
-
Cleavage and Global Deprotection:
-
After synthesizing the full peptide, wash the resin with DCM and dry it under vacuum.[4]
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS)) for 2-4 hours. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for observing the consequences of D-Hyp incorporation in solution.[15]
Protocol for 1D/2D NMR Analysis:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. For peptides, the amide (in non-exchanging solvents like DMSO) and alpha-proton regions are particularly informative. The presence of distinct sets of peaks for the same proton often indicates slow conformational exchange, such as cis/trans isomerization.[3][16]
-
Quantification of Isomers: The trans/cis ratio can be calculated by integrating the well-resolved signals corresponding to each isomer in the 1D spectrum.[7]
-
2D NMR for Structural Assignment: Acquire 2D NMR spectra (e.g., COSY, TOCSY, NOESY, HSQC) to assign all proton and carbon resonances.
-
Conformational Analysis: Use NOESY spectra to identify through-space correlations. The presence or absence of specific NOEs (e.g., between Hα(i) and Hα(i+1)) can confirm the presence of turns or other secondary structures. Dihedral angle constraints can be derived from coupling constants (³JHNHα) using the Karplus equation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the overall secondary structure of the peptide ensemble and to measure its thermal stability.[5]
Protocol for CD Analysis and Thermal Melt:
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 5 mM acetic acid or phosphate buffer) to a concentration of approximately 0.1 mg/mL.[5]
-
Wavelength Scan: Place the sample in a quartz cuvette (typically 1 mm path length). Record the CD spectrum from ~190 to 260 nm at a controlled temperature (e.g., 10 °C). The shape of the spectrum is indicative of the secondary structure (e.g., a positive peak around 221-225 nm is characteristic of a collagen triple helix).[5]
-
Thermal Denaturation (Melt):
-
Set the spectrophotometer to monitor the CD signal at a single wavelength where the folded and unfolded states have a significant difference (e.g., 221 nm for collagen).[5]
-
Increase the temperature at a constant rate (e.g., 0.25 °C/min) over a defined range (e.g., 10 °C to 90 °C).[5][10]
-
Plot the CD signal versus temperature. The resulting sigmoidal curve represents the unfolding transition.
-
The melting temperature (Tₘ) is defined as the midpoint of this transition, representing the temperature at which 50% of the peptide is unfolded.[5]
-
X-ray Crystallography
X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state, offering definitive proof of conformation and intermolecular interactions.[17][18][19]
Protocol for Peptide Crystallography:
-
Crystallization Screening: Screen for crystallization conditions using commercially available kits. This involves mixing the highly pure peptide solution with a variety of precipitants (salts, polymers), buffers, and additives using techniques like hanging-drop or sitting-drop vapor diffusion.[20]
-
Crystal Optimization: Optimize initial "hits" by finely varying the concentrations of peptide, precipitant, and other reagents to obtain single, diffraction-quality crystals.
-
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the resulting pattern of spots is recorded on a detector.[18]
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists) or experimental phasing.
-
Build an atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its fit and geometry. The final structure provides precise coordinates for each atom, revealing bond angles, puckering, and intermolecular contacts.[19]
-
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The crystal structure of the collagen-like polypeptide (glycyl-4(R)-hydroxyprolyl-4(R)-hydroxyprolyl)9 at 1.55 A resolution shows up-puckering of the proline ring in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 20. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
trans-4-Hydroxy-D-proline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on trans-4-Hydroxy-D-proline, a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, experimental protocols, and its role in biological pathways.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 3398-22-9 | [1][2][3] |
| Molecular Weight | 131.13 g/mol | [1][2][3] |
| Molecular Formula | C₅H₉NO₃ | [1][2] |
| Melting Point | 261 °C (decomposes) | [1] |
| Form | Powder | [1] |
| Synonyms | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, H-D-Hyp-OH | [1][2][3] |
| InChI Key | PMMYEEVYMWASQN-IUYQGCFVSA-N | [1] |
| SMILES | O[C@@H]1CN--INVALID-LINK--C(O)=O | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are critical for its application in research and development. Below are representative protocols for its synthesis and analysis.
1. Microbial Synthesis of trans-4-Hydroxyproline
This protocol outlines a general methodology for the microbial production of trans-4-hydroxyproline, a promising and environmentally friendly alternative to chemical synthesis. This approach often utilizes engineered strains of Escherichia coli.
-
Strain Development: A base strain of E. coli is engineered by introducing heterologous genes for proline-4-hydroxylase (P4H). To increase the metabolic flux towards the product, feedback inhibition of enzymes in the proline biosynthesis pathway may be released, and competing metabolic pathways can be disrupted.[4]
-
Culture Medium and Conditions: The engineered strain is typically cultured in a defined fermentation medium containing glucose as the primary carbon source, along with essential salts and nitrogen sources. The fermentation is carried out in a bioreactor with controlled pH, temperature, and dissolved oxygen levels.
-
Fed-Batch Fermentation: A fed-batch strategy is often employed to achieve high cell densities and product titers. A concentrated glucose solution is fed into the fermenter to maintain a constant, low glucose concentration, which can help to avoid the formation of inhibitory byproducts. Continuous feeding of Fe²⁺, a cofactor for proline hydroxylase, may also be necessary to maintain high enzyme activity.[4]
-
Product Isolation and Purification: After fermentation, the cells are separated from the culture broth by centrifugation or microfiltration. The trans-4-hydroxyproline in the supernatant can then be purified using a series of chromatographic techniques, such as ion-exchange chromatography and crystallization.
2. Analytical Method: Chiral Separation of 4-Hydroxyproline Stereoisomers by Capillary Electrophoresis
This protocol describes a method for the separation of the four stereoisomers of 4-hydroxyproline, which is crucial for quality control in pharmaceutical applications.[5]
-
Derivatization: The 4-hydroxyproline isomers are first derivatized with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to introduce a chromophore for UV detection and to enhance separation.
-
Capillary Electrophoresis (CE) Conditions:
-
Chiral Selector: Methyl-γ-cyclodextrin is used as a chiral selector in the background electrolyte to achieve stereoselective separation.
-
Background Electrolyte: A phosphate buffer (e.g., 75 mM, pH 7.0) containing the chiral selector (e.g., 10 mM methyl-γ-CD) is used.
-
Capillary: A fused-silica capillary is used for the separation.
-
Voltage and Temperature: The separation is performed under a high voltage (e.g., 30 kV) and a controlled temperature (e.g., 15 °C).
-
-
Detection: The derivatized isomers are detected by UV absorbance.
-
Peak Identification: The individual stereoisomers are identified by injecting standard solutions of each pure compound. This method allows for the detection of enantiomeric impurities.[5]
Biological Significance and Pathways
While the L-enantiomer, trans-4-hydroxy-L-proline, is a major component of collagen, the D-enantiomer also has significant applications, primarily as a chiral precursor in organic synthesis. The metabolic pathways of hydroxyproline are well-studied, particularly its catabolism.
Below is a diagram illustrating a simplified workflow for the microbial production of trans-4-hydroxyproline, highlighting the key metabolic engineering strategies.
Caption: Metabolic engineering workflow for trans-4-hydroxyproline production in E. coli.
The catabolism of trans-4-hydroxy-L-proline in animals involves its conversion to glycine through the trans-4-hydroxy-L-proline oxidase pathway.[6][7] This process is crucial for amino acid homeostasis. Furthermore, proline and hydroxyproline metabolism are linked to cellular signaling pathways, including the regulation of hypoxia-inducible factor (HIF-1α), which plays a role in angiogenesis and cancer progression.[8][9][10] The hydroxylation of proline residues in proteins is a key post-translational modification that influences protein structure and function.[6]
References
- 1. trans-4-Hydroxy- D -proline 97 3398-22-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 9. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of trans-4-Hydroxy-D-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of trans-4-Hydroxy-D-proline in a range of common solvents. The data presented is essential for professionals in pharmaceutical development, chemical synthesis, and biomedical research who require precise solubility information for process optimization, formulation design, and experimental setup.
Core Executive Summary
This compound, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its solubility is a critical parameter influencing its reaction kinetics, purification, and bioavailability in drug formulations. This document compiles and presents quantitative solubility data and outlines the standardized experimental protocol for its determination.
Quantitative Solubility Data
The mole fraction solubility of trans-4-Hydroxy-L-proline was determined across a range of temperatures in sixteen different solvents. The data reveals a positive correlation between temperature and solubility in all tested solvent systems.[1] The order of solubility in the tested pure solvents is as follows: acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[1]
Table 1: Mole Fraction Solubility (x) of trans-4-Hydroxy-L-proline in Various Solvents at Different Temperatures (K) [1]
| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol |
| 283.15 | 0.0458 | 0.0101 | 0.0045 | 0.0028 | 0.0023 | 0.0016 |
| 288.15 | 0.0501 | 0.0113 | 0.0051 | 0.0032 | 0.0026 | 0.0018 |
| 293.15 | 0.0548 | 0.0126 | 0.0058 | 0.0036 | 0.0030 | 0.0021 |
| 298.15 | 0.0599 | 0.0141 | 0.0065 | 0.0041 | 0.0034 | 0.0024 |
| 303.15 | 0.0654 | 0.0157 | 0.0073 | 0.0046 | 0.0038 | 0.0027 |
| 308.15 | 0.0714 | 0.0175 | 0.0082 | 0.0052 | 0.0043 | 0.0031 |
| 313.15 | 0.0779 | 0.0195 | 0.0092 | 0.0059 | 0.0049 | 0.0035 |
| 318.15 | 0.0849 | 0.0217 | 0.0103 | 0.0066 | 0.0055 | 0.0040 |
| 323.15 | 0.0925 | 0.0241 | 0.0115 | 0.0074 | 0.0062 | 0.0045 |
| 328.15 | 0.1007 | 0.0268 | 0.0128 | 0.0083 | 0.0070 | 0.0051 |
| 333.15 | 0.1095 | 0.0297 | 0.0143 | 0.0093 | 0.0079 | 0.0058 |
| Temperature (K) | Isobutanol | sec-Butanol | Acetone | Acetonitrile | Ethyl Acetate | 1,4-Dioxane |
| 283.15 | 0.0011 | 0.0013 | 0.0135 | 0.0009 | 0.0013 | 0.0018 |
| 288.15 | 0.0012 | 0.0015 | 0.0150 | 0.0010 | 0.0015 | 0.0020 |
| 293.15 | 0.0014 | 0.0017 | 0.0167 | 0.0011 | 0.0017 | 0.0023 |
| 298.15 | 0.0016 | 0.0019 | 0.0185 | 0.0012 | 0.0019 | 0.0026 |
| 303.15 | 0.0018 | 0.0022 | 0.0205 | 0.0014 | 0.0022 | 0.0029 |
| 308.15 | 0.0021 | 0.0025 | 0.0227 | 0.0015 | 0.0025 | 0.0033 |
| 313.15 | 0.0024 | 0.0028 | 0.0251 | 0.0017 | 0.0028 | 0.0037 |
| 318.15 | 0.0027 | 0.0032 | 0.0277 | 0.0019 | 0.0032 | 0.0042 |
| 323.15 | 0.0031 | 0.0036 | 0.0306 | 0.0021 | 0.0036 | 0.0048 |
| 328.15 | 0.0035 | 0.0041 | 0.0337 | 0.0024 | 0.0041 | 0.0054 |
| 333.15 | 0.0040 | 0.0047 | 0.0371 | 0.0027 | 0.0047 | 0.0061 |
Experimental Protocol: Static Gravimetric Method
The solubility data presented in this guide was determined using the static gravimetric method, a reliable and widely used technique for measuring the solubility of solid compounds in liquids.
Apparatus and Materials:
-
Analytical balance (precision of ±0.1 mg)
-
Thermostatic shaker or magnetic stirrer with heating
-
Jacketed glass vessel
-
Temperature-controlled water bath
-
Syringe with a filter (pore size appropriate to separate solid from the liquid phase)
-
Drying oven
-
This compound (or L-enantiomer)
-
Selected solvents
Procedure:
-
Preparation of Saturated Solution: An excess amount of trans-4-Hydroxy-proline is added to a known mass of the selected solvent in a jacketed glass vessel.
-
Equilibration: The vessel is sealed and placed in a thermostatic shaker or on a magnetic stirrer. The temperature is maintained at the desired setpoint by circulating water from a temperature-controlled bath through the jacket of the vessel. The mixture is agitated for a sufficient time to ensure that equilibrium is reached (typically several hours).
-
Phase Separation: After reaching equilibrium, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.
-
Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter.
-
Gravimetric Analysis: The mass of the collected sample (saturated solution) is determined. The sample is then transferred to a pre-weighed container and placed in a drying oven at a suitable temperature to evaporate the solvent completely.
-
Mass Determination: After complete evaporation of the solvent, the container with the dried solute is weighed. The mass of the solute and the solvent in the sample are then calculated.
-
Solubility Calculation: The mole fraction solubility is calculated from the masses of the solute and the solvent and their respective molar masses. This procedure is repeated for each solvent at each desired temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the static gravimetric method for solubility determination.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Occurrence of trans-4-Hydroxy-D-proline
Abstract
This compound is a stereoisomer of hydroxyproline, a non-proteinogenic amino acid. While its L-isomer, trans-4-hydroxy-L-proline, is a well-documented and abundant component of collagen in animals and glycoproteins in plants, the natural occurrence of this compound is not widely reported and appears to be rare. D-amino acids, in general, are found in various natural products, particularly in the cell walls of bacteria and in peptide antibiotics synthesized by microorganisms.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, focusing on its potential presence in microbial systems, the metabolic pathways that can produce or degrade D-hydroxyproline isomers, and the analytical techniques required for its detection and quantification.
Introduction to D-Amino Acids and Hydroxyproline Isomers
D-amino acids are enantiomers of the more common L-amino acids and have been identified in a variety of organisms, including bacteria, fungi, marine invertebrates, and even in mammals in trace amounts.[1][4] They play diverse roles, from being structural components of bacterial cell walls to acting as signaling molecules.[2][3] The incorporation of D-amino acids into peptides can confer resistance to proteolytic degradation, a property of interest in drug development.[5]
Hydroxyproline has two chiral centers, leading to four possible stereoisomers for the 4-hydroxy version: trans-4-L-hydroxyproline, cis-4-L-hydroxyproline, trans-4-D-hydroxyproline, and cis-4-D-hydroxyproline. While trans-4-L-hydroxyproline is the most abundant in nature, other isomers have been identified in specific biological contexts.
Documented and Potential Natural Occurrence
Direct evidence for the natural accumulation of free this compound in organisms is scarce in scientific literature. Its presence is primarily inferred from the characterization of metabolic pathways in certain bacteria that can process D-amino acids and their derivatives.
Bacterial Metabolism
The most significant evidence for the natural relevance of D-hydroxyproline isomers comes from studies of bacterial metabolic pathways. Certain soil and marine bacteria can utilize hydroxyproline as a carbon and nitrogen source.[6][7]
In bacteria such as Sinorhizobium meliloti and Pseudomonas putida, the catabolism of trans-4-L-hydroxyproline involves its epimerization to cis-4-D-hydroxyproline.[8][9] This metabolic pathway contains enzymes that can act on D-isomers of hydroxyproline. Specifically, the enzyme cis-4-hydroxy-D-proline dehydrogenase (HypO) has been shown to have activity not only on its primary substrate, cis-4-D-hydroxyproline, but also on trans-4-D-hydroxyproline and D-proline.[10] This suggests that trans-4-D-hydroxyproline can be an intermediate or a substrate in bacterial metabolic processes, even if it is not a final accumulated product.
Potential in Natural Peptides
D-amino acids are known constituents of non-ribosomally synthesized peptides in various microorganisms, including actinomycetes and fungi, as well as in some marine organisms like sponges and cyanobacteria.[11][12] These peptides often exhibit potent biological activities, such as antimicrobial or cytotoxic effects. While specific examples of peptides containing this compound are not prominently reported, the established presence of other D-amino acids in these natural products makes it a plausible, albeit yet undiscovered, component.
Biosynthetic and Catabolic Pathways
The primary known biological pathway that can lead to the formation of a D-hydroxyproline isomer is through the action of epimerases.
Epimerization of L-hydroxyproline
In the catabolic pathway of trans-4-L-hydroxyproline in bacteria like Sinorhizobium meliloti, the first step is the conversion of trans-4-L-hydroxyproline to cis-4-D-hydroxyproline by the enzyme hydroxyproline 2-epimerase.[9] This directly produces a D-isomer of hydroxyproline.
D-hydroxyproline Dehydrogenase Activity
Once cis-4-D-hydroxyproline is formed, it is acted upon by cis-4-hydroxy-D-proline dehydrogenase (HypO), a D-amino acid dehydrogenase.[10] As mentioned, this enzyme also exhibits activity towards trans-4-D-hydroxyproline, indicating that if this isomer is present, it can be metabolized. The pathway proceeds to convert the D-hydroxyproline isomer into α-ketoglutarate, a central metabolite.[9][13]
Caption: Bacterial catabolism of trans-4-L-hydroxyproline via D-isomers.
Quantitative Data
To date, there is a significant lack of quantitative data on the natural abundance of this compound. One study using a highly sensitive two-dimensional HPLC system to analyze proline and hydroxyproline enantiomers in mammalian serum and skin tissue found small amounts of D-proline, but the levels of D-hydroxyproline were below the limit of quantification.[14] This underscores the challenge in detecting this rare isomer and the need for highly sensitive analytical methods.
Table 1: Quantitative Data on Hydroxyproline Isomers in Biological Samples
| Sample Matrix | Isomer | Concentration | Reference |
| Mouse Serum | D-proline | 1.57 ± 0.19 nmol/mL | [14] |
| Mouse Serum | D-hydroxyproline | < 1 fmol (Below LOQ) | [14] |
| Mouse Skin | D-proline | 0.093 ± 0.015 nmol/mg protein | [14] |
| Mouse Skin | D-hydroxyproline | < 1 fmol (Below LOQ) | [14] |
Experimental Protocols
The detection and quantification of this compound require specialized analytical techniques that can separate the different stereoisomers of hydroxyproline.
Sample Preparation and Hydrolysis
For the analysis of hydroxyproline from biological matrices like tissues or cell cultures, a hydrolysis step is typically required to release the amino acid from proteins or peptides.
-
Acid Hydrolysis: A common method involves heating the sample in 6 M HCl at 110°C for 24 hours. However, acid hydrolysis can cause some epimerization of hydroxyproline isomers, which needs to be accounted for.[15]
-
Alkaline Hydrolysis: Hydrolysis with bases like Ba(OH)2 can also be used and may cause less degradation of certain isomers compared to acid hydrolysis, though it can also lead to epimerization.[15]
Chiral Derivatization and Chromatographic Separation
To separate the enantiomers of hydroxyproline, they are often derivatized with a chiral reagent before analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
GC-MS Protocol:
-
Esterification: The carboxyl group is esterified, for example, by heating with 3 N methanolic HCl.
-
Acylation: The amino and hydroxyl groups are acylated using reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride.
-
Separation: The derivatized amino acids are then separated on a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX G-TA).
-
Detection: Mass spectrometry (MS) is used for detection and quantification.
-
-
HPLC-MS/MS Protocol:
-
Derivatization: The sample is derivatized with a chiral derivatizing agent such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA).[16]
-
Separation: The derivatized isomers are separated using reversed-phase HPLC.
-
Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for detection and quantification.
-
References
- 1. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Trans-4-hydroxy-L-proline catabolism by Pseudomonadota in the ocean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. l-Hydroxyproline and d-Proline Catabolism in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Characterization of d-Hydroxyproline Dehydrogenase and Δ1-Pyrroline-4-hydroxy-2-carboxylate Deaminase Involved in Novel l-Hydroxyproline Metabolism of Bacteria: METABOLIC CONVERGENT EVOLUTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to trans-4-Hydroxy-D-proline: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-Hydroxy-D-proline, a stereoisomer of the more common L-form, has transitioned from a chemical curiosity to a valuable chiral building block in modern drug development and chemical synthesis. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and evolving role in science. We delve into the seminal work of early 20th-century chemists, detail key experimental protocols, and present quantitative data from historical and contemporary synthetic methods. Furthermore, we explore the known biological implications and potential signaling pathways associated with this unique amino acid, offering a forward-looking perspective on its utility in pharmaceutical research and development.
Discovery and Early History
The story of this compound is intrinsically linked to the initial discovery and characterization of hydroxyproline. In 1902, the Nobel laureate Emil Fischer first isolated hydroxyproline from hydrolyzed gelatin, a discovery that opened the door to understanding the composition of proteins, particularly collagen. Shortly after, in 1905, Hermann Leuchs achieved the first chemical synthesis of a racemic mixture of 4-hydroxyproline, providing a method to produce this amino acid in the laboratory.
While these early discoveries focused on the naturally abundant L-isomers, the groundwork was laid for the eventual isolation and synthesis of all four stereoisomers of 4-hydroxyproline, including this compound. The development of stereospecific synthesis techniques in the mid-20th century was a critical turning point, allowing for the targeted production of each isomer and enabling researchers to investigate their distinct chemical and biological properties. Although a singular "discovery" paper for this compound is not readily identifiable, its preparation was a logical and crucial step in the broader exploration of hydroxyproline stereochemistry.
Foundational Experimental Protocols
The pioneering work of Fischer and Leuchs provided the fundamental methods for the isolation and synthesis of hydroxyproline. While modern techniques have largely superseded these early protocols, they remain historically and conceptually significant.
Fischer's Isolation of Hydroxyproline from Gelatin (1902)
Emil Fischer's method involved the acid hydrolysis of gelatin to break it down into its constituent amino acids. This was followed by a series of esterification and fractional distillation steps to separate the different amino acids.
Experimental Workflow: Fischer's Isolation of Hydroxyproline
Caption: Workflow for the isolation of hydroxyproline from gelatin by Emil Fischer.
Leuchs' Synthesis of Racemic 4-Hydroxyproline (1905)
Hermann Leuchs's synthesis started from γ-chloro-α-aminobutyric acid, which was cyclized to form a lactam. Subsequent hydrolysis yielded the racemic mixture of 4-hydroxyproline.
Experimental Workflow: Leuchs' Synthesis of 4-Hydroxyproline
Caption: Synthetic pathway for racemic 4-hydroxyproline developed by Hermann Leuchs.
Stereospecific Synthesis of this compound
The development of methods to control stereochemistry was paramount for the production of pure this compound. Modern approaches often employ chiral starting materials or catalysts to achieve high stereoselectivity. One common strategy involves the stereospecific conversion from the readily available trans-4-hydroxy-L-proline.
Example of a Modern Stereospecific Synthesis Approach
A representative modern synthesis might involve the protection of the amino and carboxyl groups of trans-4-hydroxy-L-proline, followed by an inversion of the stereocenter at the 4th carbon atom, and subsequent deprotection.
Logical Flow: Stereospecific Conversion
In-Depth Technical Guide: Toxicological Data for trans-4-Hydroxy-D-proline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document aims to provide a comprehensive overview of the available toxicological data for trans-4-Hydroxy-D-proline. Following a thorough review of publicly accessible scientific literature and safety data resources, it is important to note that detailed toxicological studies for this specific isomer are largely unavailable. The information presented herein is compiled from Safety Data Sheets (SDS) provided by chemical suppliers and related scientific context.
Executive Summary
This compound is a non-proteinogenic amino acid. While its L-isomer is a major component of collagen, the toxicological profile of the D-isomer has not been extensively investigated. Current publicly available data are insufficient to provide a comprehensive safety assessment, including quantitative metrics such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level). The primary sources of safety information are supplier SDS, which offer general hazard classifications rather than detailed toxicological studies.
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Note: These classifications are based on general chemical properties and computational predictions rather than direct experimental evidence on this compound.
Toxicological Data Summary
A comprehensive search of toxicological literature and databases did not yield specific studies on the acute, sub-chronic, or chronic toxicity of this compound. Consequently, the following quantitative data points are not available:
-
Acute Toxicity:
-
Oral LD50: Not determined.
-
Dermal LD50: Not determined.
-
Inhalation LC50: Not determined.
-
-
Repeated Dose Toxicity:
-
NOAEL/LOAEL: Not established.
-
-
Genotoxicity:
-
Ames Test (Bacterial Reverse Mutation Assay): No data found.
-
In vitro Chromosome Aberration Assay: No data found.
-
In vivo Micronucleus Assay: No data found.
-
-
Carcinogenicity: No studies available.
-
Reproductive and Developmental Toxicity: No studies available.
Experimental Protocols
Due to the absence of specific toxicological studies for this compound, detailed experimental protocols cannot be provided. For the benefit of researchers planning such studies, a generalized workflow for a standard toxicological assessment is presented below.
General Experimental Workflow for Toxicological Assessment
Caption: Generalized workflow for a comprehensive toxicological assessment of a chemical substance.
Signaling Pathways
Given the lack of data on the specific mechanisms of toxicity for this compound, diagrams of signaling pathways are not applicable at this time.
Conclusion and Recommendations
The currently available information is insufficient to conduct a thorough toxicological assessment of this compound. The existing hazard classifications should be treated with caution as they are not based on specific experimental data for this compound.
For researchers and drug development professionals considering the use of this compound, it is strongly recommended that a comprehensive toxicological evaluation be conducted, following established regulatory guidelines (e.g., OECD, FDA). This should include, at a minimum, studies on acute toxicity, genotoxicity, and repeated-dose toxicity to establish a baseline safety profile. Until such data becomes available, appropriate personal protective equipment should be used when handling this compound, in line with the precautionary statements on the supplier SDS.
The Unexplored Frontier: A Technical Guide to trans-4-Hydroxy-D-proline and Its Putative Role in Collagen Stability
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the most abundant protein in mammals, derives its exceptional thermal and structural stability primarily from the post-translational hydroxylation of L-proline to trans-4-Hydroxy-L-proline (Hyp). This modification is fundamental to the formation of the characteristic collagen triple helix. While the role of L-Hyp is well-established, the influence of its stereoisomer, trans-4-Hydroxy-D-proline (D-Hyp), on collagen stability remains a largely unexplored area of protein chemistry. This technical guide provides a comprehensive overview of the established principles of collagen stabilization by L-Hyp and, in the absence of direct experimental data, extrapolates the potential structural and functional implications of incorporating D-Hyp into collagenous peptides. We present detailed experimental protocols for the synthesis of D-Hyp-containing collagen-like peptides and their subsequent biophysical analysis to encourage and facilitate research into this intriguing molecule. This document aims to serve as a foundational resource for researchers poised to investigate the potential of D-amino acid stereochemistry in modulating collagen stability and function, a venture that could unlock novel biomaterials and therapeutic strategies.
Introduction: The Central Role of Hydroxyproline in Collagen Stability
The structure of collagen is characterized by its unique triple helix, a right-handed supercoil of three left-handed polyproline II-type helices. This structure is composed of repeating Gly-X-Y amino acid triplets, where X is often L-proline (Pro) and Y is frequently trans-4-Hydroxy-L-proline (L-Hyp). The hydroxylation of proline at the C4 position is a critical post-translational modification catalyzed by prolyl 4-hydroxylases.[1] This modification significantly enhances the thermal stability of the collagen triple helix.[2][3]
The stabilizing effect of L-Hyp is primarily attributed to stereoelectronic effects. The electronegative hydroxyl group in the (4R) configuration induces a Cγ-exo pucker in the pyrrolidine ring, which preorganizes the peptide backbone into the conformation required for triple helix formation, thus reducing the entropic cost of folding.[4] While initially thought to be due to hydrogen bonding with water bridges, studies with 4-fluoroproline, which also stabilizes the triple helix, have shifted the consensus towards the dominance of these stereoelectronic effects.[5][6]
D-amino acids are stereoisomers of the common L-amino acids and are found in nature, often in microbial peptides and certain venoms.[7] Their incorporation into peptides can confer resistance to proteolysis and induce unique conformational properties. However, the specific impact of incorporating this compound into the collagen triple helix has not been reported in the scientific literature. Understanding this impact is crucial for a complete picture of collagen stability and could open new avenues for the design of synthetic collagen-based biomaterials with tailored properties.
This compound: Chemical and Physical Properties
This compound is the D-enantiomer of the naturally occurring L-hydroxyproline. Its fundamental chemical and physical properties are summarized in Table 1.
| Property | Value | Reference |
| IUPAC Name | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | |
| Molecular Formula | C₅H₉NO₃ | |
| Molecular Weight | 131.13 g/mol | |
| Appearance | White to pale pink solid | |
| Stereochemistry | D-amino acid |
The Putative Role of this compound in Collagen Stability: A Hypothesis
In the absence of direct experimental evidence, we can hypothesize the effect of incorporating this compound into a collagen-like peptide based on the established principles of triple helix stability. The stereochemistry of the α-carbon in D-amino acids is opposite to that of L-amino acids. This fundamental difference would likely have a profound, and potentially disruptive, effect on the tightly packed collagen triple helix.
Placing a D-amino acid into a polypeptide chain built from L-amino acids alters the local backbone conformation. In the context of the rigid, repeating structure of the collagen triple helix, the incorporation of a D-Hyp residue would likely introduce a significant steric clash and disrupt the precise hydrogen bonding network between the three chains. A computational study has suggested that replacing glycine with D-alanine or D-serine could stabilize the triple helix, but subsequent experimental work demonstrated this to be incorrect.[4] This highlights the necessity of empirical data.
It is plausible that the incorporation of D-Hyp would lead to a significant decrease in the melting temperature (Tm) of the collagen triple helix, or even prevent its formation altogether. The degree of destabilization would likely depend on the position (X or Y in the Gly-X-Y triplet) and the frequency of D-Hyp incorporation.
Table 2: Comparison of L-Hyp and Hypothetical D-Hyp Effects on Collagen Stability
| Parameter | trans-4-Hydroxy-L-proline (L-Hyp) | This compound (D-Hyp) (Hypothetical) |
| Effect on Triple Helix Stability | Significantly stabilizing | Highly destabilizing |
| Melting Temperature (Tm) | Increases Tm | Decreases Tm significantly or prevents helix formation |
| Mechanism of Action | Stereoelectronic effects pre-organizing the backbone | Disruption of backbone conformation and steric clashes |
| Natural Occurrence in Collagen | Abundant in the Y-position of Gly-X-Y | Not naturally occurring |
Experimental Protocols for Investigating the Role of this compound
To test the hypotheses outlined above, a systematic experimental approach is required. This involves the chemical synthesis of collagen-like peptides containing this compound, followed by biophysical characterization of their structure and stability.
Synthesis of Collagen-Like Peptides Containing this compound
Solid-phase peptide synthesis (SPPS) is the method of choice for producing well-defined collagen-like peptides.[8][9][10] The following is a generalized protocol based on Fmoc/tBu chemistry for the manual synthesis of a model peptide.
Materials:
-
Fmoc-Gly-OH, Fmoc-L-Pro-OH, Fmoc-trans-4-Hydroxy-D-proline
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence (e.g., Gly, Pro, D-Hyp).
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry.
Determination of Triple Helix Stability by Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for assessing the secondary structure of proteins and monitoring their thermal denaturation.[11][12][13] The melting temperature (Tm) of a collagen-like peptide, which is the temperature at which 50% of the peptide is unfolded, can be determined by monitoring the change in the CD signal at a characteristic wavelength as a function of temperature.
Materials:
-
Purified collagen-like peptide
-
Phosphate buffered saline (PBS) or other suitable buffer
-
Circular dichroism spectropolarimeter equipped with a temperature controller
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the desired buffer to a final concentration of approximately 0.1-0.2 mg/mL.
-
Wavelength Scan: Record a CD spectrum from 190 to 260 nm at a low temperature (e.g., 4 °C) to confirm the presence of a triple-helical structure, which is characterized by a positive peak around 225 nm.
-
Thermal Denaturation (Melt):
-
Set the wavelength to the maximum of the positive peak (around 225 nm).
-
Equilibrate the sample at a low starting temperature (e.g., 4 °C).
-
Increase the temperature at a constant rate (e.g., 0.5 °C/min or 1 °C/min) to a high final temperature (e.g., 80 °C).
-
Record the CD signal continuously during the temperature ramp.
-
-
Data Analysis:
-
Plot the CD signal (molar ellipticity) at 225 nm as a function of temperature. The resulting curve should be sigmoidal.
-
The melting temperature (Tm) is the temperature at the midpoint of the transition between the folded (helical) and unfolded (random coil) states. This can be determined from the first derivative of the melting curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the established pathway of collagen synthesis and a proposed workflow for investigating the effects of this compound.
Caption: Biosynthetic pathway of collagen hydroxylation.
References
- 1. Collagen prolyl 4-hydroxylase isoenzymes I and II have sequence specificity towards different X-Pro-Gly triplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of trans-4-Hydroxy-D-proline
Introduction
Trans-4-Hydroxy-D-proline is a non-proteinogenic amino acid and a valuable chiral building block in the synthesis of various pharmaceuticals. Unlike its L-isomer, which is a major component of collagen, this compound is not readily accessible from natural sources. Direct enzymatic synthesis of this compound remains a significant challenge as proline hydroxylases typically exhibit high stereospecificity for L-proline.
This document outlines a potential multi-step chemoenzymatic pathway for the synthesis of this compound. The proposed route involves an initial, well-established enzymatic synthesis of trans-4-hydroxy-L-proline, followed by an enzymatic epimerization to yield cis-4-hydroxy-D-proline. The final conversion to the target this compound is discussed as a subsequent chemical step, as a direct enzymatic equivalent is not currently well-documented in scientific literature.
Part 1: Enzymatic Synthesis of trans-4-Hydroxy-L-proline
The production of trans-4-hydroxy-L-proline is efficiently achieved through the whole-cell biocatalysis using recombinant Escherichia coli expressing a proline 4-hydroxylase (P4H). The P4H from Dactylosporangium sp. is commonly used due to its high activity.[1][2] This process can be conducted either by direct fermentation from a simple carbon source like glucose or by bioconversion of L-proline.
Experimental Protocol: Whole-Cell Bioconversion of L-proline
This protocol describes the production of trans-4-hydroxy-L-proline from L-proline using recombinant E. coli cells.
1. Strain and Culture Preparation:
-
Strain: E. coli BL21(DE3) harboring a plasmid with the proline 4-hydroxylase gene (e.g., from Dactylosporangium sp. RH1).
-
Inoculum Preparation: A single colony of the recombinant E. coli is inoculated into 5 mL of LB medium containing the appropriate antibiotic and incubated overnight at 37°C with shaking at 200 rpm.
-
Main Culture: The overnight culture is used to inoculate a larger volume of fermentation medium. The fermentation can be carried out in shake flasks or a bioreactor.
2. Fermentation and Induction:
-
Fermentation Medium: A typical medium contains glucose, a nitrogen source (e.g., yeast extract, peptone), and essential salts.
-
Growth Conditions: The culture is grown at 37°C with agitation and aeration to maintain dissolved oxygen levels.
-
Induction: When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 20-30°C) for several hours (e.g., 12-24 hours) to allow for soluble protein expression.
3. Whole-Cell Bioconversion:
-
Cell Harvesting: The cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C) and washed with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reaction Mixture: The cell pellet is resuspended in a reaction buffer (e.g., pH 6.5-7.5) containing:
-
L-proline (substrate)
-
α-ketoglutarate (co-substrate)
-
FeSO₄ (cofactor)
-
Ascorbic acid (to maintain iron in the reduced state)
-
-
Reaction Conditions: The reaction is carried out at an optimal temperature (e.g., 30-37°C) with gentle agitation for 24-72 hours.[3][4] The progress of the reaction is monitored by HPLC.
4. Product Purification:
-
The reaction is terminated by removing the cells via centrifugation or filtration.
-
The supernatant containing trans-4-hydroxy-L-proline can be purified using techniques such as ion-exchange chromatography.
Data Presentation
Table 1: Comparison of Different Recombinant E. coli Strains for trans-4-Hydroxy-L-proline Production
| Recombinant Strain | Host | Key Genes Expressed | Substrate | Product Titer (g/L) | Conversion Rate (%) | Reference |
|---|---|---|---|---|---|---|
| E. coli W1485 putA/pWFP1 | E. coli W1485 putA | P4H, proB74, proA | Glucose | 25 | - | [5] |
| E. coli BL21(DE3)/pET-DsP4H | E. coli BL21(DE3) | DsP4H | L-proline | 99.9 | 99.9 | [2] |
| Engineered E. coli | E. coli W3110 | P4H, proB74, deletion of putA | Glucose | 89.4 | - |[3] |
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-hydroxyproline epimerase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of trans-4-Hydroxy-D-proline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Hydroxy-D-proline (Hyp) is a non-proteinogenic amino acid that, when incorporated into peptides, can significantly influence their structure and biological activity. Its presence can induce specific conformational constraints, enhance stability against enzymatic degradation, and mediate unique molecular interactions. This document provides detailed application notes and protocols for the efficient incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols cover the use of the commonly employed building block, Fmoc-D-Hyp(tBu)-OH, from coupling to final cleavage and purification.
Core Principles
The incorporation of this compound in Fmoc SPPS relies on the use of a protected derivative, typically Fmoc-D-Hyp(tBu)-OH . This strategy employs an orthogonal protection scheme:
-
Nα-Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile protecting group safeguards the α-amino group during the coupling of the amino acid. It is removed with a mild base, typically a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Side-Chain tBu (tert-butyl) group: The hydroxyl group of hydroxyproline is protected with an acid-labile tert-butyl ether. This protecting group is stable to the basic conditions used for Fmoc removal and is cleaved during the final step of peptide synthesis with strong acid, typically trifluoroacetic acid (TFA).[1]
Data Presentation: Reagent Stoichiometry and Coupling Efficiency
The successful incorporation of Fmoc-D-Hyp(tBu)-OH depends on appropriate reagent stoichiometry and coupling conditions. The following tables provide a summary of typical quantitative parameters for a standard 0.1 mmol scale synthesis.
| Table 1: Reagent Stoichiometry for Fmoc-D-Hyp(tBu)-OH Coupling | |
| Reagent/Component | Equivalents (relative to resin loading) |
| Fmoc-D-Hyp(tBu)-OH | 2 - 4 |
| Coupling Reagent (e.g., HBTU, HATU, DIC) | 1.9 - 4 |
| Additive (e.g., HOBt, HOAt) | 2 - 4 |
| Base (e.g., DIPEA, 2,4,6-Collidine) | 4 - 8 |
| Table 2: Typical Coupling Conditions and Expected Efficiency | |
| Parameter | Condition/Value |
| Coupling Reagent | HBTU/HCTU, HATU, or DIC/HOBt |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1 - 2 hours |
| Monitoring | Kaiser Test (for primary amines) or Chloranil Test (for secondary amines like proline) |
| Expected Coupling Yield | >98% |
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-D-Hyp(tBu)-OH into a growing peptide chain on a solid support. These protocols assume a standard Fmoc/tBu strategy.
Resin Swelling and Fmoc Deprotection
-
Resin Swelling: Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) in a reaction vessel. Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of Fmoc-D-Hyp(tBu)-OH
Protocol A: Coupling using HBTU/DIPEA
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Hyp(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Chloranil test to confirm the absence of free secondary amines. A negative result indicates a complete reaction.
-
Washing: After a successful coupling, drain the coupling solution and wash the resin extensively with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times).
Protocol B: Coupling using DIC/HOBt
-
Reagent Solution Preparation: Dissolve Fmoc-D-Hyp(tBu)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling Reaction: Add the Fmoc-D-Hyp(tBu)-OH/HOBt solution to the deprotected peptide-resin. Add DIC (3 eq.) to the resin suspension.
-
Incubation: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using the Chloranil test.
-
Washing: After a negative Chloranil test, drain the coupling solution and wash the resin as described in Protocol A.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the tert-butyl group from the hydroxyproline residue. The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence.
Standard Cleavage Cocktail (Reagent K)
-
Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). This cocktail is suitable for peptides containing sensitive residues like Arg, Trp, Met, and Cys.[2]
-
Procedure:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
TFA/TIS/H₂O Cocktail
-
Composition: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water. This is a common and less odorous cocktail suitable for many sequences, particularly with modern protecting groups.[2]
-
Procedure: Follow the same procedure as for Reagent K.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is commonly used for peptide purification.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution. The separation is based on the hydrophobicity of the peptide.[3]
-
Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC and the identity confirmed by mass spectrometry.
Potential Side Reactions and Troubleshooting
While the tert-butyl protecting group on the hydroxyproline side chain is generally stable to the conditions of Fmoc SPPS, several general side reactions can occur during peptide synthesis.[1]
| Table 3: Common Side Reactions and Mitigation Strategies | |
| Side Reaction | Mitigation Strategy |
| Incomplete Coupling | Use a more potent coupling reagent like HATU. Increase coupling time and/or temperature. |
| Racemization | Use DIC/HOBt for coupling, as carbodiimide-mediated couplings are less prone to racemization. Use a weaker base like 2,4,6-collidine instead of DIPEA. |
| Aspartimide Formation (if Asp is present) | Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences. Minimize exposure to strong base. |
| Aggregation | Use high-swelling resins (e.g., PEG-PS), elevated temperatures, or chaotropic salts. Incorporate pseudoprolines or Dmb-protected amino acids at strategic positions. |
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis of a this compound containing peptide.
Signaling Pathway of Prolyl-Hydroxyproline (Pro-Hyp) Dipeptide
The dipeptide prolyl-hydroxyproline (Pro-Hyp), a degradation product of collagen, has been shown to exert biological effects, including promoting cell proliferation and migration.[4][5] The proposed signaling pathway involves the interaction with cell surface receptors and activation of downstream kinases.
Caption: Proposed signaling pathway for the Pro-Hyp dipeptide, leading to cell proliferation and migration.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. renyi.hu [renyi.hu]
- 4. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
chiral chromatography method for separating trans-4-Hydroxy-D-proline isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Hydroxy-L-proline is a critical component of collagen and plays a significant role in protein stability. Its stereoisomers, including the D-enantiomer and cis/trans diastereomers, can be indicative of specific biological processes, disease states, or arise as impurities during synthetic production. The accurate separation and quantification of these isomers are crucial for research, drug development, and quality control. This application note details a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of trans-4-Hydroxy-D-proline and its related isomers. The method involves pre-column derivatization with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) followed by normal-phase chromatography on a polysaccharide-based chiral stationary phase.
Principle of Separation
The separation of the stereoisomers of 4-hydroxyproline is achieved through a combination of derivatization and chiral chromatography. 4-hydroxyproline itself lacks a strong chromophore, making sensitive UV detection challenging. Derivatization with NBD-Cl introduces a fluorescent and UV-active tag, enhancing detection sensitivity.[1][2] The derivatized isomers are then resolved on a Chiralpak® IA column, which is a polysaccharide-based chiral stationary phase. The chiral recognition mechanism of this stationary phase is based on the formation of transient diastereomeric complexes between the derivatized analytes and the chiral selector of the stationary phase, leading to different retention times for each isomer.
Chromatographic Conditions
A normal-phase HPLC method is employed for the separation of the NBD-Cl derivatized hydroxyproline isomers. The use of a polar organic mobile phase provides good selectivity on the polysaccharide-based chiral stationary phase.
| Parameter | Value |
| Column | Chiralpak® IA, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in Ethanol |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 464 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Quantitative Data
The following table presents typical chromatographic data obtained for the separation of NBD-Cl derivatized D- and L-proline, which are structurally very similar to the target analytes.[1] The retention times and resolution for hydroxyproline isomers are expected to be similar but should be experimentally verified.
| Analyte (NBD-Cl Derivatized) | Retention Time (min) | Resolution (Rs) |
| D-Proline | 6.72 | - |
| L-Proline | 9.22 | > 2.0 |
Note: The retention times and resolution are based on the separation of proline enantiomers and serve as an initial guide.[1] Actual values for this compound and its isomers may differ and require experimental confirmation.
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of each 4-hydroxyproline isomer standard (this compound, trans-4-Hydroxy-L-proline, etc.) and dissolve in 10 mL of ethanol in separate volumetric flasks.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with ethanol.
-
Sample Solution: Prepare sample solutions by dissolving the material to be tested in ethanol to achieve an expected 4-hydroxyproline concentration of approximately 0.1 mg/mL.
Derivatization Protocol
-
To 1.0 mL of each standard and sample solution in a suitable vial, add 1.0 mL of a 2 mg/mL solution of NBD-Cl in ethanol.
-
Cap the vials tightly and heat at 60°C for 10 minutes in a water bath or heating block.[1]
-
After heating, cool the vials to room temperature.
-
The derivatized solutions are now ready for HPLC analysis.
HPLC Analysis
-
System Equilibration: Equilibrate the Chiralpak® IA column with the mobile phase (0.1% TFA in Ethanol) at a flow rate of 0.6 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the derivatized standard and sample solutions onto the column.
-
Data Acquisition: Acquire data for 20 minutes at a detection wavelength of 464 nm.
Experimental Workflow Diagram
Caption: Workflow for the chiral separation of hydroxyproline isomers.
Conclusion
The described method provides a reliable approach for the chiral separation of this compound and its isomers. The pre-column derivatization with NBD-Cl allows for sensitive detection, and the use of a Chiralpak® IA column offers excellent enantioselectivity. This application note and protocol serve as a comprehensive guide for researchers and professionals in the pharmaceutical and related industries for the analysis of these important chiral compounds. Method validation and optimization may be required for specific sample matrices and applications.
References
Application Note: Purification of trans-4-Hydroxy-D-proline from a Reaction Mixture
Introduction
trans-4-Hydroxy-D-proline is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules. Its unique stereochemistry makes it a critical component in the development of novel therapeutics. The synthesis of this compound often results in a complex reaction mixture containing the desired product, unreacted starting materials, diastereomeric isomers, and other process-related impurities. The efficient removal of these impurities is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This application note provides a detailed, multi-step protocol for the purification of this compound from a typical reaction mixture. The purification strategy employs a combination of ion-exchange chromatography and crystallization to achieve high purity and yield. This document is intended for researchers, scientists, and drug development professionals involved in the synthesis and purification of chiral amino acids.
Typical Reaction Mixture Composition
For the purpose of this protocol, we will assume a common synthetic route starting from D-proline. The resulting crude reaction mixture is anticipated to contain the following components:
| Component | Typical Molar Ratio | Notes |
| This compound | 1.0 | Desired product |
| cis-4-Hydroxy-D-proline | 0.1 - 0.3 | Primary diastereomeric impurity |
| Unreacted D-proline | 0.05 - 0.2 | Unreacted starting material |
| Inorganic Salts | Variable | Dependent on reagents and pH adjustments during synthesis and workup. |
| Other Organic By-products | Variable | Minor impurities from side reactions. |
Table 1. Assumed composition of the crude reaction mixture for the purification of this compound.
Purification Workflow
The overall purification strategy is a two-step process designed to first separate the desired trans-isomer from the bulk of impurities using ion-exchange chromatography, followed by a final polishing and purification step via crystallization.
Caption: Purification workflow for this compound.
Experimental Protocols
Cation-Exchange Chromatography
This step is designed to separate the this compound from the majority of impurities, including the cis-4-Hydroxy-D-proline diastereomer and unreacted D-proline. The separation is based on the small differences in the isoelectric points (pI) and affinities of the isomers for the ion-exchange resin.
Materials:
-
Strong cation-exchange resin (e.g., Dowex® 50WX8, 100-200 mesh, H+ form)
-
Glass chromatography column
-
0.1 M Hydrochloric Acid (HCl) for regeneration
-
Deionized (DI) water
-
0.2 M Ammonium Hydroxide (NH₄OH) for elution
-
Crude reaction mixture, dissolved in DI water and pH adjusted to ~2.0 with HCl.
Protocol:
-
Column Packing and Equilibration:
-
Prepare a slurry of the cation-exchange resin in DI water and pour it into the chromatography column to the desired bed height.
-
Wash the packed resin with 3-5 column volumes (CV) of 0.1 M HCl to ensure the resin is in the H+ form.
-
Equilibrate the column by washing with DI water until the pH of the eluate is neutral (~pH 6-7).
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of DI water and adjust the pH to approximately 2.0 with dilute HCl.
-
Carefully load the prepared sample onto the top of the equilibrated resin bed.
-
-
Washing:
-
Wash the column with 2-3 CV of DI water to remove inorganic salts and weakly bound impurities.
-
-
Elution:
-
Elute the bound amino acids using a stepwise or linear gradient of ammonium hydroxide. A common starting point is a stepwise elution with 0.2 M NH₄OH. The cis-isomer and any remaining D-proline are expected to elute slightly before the trans-isomer.
-
Collect fractions and monitor the composition of each fraction using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing the enriched this compound (typically >95% purity at this stage).
-
Concentrate the pooled fractions under reduced pressure to remove the ammonium hydroxide and water, yielding a concentrated syrup or solid residue.
-
Expected Outcome:
| Parameter | Value |
| Loading Capacity | 0.1 - 0.2 meq/mL of resin |
| Purity of Pooled Fractions | > 95% |
| Recovery Yield | 85 - 95% |
Table 2. Typical performance parameters for the cation-exchange chromatography step.
Crystallization
The final purification step involves the crystallization of the enriched this compound to achieve high purity and remove residual impurities.
Materials:
-
Enriched this compound from the chromatography step.
-
Absolute Ethanol
-
Diethyl Ether
-
Beaker or flask for crystallization
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Protocol:
-
Dissolution:
-
Dissolve the concentrated product from the ion-exchange step in a minimal amount of hot absolute ethanol. Gentle heating and stirring may be required to achieve complete dissolution.
-
-
Crystallization Induction:
-
Slowly add diethyl ether to the warm ethanol solution with continuous stirring until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
-
Complete Crystallization:
-
Place the crystallization vessel in an ice bath for 1-2 hours to maximize the yield of the crystalline product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
-
Expected Outcome:
| Parameter | Value |
| Final Purity | > 99% |
| Overall Recovery Yield | 70 - 85% |
| Melting Point | 274 °C (decomposes) |
Table 3. Expected results after the crystallization of this compound.
Logical Relationship of Purification Steps
The following diagram illustrates the logical progression of the purification process, highlighting the state of the product at each major stage.
Caption: Logical flow of the purification process.
Conclusion
The described two-step purification protocol, combining cation-exchange chromatography and crystallization, provides a robust and efficient method for obtaining high-purity this compound from a complex reaction mixture. This procedure is scalable and can be adapted for various production needs, ensuring the final product meets the stringent quality requirements for pharmaceutical applications. Careful monitoring of each step with appropriate analytical techniques is crucial for optimizing the process and achieving the desired purity and yield.
Application Notes and Protocols for Incorporating trans-4-Hydroxy-D-proline into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance structural stability, biological activity, and pharmacokinetic properties. trans-4-Hydroxy-D-proline (D-Hyp), a stereoisomer of the naturally occurring trans-4-hydroxy-L-proline found in collagen, is a particularly valuable building block. Its rigid pyrrolidine ring introduces conformational constraints that can stabilize specific secondary structures, such as β-turns, and the hydroxyl group offers a site for further chemical modification. Peptides containing D-Hyp have shown potential in various therapeutic areas due to their increased resistance to enzymatic degradation and improved binding affinities.
These application notes provide a comprehensive guide to the chemical synthesis and purification of peptides containing this compound using standard solid-phase peptide synthesis (SPPS) protocols.
Protecting Group Strategy
For efficient incorporation of this compound into a growing peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS), a proper orthogonal protection strategy is crucial.[1] The most common and recommended derivative is Fmoc-D-Hyp(tBu)-OH .
-
α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. It is stable to the acidic conditions used for side-chain deprotection and cleavage but is readily removed by a mild base, typically piperidine.[2][3]
-
Side-Chain Hydroxyl Group Protection: The hydroxyl group of this compound must be protected to prevent unwanted side reactions, such as esterification, during the coupling steps.[4] The tert-butyl (tBu) group is the preferred protecting group as it is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[2][3]
This Fmoc/tBu strategy ensures the selective and sequential formation of peptide bonds, leading to the desired peptide sequence with high fidelity.[5]
Quantitative Data Summary
The efficiency of peptide synthesis and the purity of the final product can be influenced by several factors, including the specific peptide sequence, the coupling reagents used, and the reaction conditions. The following table summarizes typical quantitative data for the synthesis of peptides containing this compound using standard Fmoc SPPS protocols.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Monitored by qualitative tests like the Kaiser test or quantitative methods like UV monitoring of Fmoc deprotection. Incomplete coupling can occur with sterically hindered amino acids. |
| Crude Peptide Purity | 70-95% | Determined by analytical RP-HPLC. The purity is sequence-dependent and influenced by the success of each coupling and deprotection step. |
| Final Peptide Purity (after purification) | >95-99% | Achieved by preparative RP-HPLC. |
| Overall Yield (crude) | 60-90% | Dependent on the length of the peptide and the number of coupling cycles. |
| Overall Yield (purified) | 10-40% | Significant loss of material is common during HPLC purification. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale using a rink amide resin for a C-terminal amide.
Materials:
-
Rink Amide MBHA resin (substitution level ~0.5 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-D-Hyp(tBu)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Water, HPLC grade
-
Diethyl ether, cold
Procedure:
-
Resin Swelling:
-
Place 200 mg of Rink Amide resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or Fmoc-D-Hyp(tBu)-OH) and 3.9 equivalents of HBTU/HATU in 2 mL of DMF.
-
Add 8 equivalents of DIEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling (absence of free amines). If the test is positive, repeat the coupling step.
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. If the peptide contains Trp, add 2.5% EDT. If it contains Met, add 2.5% DTT.
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of TFA.
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of the Crude Peptide by RP-HPLC
Materials:
-
Crude peptide
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B; where Solvent A is 0.1% TFA in water and Solvent B is 0.1% TFA in acetonitrile).
-
-
Purification:
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a flow rate appropriate for the column size.[6][7]
-
Monitor the elution of the peptide and impurities using a UV detector at 214 nm or 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.[7]
-
Potential Challenges and Troubleshooting
-
Incomplete Coupling: Proline and its derivatives can be sterically hindered, sometimes leading to incomplete coupling.
-
Solution: Double coupling (repeating the coupling step before deprotection) or using more potent coupling reagents like HATU can improve efficiency.
-
-
Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is more prevalent when Proline or its derivatives are at the C-terminus.
-
Solution: Using a 2-chlorotrityl chloride resin can minimize this side reaction due to its steric bulk.[8]
-
-
Racemization: Although less common with standard coupling reagents, racemization of the activated amino acid can occur.
-
Solution: Using additives like Oxyma Pure with DIC can suppress racemization.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide synthesis incorporating this compound.
Signaling Pathway Modulation
Many intracellular signaling pathways are regulated by protein-protein interactions mediated by specific domains. For instance, SH3 domains recognize and bind to proline-rich motifs (PXXP) in other proteins, playing a crucial role in cell proliferation, differentiation, and survival. Synthetic peptides containing modified prolines, such as this compound, can be designed to modulate these interactions.
Caption: Modulation of an SH3-mediated signaling pathway by a synthetic peptide.
References
trans-4-Hydroxy-D-proline as a chiral building block in organic synthesis
Topic: trans-4-Hydroxy-D-proline as a Chiral Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a non-proteinogenic amino acid that serves as a versatile and valuable chiral building block in modern organic synthesis. Its rigid pyrrolidine ring, endowed with two stereocenters and functional handles (a secondary amine, a carboxylic acid, and a hydroxyl group), provides a robust scaffold for constructing complex molecular architectures with high stereochemical control. While its enantiomer, trans-4-hydroxy-L-proline, is a major component of collagen and has been more extensively studied, the D-enantiomer is a crucial precursor for the synthesis of enantiomeric bioactive molecules, which are essential for studying structure-activity relationships (SAR), exploring patentability, and developing novel therapeutics.[1] This document outlines key applications of the 4-hydroxyproline scaffold, presenting quantitative data and detailed protocols for its use in the synthesis of prominent pharmaceutical agents.
Key Applications and Synthetic Utility
The strategic placement of functional groups on the pyrrolidine ring allows for a wide range of chemical transformations. The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution, eliminated to form an alkene, or oxidized to a ketone. The amine and carboxylic acid moieties provide handles for peptide coupling, N-alkylation, and other modifications. This versatility has made the 4-hydroxyproline scaffold a cornerstone in the synthesis of diverse drug classes.
Application 1: Synthesis of Carbapenem Antibiotics (e.g., Ertapenem)
The 4-hydroxyproline core is instrumental in the synthesis of the side chains for various carbapenem antibiotics.[2] In the case of Ertapenem, a thiol functional group, derived from trans-4-hydroxy-L-proline, is coupled to the carbapenem core.[3][4] The synthesis of the key thiol side chain involves stereospecific transformations of the hydroxyl and carboxyl groups. A practical, large-scale synthesis has been developed featuring a novel coupling reaction.[3]
Caption: Synthetic workflow for Ertapenem synthesis.
Table 1: Quantitative Data for Ertapenem Synthesis
| Step | Reactants | Yield | Reference |
| Synthesis of Thiol Side-Chain | N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline | 70-75% | [4] |
| Coupling of Thiol Side-Chain with Carbapenem Core & Deprotection | Thiol intermediate, Carbapenem enol phosphate | 90% | [3] |
| Overall Yield (Crystallization) | Crude Ertapenem | 59-64% | [3] |
Application 2: Synthesis of Antiviral Drugs (e.g., Nirmatrelvir)
The COVID-19 therapeutic Paxlovid contains the active ingredient nirmatrelvir (PF-07321332), a protease inhibitor. A key structural feature of nirmatrelvir is a rigid bicyclic amino acid fragment, which is synthesized stereoselectively from trans-4-hydroxy-L-proline.[5] The synthesis leverages the hydroxyl group to introduce a double bond, which then undergoes a cyclopropanation reaction to build the characteristic spirocyclic core.
Caption: Synthesis of the key bicyclic fragment of Nirmatrelvir.
Table 2: Quantitative Data for Nirmatrelvir Key Fragment Synthesis
| Step | Starting Material | Key Reagents | Yield | Overall Yield | Reference |
| Mesylation | Boc-trans-4-hydroxy L-proline benzyl ester | MsCl, TEA, DMAP | Quant. | ~100% | [5] |
| Elimination | Mesylate intermediate | DBU | 80% | 80% | [5] |
| Cobalt(II)-catalyzed Cyclopropanation | Alkene intermediate | 2,2-dichloropropane, Zn, ZnBr₂, Co(II)-complex | 68% | 54% | [5] |
| Total Synthesis of Fragment 4 | Boc-trans-4-hydroxy L-proline benzyl ester | - | - | 40% | [5] |
Application 3: Synthesis of Kainoid Analogues
Kainoids are a class of natural products known for their potent neuroexcitatory activity. Trans-4-hydroxy-L-proline is a common starting material for the stereoselective synthesis of various kainic acid analogues.[6][7][8] These syntheses showcase the ability to perform late-stage modifications at the C4 position, allowing for the creation of a library of analogues for neuropharmacological research.[6][7]
Table 3: Data for Kainoid Analogue Synthesis
| Synthesis Target | Starting Material | Number of Steps | Overall Yield | Key Steps | Reference |
| 4-Substituted Kainoids | trans-4-hydroxy-L-proline | 8-11 | up to 54% | Cerium-promoted nucleophilic addition, Pd-catalyzed reduction | [6] |
| (-)-Kainic Acid | trans-4-hydroxy-L-proline | 14 | >7% | Diastereoselective enolate alkylation, cuprate substitution | [9] |
Experimental Protocols
Protocol 1: Synthesis of Bicyclic Amino Acid Fragment (4) for Nirmatrelvir
This protocol is adapted from the synthesis of the key intermediate for nirmatrelvir.[5]
Step A: Mesylation of Boc-trans-4-hydroxy L-proline benzyl ester (8)
-
Dissolve Boc-trans-4-hydroxy L-proline benzyl ester (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylate intermediate (9), which is used in the next step without further purification.
Step B: Elimination to form Alkene (10)
-
Dissolve the crude mesylate (9) from the previous step in toluene.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2 equivalents).
-
Heat the reaction mixture to 110 °C and stir for 6 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure alkene intermediate (10). (Reported Yield: 80%).[5]
Step C: Dimethylcyclopropanation to form Bicyclic Amino Acid (4)
-
To a solution of the alkene (10) (1 equivalent) and a Co(II)-complex catalyst in toluene, add zinc powder (4 equivalents) and zinc bromide (0.5 equivalents).
-
Add 2,2-dichloropropane (3 equivalents) to the mixture.
-
Stir the reaction vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target bicyclic amino acid fragment (4). (Reported Yield: 68%).[5]
Protocol 2: Synthesis of a Key Thiol Side-Chain for Ertapenem
This protocol describes the conversion of a protected hydroxyproline derivative to a key thioacetate intermediate, adapted from literature procedures for Ertapenem synthesis.[4]
-
Prepare the methanesulfonate derivative of the N-protected, carboxyl-activated trans-4-hydroxy-L-proline (compound 8 in reference).[4]
-
Dissolve the methanesulfonate (1 equivalent) in dimethylformamide (DMF).
-
Add potassium thioacetate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the key thioacetate intermediate (compound 6 in reference).[4] This intermediate can then be hydrolyzed under basic conditions to furnish the required thiol for coupling with the carbapenem core.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Kainoids and C4 Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of 4-arylsulfanyl-substituted kainoid analogues from trans-4-hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ≥99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of trans-4-Hydroxy-D-proline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trans-4-Hydroxy-D-proline is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical agents, including carbapenem antibiotics and angiotensin-converting enzyme inhibitors.[1][2] Its presence and quantification are of significant interest in drug development, tissue engineering, and studies of fibrotic diseases.[1] This document provides detailed application notes and protocols for the analytical detection of this compound using various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.
I. Chromatographic Techniques
Chromatographic methods are powerful tools for the separation, identification, and quantification of this compound in various matrices. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample.
A. High-Performance Liquid Chromatography (HPLC)
HPLC methods for this compound often involve derivatization to enhance detection by UV or fluorescence detectors. Both pre-column and post-column derivatization strategies can be employed.
1. Post-Column Derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
This method allows for the specific detection of proline and hydroxyproline isomers after chiral resolution by ligand-exchange chromatography.[3]
Experimental Protocol:
Sample Preparation:
-
Biological samples should be deproteinized, for example, by adding perchloric acid, followed by centrifugation.[4]
-
The supernatant can then be neutralized and filtered before injection.
Chromatographic Conditions:
-
Column: Sumichiral OA-5000 (4.6 mm x 250 mm)[3]
-
Mobile Phase: 1 mM aqueous copper sulfate solution[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 38°C[3]
-
Injection Volume: 10 µL[3]
Post-Column Derivatization:
-
After elution from the column, the mobile phase is mixed with a 0.3 M borate buffer (pH 9.6) containing 25 mM EDTA at a flow rate of 0.2 mL/min.[3]
-
An NBD solution (1 g/L in methanol) is then added at a flow rate of 0.5 mL/min.[3]
-
The reaction mixture is heated to 60°C in a reaction coil to allow for derivatization.[3]
Detection:
2. Pre-Column Derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA)
This method is suitable for the chiral separation and analysis of hydroxyproline isomers.[4]
Experimental Protocol:
Sample Preparation and Derivatization:
-
Neutralized sample supernatant (25 µL) is mixed with 10 µL of 1 M NaHCO3.[4]
-
Add 40 µL of 35 mM L-FDVA (dissolved in acetone).[4]
-
The reaction mixture is incubated to allow for derivatization.
Chromatographic Conditions:
-
Column: Reversed-phase HPLC column
-
Detection: UV or Mass Spectrometry[4]
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex biological matrices like serum, without the need for derivatization.[5][6][7]
Experimental Protocol:
Sample Preparation (Canine Serum):
-
Serum samples can be prepared by protein precipitation.[8]
-
An internal standard, such as D3-trans-4-hydroxy-l-proline, should be added before precipitation.[7]
Chromatographic Conditions:
-
LC System: High-performance liquid chromatography system[7]
-
Column: C18 column[7]
-
Mobile Phase A: 0.1% formic acid in water[7]
-
Mobile Phase B: 0.1% formic acid in methanol[7]
-
Gradient:
-
0-5 min: 10% to 40% B
-
5-7 min: 40% to 95% B
-
7-9 min: 95% B
-
9-9.1 min: 95% to 10% B
-
9.1-13 min: 10% B[7]
-
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 1 µL[5]
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Monitored Transitions:
C. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another sensitive technique for the analysis of this compound, which requires derivatization to increase volatility.
Experimental Protocol:
Sample Preparation and Derivatization:
-
Evaporate 10 µL of plasma, urine, or dialysate sample to dryness under a stream of nitrogen.[9]
-
Methylation: Reconstitute the residue in 100 µL of methanolic 2 M HCl and heat at 80°C for 60 minutes to esterify the carboxylic acid group.[9][10]
-
Amidation: After cooling and drying, add a solution for esterification of the hydroxyl group and amidation of the ring amine, for example with pentafluoropropionic anhydride (PFPA).[9]
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer
-
Injector Temperature: 280°C[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[9]
-
Oven Temperature Program: A suitable temperature gradient should be used to separate the derivatized analytes.
-
MS Interface Temperature: 300°C[9]
-
Ion Source Temperature: 250°C[9]
-
Ionization Mode: Negative-ion chemical ionization (NICI) can be used.[9]
II. Enzymatic Assays
Enzymatic assays can provide a specific and sensitive method for the detection of hydroxyproline isomers.
A. Colorimetric Assay
This assay is based on the reaction of oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB) to produce a colorimetric product.
Experimental Protocol (using a commercial kit like Sigma-Aldrich MAK008):
Sample Preparation:
-
For samples like serum or urine, hydrolyze 100 µL of the sample with 100 µL of concentrated HCl (~12 M) at 120°C for 3 hours in a pressure-tight vial.
-
Add 5 mg of activated charcoal, mix, and centrifuge at 13,000 x g for 2 minutes to remove interfering substances.
Assay Procedure:
-
Prepare a Chloramine T/Oxidation Buffer Mixture according to the kit instructions.
-
Add 100 µL of the Chloramine T/Oxidation Buffer Mixture to each sample and standard well and incubate at room temperature for 5 minutes.
-
Prepare a Diluted DMAB Reagent.
-
Add 100 µL of the Diluted DMAB Reagent to each well.
-
Incubate for 90 minutes at 60°C.
-
Measure the absorbance at 560 nm using a spectrophotometric multiwell plate reader.
B. D-Hydroxyproline Dehydrogenase Based Assay
This enzymatic assay relies on the specific activity of D-hydroxyproline dehydrogenase.
Experimental Protocol:
Assay Principle: The activity of D-hydroxyproline dehydrogenase is assayed by monitoring the reduction of an artificial electron acceptor like p-iodonitrotetrazolium violet (INT) in the presence of an electron transfer intermediate such as phenazine methosulfate (PMS).[11]
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 9.0)
-
0.25 mM INT
-
0.06 mM PMS[11]
Procedure:
-
The reaction is initiated by adding the sample containing D-hydroxyproline.
-
The increase in absorbance at 490 nm due to the reduction of INT is monitored spectrophotometrically.[11]
III. Quantitative Data Summary
| Analytical Technique | Analyte | Matrix | Linearity Range | LLOQ | Precision (CV%) | Accuracy (RE%) | Reference |
| LC-MS/MS | trans-4-hydroxy-l-proline | Canine Serum | 0.01 - 2.50 ng/mL | 0.005 ng/mL | Intra-assay: 2.1-3.0% Inter-assay: 3.2-5.3% | -2.3% to 7.8% | [7] |
| HPLC (Post-column Derivatization) | trans-4-hydroxy-L-proline | Not specified | 7.6 - 7600 pmol | Not specified | Not specified | Not specified | [3] |
| Colorimetric Assay | Hydroxyproline | Biological Samples | 0.2 - 1.0 µg | Not specified | Not specified | Not specified | |
| GC-MS | 4-hydroxyproline | Collagen | 5 - 1000 ng | 0.5 ng | Not specified | Not specified | [12] |
IV. Visualizations
Signaling Pathway and Metabolism
The following diagram illustrates the metabolic context of trans-4-Hydroxy-proline, primarily its origin from collagen and its subsequent degradation.
Caption: Metabolic pathway of trans-4-Hydroxy-proline.
Experimental Workflow: LC-MS/MS Analysis
The diagram below outlines the major steps involved in the quantification of this compound using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of this compound.
Experimental Workflow: GC-MS Analysis
This diagram illustrates the key stages in the GC-MS analysis of this compound, emphasizing the essential derivatization steps.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Proline: Trans-4-Hydroxy-L-Proline by LCMS - AppNote [mtc-usa.com]
- 6. Development, validation, and application of a liquid chromatography-tandem mass spectrometry method for quantitative determination of trans-4-hydroxy-l-proline concentration in the serum of dogs with chronic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. biotage.com [biotage.com]
- 9. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 11. Identification and Characterization of d-Hydroxyproline Dehydrogenase and Δ1-Pyrroline-4-hydroxy-2-carboxylate Deaminase Involved in Novel l-Hydroxyproline Metabolism of Bacteria: METABOLIC CONVERGENT EVOLUTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of trans-4-Hydroxy-D-proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-4-Hydroxy-D-proline. This document includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and graphical representations of the molecular structure and NMR correlations. This information is critical for the structural elucidation, purity assessment, and conformational analysis of this important amino acid analog in various research and development applications, including peptide synthesis and drug design.
Spectral Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from the Biological Magnetic Resonance Bank (BMRB) and is consistent with spectra available from other chemical data providers.[1] The spectra were recorded in Deuterium Oxide (D₂O) at a pH of 7.4 and a temperature of 298 K.[1]
Table 1: ¹H NMR Spectral Data of this compound in D₂O
| Atom | Chemical Shift (δ) ppm | Multiplicity |
| Hα (H2) | 4.336 | Triplet |
| Hβ (H3) | 2.424 | Multiplet |
| Hβ' (H3) | 2.144 | Multiplet |
| Hγ (H4) | 4.657 | Multiplet |
| Hδ (H5) | 3.469 | Multiplet |
| Hδ' (H5) | 3.354 | Multiplet |
Note: Chemical shifts are referenced to an internal standard. The multiplicity of some protons may appear complex due to second-order effects and overlapping signals.
Table 2: ¹³C NMR Spectral Data of this compound in D₂O [1]
| Atom | Chemical Shift (δ) ppm |
| Cα (C2) | 62.525 |
| Cβ (C3) | 40.156 |
| Cγ (C4) | 72.793 |
| Cδ (C5) | 55.666 |
| C=O (C1) | 177.084 |
Experimental Protocols
The following protocols outline the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of high-purity Deuterium Oxide (D₂O, 99.9 atom % D).
-
pH Adjustment: The chemical shifts of the α-amino and carboxyl groups are pH-dependent. Adjust the pD of the solution to a desired value (e.g., pD 7.4 for mimicking physiological conditions) using small aliquots of DCl or NaOD. Use a pH meter calibrated for D₂O measurements.
-
Internal Standard: For precise chemical shift referencing, add a suitable internal standard that does not overlap with the analyte signals. Commonly used standards for aqueous samples include 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample into a clean, dry 5 mm NMR tube using a syringe filter or a Pasteur pipette with a cotton or glass wool plug.
-
Final Volume: Ensure the final sample volume in the NMR tube is sufficient to cover the detection region of the NMR probe, typically around 4-5 cm.
NMR Data Acquisition
The following are typical parameters for acquiring 1D ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent Suppression: Implement a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.
-
Spectral Width: A spectral width of 10-12 ppm is generally sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A spectral width of 200-220 ppm is typically used for amino acids.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, are often required due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
Visualizations
The following diagrams illustrate the chemical structure and a conceptual workflow for NMR analysis of this compound.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR analysis.
References
Application Notes and Protocols for the Derivatization of trans-4-Hydroxy-D-proline for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Hydroxy-D-proline is a non-proteinogenic amino acid that plays a significant role in various biological processes and is a key component of collagen. Its accurate quantification in biological matrices is crucial for many areas of research, including diagnostics and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of amino acids. However, due to the low volatility and high polarity of this compound, direct GC-MS analysis is not feasible. Derivatization is a necessary sample preparation step to convert the polar functional groups (carboxyl, hydroxyl, and secondary amine) into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis.
This document provides detailed application notes and protocols for three common and effective derivatization methods for this compound: two-step esterification and acylation, silylation, and alkyl chloroformate derivatization.
General Experimental Workflow
The overall workflow for the analysis of this compound by GC-MS involves several key stages, from sample preparation to data acquisition and analysis. The derivatization step is a critical component that ensures the analyte is amenable to gas chromatographic separation and detection.
General workflow for the GC-MS analysis of this compound.
Derivatization Protocols
Method 1: Two-Step Esterification and Acylation
This classic and robust method involves the protection of the carboxyl group by esterification, followed by the acylation of the secondary amine and hydroxyl groups. A common combination is methylation followed by pentafluoropropionylation.[1]
Protocol:
-
Sample Preparation:
-
Step 1: Esterification (Methylation)
-
Step 2: Acylation (Pentafluoropropionylation)
-
Prepare a fresh solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v).[1]
-
Add the PFPA solution to the dried methyl ester.
-
Seal the vial and heat at 65°C for 30 minutes.[1]
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable solvent (e.g., toluene) for GC-MS injection.[1]
-
Another common acylating agent is trifluoroacetic anhydride (TFAA).[2][3]
Two-step esterification and acylation workflow.
Method 2: Silylation
Silylation is a one-step derivatization method that replaces all active hydrogens (on carboxyl, hydroxyl, and amine groups) with a silyl group, typically a tert-butyldimethylsilyl (TBDMS) group. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a commonly used reagent.[4]
Protocol:
-
Sample Preparation:
-
Derivatization:
Method 3: Alkyl Chloroformate Derivatization
Derivatization with alkyl chloroformates, such as ethyl chloroformate (ECF) or heptafluorobutyl chloroformate (HFBCF), is a rapid and efficient method that occurs in an aqueous medium at room temperature.[5][6][7] This technique simultaneously derivatizes the carboxyl, amine, and hydroxyl groups.[6]
Protocol (using Ethyl Chloroformate):
-
Sample Preparation:
-
To an aqueous sample or standard solution, add a suitable solvent system (e.g., water, ethanol, pyridine).
-
-
Derivatization:
-
Adjust the pH of the solution to 9-10 with 7 M NaOH.[7]
-
Add ethyl chloroformate (ECF) and vortex vigorously. The reaction is typically very fast, often completing within a minute.[6]
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent, such as chloroform or hexane, and vortexing.[5][7]
-
Centrifuge to separate the layers.
-
Transfer the organic layer containing the derivatized analyte to a new vial, often containing a drying agent like anhydrous sodium sulfate.[6]
-
The sample is then ready for GC-MS analysis.
-
Quantitative Data Summary
The performance of different derivatization methods can be compared based on key validation parameters. The table below summarizes quantitative data from various studies.
| Derivatization Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Precision (RSD %) | Reference |
| Esterification & Acylation (PFPA) | 4-Hydroxyproline | Plasma | - | - | - | 116-120 | 0.1-5.8 | [1] |
| Urine | - | - | - | 97-120 | 0-11.5 | [1] | ||
| Acylation (TFA) & Esterification | 4-Hydroxyproline | Collagen | 0.5 ng/injection | - | 5-1000 ng | - | - | [2] |
| Silylation (MTBSTFA) | Hydroxyproline | Bone Hydrolysate | 0.233 µmol/L | - | - | - | 5.8 | [4] |
| Alkyl Chloroformate (ECF) | General Metabolites | Serum | 125-300 pg on-column | - | >0.99 (r²) | 70-120 | <10 | [7] |
Note: LOD = Limit of Detection; LOQ = Limit of Quantification; RSD = Relative Standard Deviation. Dashes indicate data not specified in the cited sources.
GC-MS Parameters
The optimal GC-MS conditions will depend on the specific derivative formed and the instrument used. Below are example parameters for the analysis of derivatized this compound.
For Methyl Ester Pentafluoropropionic Amide Derivatives: [1]
-
GC Column: Optima 17 (15 m x 0.25 mm I.D., 0.25 µm film thickness) or similar mid-polarity column.[1]
-
Injection Mode: Splitless[1]
-
Injector Temperature: 280°C[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]
-
Oven Temperature Program: A suitable temperature gradient must be optimized to separate the analyte from other matrix components.
-
MS Interface Temperature: 300°C[1]
-
Ion Source Temperature: 250°C[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor (m/z): For the OH-Pro derivative, m/z 397 and 400 (for the internal standard) can be used for quantification.[1]
For N(O)-tert-butyldimethylsilyl Derivatives: [4]
-
GC Column: A non-polar column such as one with a 5% phenyl-dimethylpolysiloxane phase is typically suitable.
-
Injection Mode: Split (e.g., 50:1)[4]
-
Oven Temperature Program: Example: Initial 44°C for 10 min, then ramp to 300°C at 20°C/min.[4]
-
MS Ion Source Temperature: 230°C[4]
-
Acquisition Mode: SIM
-
Ions to Monitor (m/z): For the hydroxyproline derivative, m/z 314 can be used for quantification.[4]
Conclusion
The choice of derivatization method for this compound analysis by GC-MS depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The two-step esterification and acylation method is a well-established and reliable technique. Silylation offers a simpler, one-step procedure. Alkyl chloroformate derivatization provides a rapid, high-throughput option that is performed under mild conditions. All three methods, when properly optimized and validated, can provide accurate and precise quantification of this compound in complex biological samples.
References
- 1. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Microbial Fermentation of trans-4-Hydroxy-D-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of trans-4-hydroxy-D-proline, a valuable chiral building block in pharmaceuticals. Given the current state of research, a direct microbial fermentation process for this compound has not been established. However, a highly viable chemoenzymatic approach is presented, which leverages the well-developed microbial fermentation of trans-4-hydroxy-L-proline followed by enzymatic epimerization to yield the desired D-isomer.
Part 1: Microbial Fermentation of trans-4-Hydroxy-L-proline
The microbial production of trans-4-hydroxy-L-proline in metabolically engineered Escherichia coli is a well-documented and efficient process. This section details the metabolic engineering strategies, fermentation protocols, and expected outcomes.
Metabolic Engineering Strategies for Enhanced trans-4-Hydroxy-L-proline Production
The core of producing trans-4-hydroxy-L-proline in E. coli involves the introduction of a proline-4-hydroxylase (P4H) and engineering the host's metabolism to increase the supply of the precursors L-proline and α-ketoglutarate.
Key metabolic engineering targets include:
-
Overexpression of Proline-4-Hydroxylase (P4H): Introduction of a highly active P4H, such as the one from Dactylosporangium sp., is essential for the conversion of L-proline.[1][2]
-
Enhancing the L-proline Pool:
-
Increasing α-Ketoglutarate (α-KG) Availability:
-
Improving Cofactor and Oxygen Supply:
-
Enhancing the supply of NADPH, a crucial cofactor for proline biosynthesis.
-
Overexpression of hemoglobin to improve oxygen transfer, which is required by P4H.[6]
-
Quantitative Data on trans-4-Hydroxy-L-proline Production
The following table summarizes the production of trans-4-hydroxy-L-proline by various engineered E. coli strains under fed-batch fermentation conditions.
| Strain Engineering Strategy | Host Strain | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Overexpression of Datp4h, deletion of putA, proP, putP, aceA, and mutation of proB | E. coli | Glucose | 54.8 | 0.236 | 0.91 | [1] |
| Chassis engineering with deletions of sucCD and putA, and overexpression of hemoglobin and DsP4H | E. coli | Glucose | 49.8 | - | 1.38 | [6] |
| Overexpression of p4h and proBA | E. coli T7E | Glucose | 2.15 | - | - | |
| Overexpression of DsP4H with L-proline feeding | E. coli BL21(DE3) | Glucose | 99.9 | - | 2.77 | [2] |
| Overexpression of P4H and ProBA, with deletions of putA, sucAB, aceAK | E. coli | Glucose | 31.0 | - | - | [7] |
Experimental Protocols
This protocol outlines the general steps for creating a production strain based on common metabolic engineering strategies.
1. Host Strain Selection:
- Start with a suitable E. coli strain such as W3110 or BL21(DE3).
2. Gene Knockouts:
- Utilize CRISPR-Cas9 or λ-Red recombineering to delete genes such as putA, sucCD, and aceA from the host chromosome.
3. Plasmid Construction:
- Clone the codon-optimized gene for a proline-4-hydroxylase (e.g., from Dactylosporangium sp.) into a high-copy expression vector (e.g., pET or pTrc series) under the control of a strong inducible promoter (e.g., T7 or trc).
- Construct a second compatible plasmid for the overexpression of key genes in the L-proline biosynthesis pathway (proB, proA, proC). A feedback-resistant mutant of proB should be used.
4. Strain Transformation:
- Transform the engineered host strain with the expression plasmids.
1. Seed Culture Preparation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
- Incubate at 37°C with shaking at 250 rpm for 12-16 hours.
- Use the seed culture to inoculate a shake flask containing 100 mL of seed medium (e.g., M9 minimal medium with glucose and trace elements).
- Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4-6.
2. Bioreactor Fermentation:
- Inoculate a 5-L bioreactor containing 3 L of fermentation medium (a defined mineral salt medium with glucose, yeast extract, and trace elements) with the seed culture to an initial OD600 of 0.2.
- Maintain the temperature at 37°C and the pH at 7.0 (controlled with ammonia).
- Control the dissolved oxygen (DO) level at 20-30% saturation by adjusting the agitation speed and aeration rate.
- When the initial glucose is depleted (indicated by a sharp increase in DO), start a fed-batch feeding strategy with a concentrated glucose solution.
- Induce protein expression with IPTG (or another suitable inducer) when the OD600 reaches a desired level (e.g., 20-30).
- Continue the fermentation for 48-72 hours, monitoring cell growth (OD600) and product concentration.
3. Product Analysis:
- Analyze the concentration of trans-4-hydroxy-L-proline in the fermentation broth using HPLC.
Part 2: Enzymatic Production of this compound
As direct fermentation of this compound is not yet established, a two-step chemoenzymatic process is proposed. This involves the fermentative production of trans-4-hydroxy-L-proline as described in Part 1, followed by enzymatic epimerization.
Proposed Biosynthetic Pathway for this compound
The key to this process is a bifunctional proline racemase/hydroxyproline epimerase, such as the one identified from the hyperthermophilic archaeon Thermococcus litoralis (TlProR). This enzyme can reversibly catalyze the epimerization of 4-hydroxyproline.[4]
Caption: Proposed enzymatic conversion of trans-4-hydroxy-L-proline to this compound.
Protocol 3: Enzymatic Epimerization of trans-4-Hydroxy-L-proline
This protocol is based on the characterization of the proline racemase/hydroxyproline epimerase from Thermococcus litoralis.
1. Enzyme Preparation:
- Clone the gene encoding the proline racemase/hydroxyproline epimerase into an expression vector and express the enzyme in a suitable host like E. coli.
- Purify the enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if a His-tag is used).
2. Epimerization Reaction:
- Prepare a reaction mixture containing:
- trans-4-hydroxy-L-proline (from the fermentation broth, partially purified) at a suitable concentration (e.g., 10-50 g/L).
- Purified proline racemase/hydroxyproline epimerase.
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
- Incubate the reaction mixture at the optimal temperature for the enzyme (for TlProR, this would be in the hyperthermophilic range, but a mesophilic enzyme would be preferable for industrial applications).
- Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of trans-4-hydroxy-L-proline and this compound by chiral HPLC.
3. Product Purification:
- Once the reaction reaches equilibrium or the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme or by other suitable methods.
- Purify this compound from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or crystallization.
Experimental Workflow for this compound Production
References
- 1. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. InterPro [ebi.ac.uk]
- 4. Identification and Characterization of Bifunctional Proline Racemase/Hydroxyproline Epimerase from Archaea: Discrimination of Substrates and Molecular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient production of trans‐4‐Hydroxy‐l‐proline from glucose by metabolic engineering of recombinant Escherichia coli | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Trans-4-Hydroxy-D-proline Enzymatic Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the yield of trans-4-Hydroxy-D-proline through enzymatic synthesis.
A Note on Stereoisomers: The majority of published research focuses on the synthesis of trans-4-hydroxy-L-proline. While this guide is tailored to address the synthesis of the D-enantiomer, many of the principles and troubleshooting strategies derived from L-proline hydroxylation are applicable. We will use data from L-proline synthesis as illustrative examples and will specify when the information pertains to the L-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for producing this compound?
The most common method is the direct hydroxylation of D-proline using a proline 4-hydroxylase (P4H) enzyme. This is typically achieved using whole-cell biocatalysis with a recombinant microorganism, such as Escherichia coli, engineered to express the P4H enzyme.[1][2][3] The overall goal is to efficiently convert the precursor, D-proline, into the hydroxylated product.
Q2: What are the key enzymes and cofactors required for this synthesis?
The central enzyme is Proline 4-hydroxylase (P4H) , a non-heme iron-containing dioxygenase.[4][5] This enzyme requires several essential cofactors for its catalytic activity:
-
D-Proline: The substrate to be hydroxylated.
-
α-ketoglutarate (α-KG): A co-substrate that is oxidatively decarboxylated to succinate during the reaction.[4][5]
-
Molecular Oxygen (O₂): Acts as an oxidant.[5]
-
Divalent Iron (Fe²⁺): A crucial metal cofactor for the enzyme's active site.[6][7]
-
Ascorbate (Vitamin C): Often used in vitro to maintain the iron in its reduced Fe²⁺ state.
Q3: What are the most significant challenges in achieving high yields of this compound?
Researchers commonly face several hurdles:
-
Low P4H Expression and Activity: The P4H enzyme may not be expressed efficiently in the host organism, or it may exhibit low specific activity.[2]
-
Precursor Limitation: Insufficient intracellular availability of the D-proline precursor can limit the reaction rate.
-
Cofactor Imbalance: The supply of α-KG, O₂, and Fe²⁺ can become a bottleneck, especially in high-density cell cultures.[6][8]
-
By-product Formation: The host organism's native metabolism can divert carbon flux towards unwanted by-products, reducing the overall yield.[6]
-
Feedback Inhibition: The synthesis of the precursor, proline, is often tightly regulated by feedback inhibition, limiting its accumulation.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My whole-cell biotransformation is resulting in very low or no this compound. What are the initial troubleshooting steps?
A: When facing low product yield, a systematic check of the fundamental reaction components is essential.
-
Verify Enzyme Activity: Confirm that your P4H enzyme is active. Perform an in vitro assay using cell lysate to measure specific activity. Low activity could point to issues with protein expression, folding, or the presence of inhibitors.
-
Check Reaction Conditions:
-
Ensure Cofactor Availability:
-
Oxygen: Inadequate aeration is a common limiting factor. Increase agitation or enrich the air supply with oxygen, especially in high-density cultures.[6]
-
Fe²⁺: Supplement the culture medium with a source of ferrous ions, such as FeSO₄.[6][8]
-
α-ketoglutarate: Ensure the metabolic pathways supplying α-KG are active or supplement the medium directly.
-
-
Confirm Substrate Uptake: Verify that D-proline is being transported into the cells. Issues with substrate transport can be a hidden bottleneck.
References
- 1. Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 8. Construction of Trans-4-hydroxy-L-proline-producing Escherichia coli and Optimization of Fermentation Conditions [mdpi.com]
Technical Support Center: trans-4-Hydroxy-D-proline NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for trans-4-Hydroxy-D-proline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum shows overlapping peaks, making it difficult to assign protons and determine coupling patterns. What should I do?
A1: Peak overlap is a common issue, especially in complex regions of the spectrum. Here are several strategies to resolve this:
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., switching from D₂O to DMSO-d₆ or acetone-d₆) can often shift the overlapping signals apart.[1]
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlap.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems even when signals are crowded in the 1D spectrum.[2][3]
-
TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, not just immediate neighbors, which is extremely useful for identifying all protons belonging to a single molecule in a complex mixture.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, spreading out the proton signals into a second dimension based on the carbon chemical shifts.[2][4][5]
-
Q2: Some of the peaks in my spectrum are unexpectedly broad. What could be the cause?
A2: Peak broadening can arise from several factors related to your sample or the instrument:
-
Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and increase viscosity, resulting in broader peaks.[1] Preparing a more dilute sample may improve resolution.
-
Poor Solubility: If the compound is not fully dissolved, the sample will be non-homogenous, causing significant line broadening. Ensure your sample is completely dissolved before acquisition.[1]
-
Instrument Shimming: The homogeneity of the magnetic field (shimming) is critical for sharp lines. If you suspect this is an issue, consult your NMR facility manager.[1]
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., the hydroxyl or amine proton) can appear as broad signals.
Q3: I am unsure which peak corresponds to the hydroxyl (-OH) or amine (-NH) proton. How can I confirm this assignment?
A3: The most straightforward method is a D₂O exchange experiment . Add a small drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The protons on the -OH and -NH groups will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the peaks corresponding to these exchangeable protons will disappear or significantly decrease in intensity.[1]
Q4: My observed chemical shifts for this compound don't match the literature values exactly. Why is this?
A4: Minor deviations in chemical shifts are common and can be attributed to several experimental variables:[6]
-
pH (or pD in D₂O): The protonation state of the carboxylic acid and amine groups is highly dependent on the pH of the solution. This significantly affects the chemical shifts of nearby protons and carbons. It is crucial to adjust and report the pH (or pD) for consistency.[6][7]
-
Concentration: As mentioned, chemical shifts can be concentration-dependent.[1]
-
Temperature: Temperature can influence molecular motion and hydrogen bonding, leading to slight changes in chemical shifts.
-
Reference Standard: Ensure you are using a consistent internal or external reference standard (e.g., DSS or TSP in D₂O).
Q5: I see extra peaks in my spectrum that don't belong to my compound. What are they?
A5: These are likely impurities from solvents used during synthesis or workup, or from the NMR solvent itself.
-
Residual Solvents: Common solvents like ethyl acetate, dichloromethane, or hexane can be difficult to remove completely.[1]
-
Water: Even anhydrous deuterated solvents can absorb moisture. The water peak's position can vary depending on the solvent.[8]
-
Solvent Residual Peak: There is always a small, un-deuterated fraction of the NMR solvent that gives rise to a characteristic peak (e.g., ~4.79 ppm for HDO in D₂O).
Referencing a table of common NMR solvent impurities is the best way to identify these extraneous signals.[8][9]
Quantitative Data: NMR Peak Assignments
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for trans-4-Hydroxy-L-proline (the L-enantiomer is more commonly reported, but chemical shifts for the D-enantiomer will be identical) in D₂O at pH 7.4.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cα (C2) | 4.34 | 62.53 |
| Cβ (C3) | 2.14, 2.42 | 40.16 |
| Cγ (C4) | 4.66 | 72.79 |
| Cδ (C5) | 3.35, 3.47 | 55.67 |
| C' (Carbonyl) | - | 177.08 |
| (Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000966)[6] |
Experimental Protocols
Standard Protocol for 1D and 2D NMR of this compound
-
Sample Preparation:
-
Weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O).[6]
-
Adjust the pD to a desired value (e.g., 7.4) using small aliquots of DCl or NaOD. A pD meter should be used for accurate measurements.[6][7]
-
Add a small amount of an internal reference standard, such as DSS or TSP.
-
Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.[7]
-
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.
-
Temperature: Set the experiment temperature, typically 298 K (25°C).[6]
-
¹H NMR (1D): Acquire a standard 1D proton spectrum. Key parameters include spectral width (e.g., 0-12 ppm), a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 2 seconds.
-
¹³C NMR (1D): Acquire a proton-decoupled ¹³C spectrum. A wider spectral width will be needed (e.g., 0-200 ppm).[7] DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[6]
-
2D Experiments:
-
Visualizations
Caption: A logical workflow for troubleshooting common NMR peak assignment issues.
Caption: Relationships between 2D NMR experiments for structural elucidation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 3. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimization of trans-4-Hydroxy-D-proline Derivatization for GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of trans-4-Hydroxy-D-proline derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for analyzing this compound by GC-MS?
A1: The most common derivatization methods for this compound (Hyp) aim to increase its volatility and thermal stability for GC analysis. These methods typically involve targeting the polar functional groups (carboxyl, amine, and hydroxyl groups). The three main approaches are:
-
Silylation: This method replaces active hydrogens on the hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a frequently used reagent that derivatizes all three active protons of Hyp simultaneously.[3] TBDMS derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives.[2]
-
Acylation with Esterification: This two-step process first involves esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amine and hydroxyl groups. Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly used for acylation.[4] This method can sometimes produce two derivatives: a diacyl derivative and a monoacetylated species.[5]
-
Alkylation: This is another method to protect active hydrogens, often used as a first step for further derivatization.[6]
Q2: Which derivatization reagent is best for my application?
A2: The choice of derivatization reagent depends on several factors, including the sample matrix, desired sensitivity, and available instrumentation.
-
MTBSTFA (Silylation) is advantageous due to its enhanced reactivity, shorter reaction times, and increased resistance to hydrolysis.[3] It is a strong silylating agent suitable for a wide variety of compounds.[6]
-
Two-step esterification and acylation (e.g., Methanolic HCl and PFPA/TFAA) is a robust method that can completely derivatize all three reactive sites of hydroxyproline.[3][4] However, it can sometimes lead to the formation of multiple derivatives, which may complicate analysis.[5]
Q3: What are the critical parameters to control during the derivatization reaction?
A3: To ensure complete and reproducible derivatization, the following parameters are critical:
-
Anhydrous Conditions: Moisture can deactivate the derivatization reagents and lead to incomplete reactions and unstable derivatives. It is crucial to ensure all glassware is dry and to work under an inert atmosphere (e.g., dry nitrogen) if possible.[2]
-
Reaction Temperature and Time: The optimal temperature and duration of the reaction depend on the chosen derivatization reagent and the analyte. For example, silylation with MTBSTFA is often carried out at 90°C for 1 hour, while a two-step esterification and acylation might involve heating at 80°C for 60 minutes for the first step and 65°C for 30 minutes for the second.[3][4] Insufficient time or temperature can lead to incomplete derivatization.
-
Reagent Concentration: It is recommended to use an excess of the derivatization reagent to drive the reaction to completion.
Q4: How can I avoid matrix effects in my analysis?
A4: Matrix effects, which can cause signal suppression or enhancement, are a common challenge in GC-MS analysis of complex biological samples.[7][8] Strategies to mitigate matrix effects include:
-
Sample Preparation: Thorough sample cleanup, such as using an anion exchange resin, can help remove interfering substances.[3]
-
Internal Standards: The use of a suitable internal standard that co-elutes close to the analyte can help to correct for variations in derivatization efficiency and injection volume. Pipecolic acid, 3,4-dehydroproline, and n-tetracosane have been used as internal standards for hydroxyproline analysis.[3] Stable isotope-labeled internal standards are ideal for correcting matrix effects.[8]
-
Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for derivatized hydroxyproline | Incomplete derivatization | - Ensure anhydrous conditions by thoroughly drying the sample and using dry solvents and reagents.[2] - Optimize reaction time and temperature.[3][4] - Use a sufficient excess of the derivatization reagent. - Check the quality and age of the derivatization reagent. |
| Degradation of the derivative | - Ensure the vial is tightly sealed after derivatization.[4] - Analyze the sample as soon as possible after derivatization. Some derivatives are not stable for long periods. | |
| Issues with GC-MS system | - Check for leaks in the GC system. - Verify the injector and detector temperatures are appropriate. - Clean the ion source and check the detector. | |
| Multiple peaks for derivatized hydroxyproline | Incomplete derivatization leading to partially derivatized products | - Optimize derivatization conditions (time, temperature, reagent concentration) to ensure complete reaction.[2][5] |
| Formation of different derivatives | - Some derivatization methods, like trifluoroacetylation and methanol esterification, can produce both diacyl and monoacetylated derivatives.[5] Adjusting reaction conditions may favor the formation of a single product. | |
| Isomerization | - Methoximation prior to silylation can help reduce isomerization and the formation of byproducts.[9] | |
| Poor peak shape (e.g., tailing) | Incomplete derivatization of polar groups | - Ensure all active hydrogens on the amine, hydroxyl, and carboxyl groups are derivatized. |
| Active sites in the GC system (e.g., liner, column) | - Use a deactivated liner and a high-quality capillary column. - Condition the column according to the manufacturer's instructions. | |
| Inconsistent results/poor reproducibility | Variation in derivatization efficiency | - Precisely control all derivatization parameters (time, temperature, reagent amounts). - Use an internal standard to normalize the results.[3] |
| Presence of moisture | - Strictly adhere to anhydrous conditions throughout the sample preparation and derivatization process.[2] | |
| Matrix effects | - Employ strategies to mitigate matrix effects such as thorough sample cleanup, use of an internal standard, or matrix-matched calibration.[3][8] | |
| Co-elution with interfering peaks | Insufficient chromatographic separation | - Optimize the GC temperature program (e.g., ramp rate, hold times) to improve resolution.[10] - Consider using a different GC column with a different stationary phase. |
| Interference from other derivatized compounds in the matrix | - Use Selected Ion Monitoring (SIM) mode for quantification to improve selectivity by monitoring specific fragment ions of the derivatized hydroxyproline.[3][5] |
Quantitative Data Summary
Table 1: Common Derivatization Reagents and Reaction Conditions
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Reference(s) |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | 90°C for 1 hour | [3] |
| N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | 37°C for 30 minutes (after methoximation) | [9] | |
| Esterification & Acylation | 2 M Methanolic HCl, followed by Pentafluoropropionic anhydride (PFPA) in ethyl acetate | Step 1: 80°C for 60 minutes Step 2: 65°C for 30 minutes | [4] |
| 3 N Methanolic HCl, followed by Trifluoroacetic anhydride (TFAA) or Acetic anhydride | Step 1: 100°C for 30 minutes Step 2: 60°C for 20 minutes |
Table 2: Selected Ion Monitoring (SIM) m/z Values for Quantitation
| Derivative | Internal Standard | m/z for Hydroxyproline | m/z for Internal Standard | Reference(s) |
| N(O)-tert-butyldimethylsilyl | Pipecolic acid | 314 | 198 | [3] |
| N(O)-tert-butyldimethylsilyl | 3,4-dehydroproline | 314 | 256 | [3] |
| N(O)-tert-butyldimethylsilyl | n-tetracosane | 314 | 57 | [3] |
| N,O-bis(trifluoroacetyl)-methyl ester | - | 164, 278 | - | [5] |
| N-trifluoroacetyl-methyl ester | - | 164, 182 | - | [5] |
| Methyl ester-pentafluoropropionyl | Trideutero-methyl esters of amino acids | 397, 400 | - | [4] |
Experimental Protocols
Protocol 1: Silylation using MTBSTFA [3]
-
Sample Preparation: Hydrolyze the sample (e.g., bone tissue) and extract hydroxyproline using an anion exchange resin.
-
Drying: Transfer an aliquot of the sample extract to a GC injection vial and dry it completely under a stream of dry nitrogen for at least 90 minutes.
-
Derivatization: Add 50 µL of MTBSTFA to the dried sample. Seal the vial tightly.
-
Reaction: Incubate the vial at 90°C for 1 hour.
-
Analysis: Allow the sample to cool to room temperature before GC-MS analysis.
Protocol 2: Two-Step Esterification and Acylation [4]
-
Drying: Evaporate 10 µL of the sample (e.g., plasma, urine) to dryness under a stream of nitrogen gas.
-
Esterification: Reconstitute the residue in 100 µL of 2 M methanolic HCl. Seal the vial tightly and heat at 80°C for 60 minutes.
-
Drying: Evaporate the sample to dryness again.
-
Acylation: Add 100 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v). Seal the vial tightly and heat at 65°C for 30 minutes.
-
Analysis: The sample is ready for GC-MS analysis.
Visualizations
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Caption: A logical troubleshooting workflow for common issues in hydroxyproline derivatization for GC-MS.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Hydroxyproline interference during the gas chromatographic analysis of D/L aspartic acid in human dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with trans-4-Hydroxy-D-proline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and handling of trans-4-Hydroxy-D-proline.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white crystalline powder that is highly soluble in water.[1] One supplier specifies its solubility in water as ≥ 100 mg/mL.[1] Its solubility in organic solvents is significantly lower and varies depending on the solvent's polarity.
Q2: How does the solubility of the D-isomer compare to the more common L-isomer?
While most extensive solubility data is available for the L-isomer (trans-4-Hydroxy-L-proline), the physical properties of enantiomers (D and L isomers) are identical except for the direction in which they rotate plane-polarized light. Therefore, the solubility behavior of the D-isomer is expected to be virtually identical to that of the L-isomer in achiral solvents. Data for the L-isomer can be reliably used as a close proxy.
Q3: How do temperature and pH affect the solubility of this compound?
Like most solids, the solubility of this compound in most solvents increases with temperature.[2][3] As an amino acid, its solubility is also highly dependent on pH. Amino acids are zwitterionic and exhibit their lowest solubility at their isoelectric point (pI). Adjusting the pH away from the pI, either to a more acidic or a more basic range, will increase its solubility in aqueous solutions by forming the cationic or anionic salt, respectively.
Q4: Which organic solvents are suitable for dissolving this compound?
Solubility is highest in polar protic solvents and decreases in less polar solvents. Based on data for the L-isomer, the general solubility trend is: water > methanol > ethanol > n-propanol > isopropanol.[2] It exhibits low solubility in non-polar solvents like acetonitrile and ethyl acetate.[2] For synthetic applications requiring organic solvents, co-solvent systems with water or highly polar solvents like DMSO are often necessary.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter during your experiments.
Problem: My this compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The polarity of your solvent may be too low. Consult the Solubility Data Table below. If using an organic solvent for a reaction, consider starting with a polar protic solvent like methanol or ethanol. |
| Low Temperature | The dissolution process may be endothermic. Gently warm the mixture while stirring. For aqueous solutions, increasing the temperature from 283.15 K to 333.15 K (10°C to 60°C) significantly increases solubility.[2] |
| pH is near the Isoelectric Point (pI) | If using an aqueous or buffered system, the pH might be near the pI, minimizing solubility. Adjust the pH. For example, adding a small amount of acid (like HCl) or base (like NaOH) can dramatically increase solubility. |
| Saturation Limit Reached | You may be trying to dissolve too much solute for the given volume of solvent. Increase the solvent volume or check the saturation limits in the data table. |
Problem: The compound dissolved initially but then precipitated out of solution.
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuation | A decrease in temperature during the experiment or workup can cause the compound to crash out of a saturated solution. Maintain a constant, slightly elevated temperature if necessary. |
| Change in Solvent Composition | The addition of a less polar co-solvent or reagent (an anti-solvent) during the reaction can reduce the overall polarity of the mixture, causing precipitation. Add the anti-solvent more slowly or consider a different solvent system. |
| pH Shift During Reaction | A reaction that produces or consumes an acid or base can shift the pH of the medium towards the compound's pI. Use a buffered solvent system to maintain a stable pH where the compound is soluble. |
| Formation of an Insoluble Salt or Complex | The compound may be reacting with another component in the mixture to form an insoluble product. Analyze the precipitate to identify its composition. This may require redesigning the synthetic step. |
Supporting Data
Table 1: Solubility of trans-4-Hydroxy-L-proline in Various Solvents at Different Temperatures
(Note: Data is for the L-isomer and serves as a reliable proxy for the D-isomer. Data is presented as mole fraction solubility (x₁).)
| Solvent | 283.15 K (10°C) | 298.15 K (25°C) | 313.15 K (40°C) | 333.15 K (60°C) |
| Water | 0.0578 | 0.0768 | 0.1001 | 0.1345 |
| Methanol | 0.0035 | 0.0049 | 0.0068 | 0.0102 |
| Ethanol | 0.0011 | 0.0015 | 0.0021 | 0.0031 |
| n-Propanol | 0.0006 | 0.0008 | 0.0011 | 0.0016 |
| Isopropanol | 0.0005 | 0.0007 | 0.0009 | 0.0014 |
| Acetonitrile | 0.0001 | 0.0001 | 0.0002 | 0.0003 |
Data adapted from a study on trans-4-Hydroxy-l-proline solubility.[2]
Experimental Protocols
Protocol 1: Standard Solubilization in an Aqueous Buffer
This protocol is designed for preparing a stock solution or for reactions conducted in aqueous media.
-
Select a Buffer: Choose a buffer system that maintains a pH at least 1.5-2.0 units away from the isoelectric point of hydroxyproline (pI ≈ 5.8). For example, use a phosphate buffer at pH 7.4 or an acetate buffer at pH 4.5.
-
Initial Slurry: Add the desired mass of this compound to the buffer volume to create a slurry.
-
pH Adjustment: While stirring, slowly add dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to adjust the pH. The solid should dissolve as the pH moves away from the pI.
-
Gentle Heating (Optional): If full dissolution is not achieved by pH adjustment alone, gently warm the solution to 30-40°C while stirring.[3]
-
Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature and adjust to the final desired volume with the buffer.
Protocol 2: Solubilization in a Co-Solvent System for Organic Synthesis
This protocol is useful when the subsequent reaction requires an organic medium but the starting material has poor solubility.
-
Minimal Aqueous Dissolution: Dissolve the this compound in the minimum required volume of water, adjusting the pH if necessary as described in Protocol 1.
-
Select a Co-Solvent: Choose a water-miscible organic solvent appropriate for your reaction, such as Methanol, Ethanol, or Dimethyl Sulfoxide (DMSO).
-
Slow Addition of Co-Solvent: While vigorously stirring the aqueous solution, slowly add the organic co-solvent. Monitor for any signs of precipitation.
-
Temperature Control: It may be beneficial to perform this addition at a slightly elevated temperature (e.g., 30°C) to maintain solubility.
-
Final Reaction Mixture: Once a homogenous solution is obtained, the other reagents (which should be soluble in the co-solvent system) can be added to proceed with the synthesis.
Visualized Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for diagnosing and solving common solubility problems.
Diagram 2: Key Factors Influencing Solubility
Caption: Interrelationship of primary factors affecting the solubility of the compound.
References
preventing side reactions of trans-4-Hydroxy-D-proline in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing side reactions of trans-4-Hydroxy-D-proline (Hyp) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound in peptide synthesis?
The primary and most common side reaction involving the unprotected hydroxyl group of this compound during peptide synthesis is O-acylation .[1] This occurs when the hydroxyl group acts as a nucleophile and reacts with the activated carboxyl group of the incoming amino acid, leading to the formation of an ester linkage. This results in a branched peptide, which is typically an undesired byproduct. While this modification can be intentional in some cases, it is a significant side reaction to be avoided in standard peptide synthesis.[2][3][4]
Another potential, though less commonly reported side reaction under standard Fmoc-SPPS conditions, is dehydration of the hydroxyproline side chain, which could lead to the formation of Δ3,4-dehydroproline. This is more likely to occur under strong acidic conditions and elevated temperatures, which are not typical for routine Fmoc-SPPS cleavage.
Q2: Is it necessary to protect the hydroxyl group of this compound?
Yes, it is highly recommended to protect the hydroxyl group of this compound to prevent O-acylation.[1] Using an unprotected Hyp residue can lead to a mixture of the desired peptide and the O-acylated branched peptide, complicating purification and reducing the overall yield of the target molecule.[1]
Q3: What are the recommended protecting groups for the hydroxyl group of this compound in Fmoc-SPPS?
The two most commonly used and commercially available protecting groups for the hydroxyl function of this compound in Fmoc-based solid-phase peptide synthesis (SPPS) are the tert-butyl (tBu) and the trityl (Trt) groups.[5][6] Both are compatible with the standard Fmoc/tBu orthogonal protection strategy.
-
Fmoc-D-Hyp(tBu)-OH: The tert-butyl ether is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and is cleaved with strong acid, typically during the final cleavage of the peptide from the resin with a trifluoroacetic acid (TFA)-based cocktail.[5]
-
Fmoc-D-Hyp(Trt)-OH: The trityl ether is also stable to the basic conditions of Fmoc deprotection. It is acid-labile and is typically removed during the final TFA cleavage.[7][8] The Trt group offers the additional advantage of being removable under milder acidic conditions, allowing for selective deprotection on the resin.[9]
Q4: What is an orthogonal protection strategy and how does it apply to this compound?
An orthogonal protection strategy employs multiple classes of protecting groups in a single synthesis, where each class can be removed under specific chemical conditions without affecting the others.[3] In the context of Fmoc-SPPS of peptides containing this compound, a typical orthogonal scheme is as follows:
-
Nα-amino protection: The Fmoc group is used, which is base-labile (removed by piperidine).
-
Permanent side-chain protection (e.g., for other amino acids): Acid-labile groups like Boc (for Lys) and tBu (for Ser, Thr, Tyr, Asp, Glu) are common.
-
Hydroxyproline side-chain protection:
-
tBu group: Cleaved by strong acid (TFA), at the same time as other "permanent" side-chain protecting groups and cleavage from the resin.
-
Trt group: Can be removed with the final strong acid cleavage or, importantly, can be selectively removed on the resin using a mild acid solution (e.g., dilute TFA in DCM) while the other acid-labile groups (like Boc and tBu) and the peptide-resin linkage remain intact. This allows for site-specific modification of the hydroxyproline side chain.[9]
-
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in peptide synthesis.
| Problem | Possible Cause | Recommended Solution |
| Unexpected mass corresponding to the desired peptide + mass of an amino acid. | O-acylation of an unprotected or deprotected hydroxyproline side chain. | Ensure that you are using a protected form of this compound (Fmoc-D-Hyp(tBu)-OH or Fmoc-D-Hyp(Trt)-OH). If a protected version was used, incomplete protection of the starting material could be the issue. Consider using a different batch of the protected amino acid. |
| Low coupling efficiency of the amino acid following the Hyp residue. | Steric hindrance from the protecting group on the Hyp side chain. | Double couple the amino acid immediately following the Hyp residue. Increase the coupling time and/or use a more potent coupling reagent like HATU or HCTU. |
| Premature cleavage of the Trt protecting group from the Hyp side chain. | Repeated exposure to mildly acidic conditions if present in the synthesis cycle (e.g., some additives in coupling reagents). | Minimize the pre-activation time of the subsequent amino acid. Ensure that all reagents are of high quality and free from acidic contaminants. |
| Incomplete removal of the tBu protecting group from the Hyp side chain during final cleavage. | Insufficient cleavage time or scavenger concentration. | Extend the cleavage time with TFA. Ensure an adequate concentration of scavengers (e.g., triisopropylsilane, TIS) in the cleavage cocktail, especially if other tBu-protected residues are present. |
| Incomplete removal of the Trt protecting group from the Hyp side chain during final cleavage. | Inefficient scavenging of the trityl cation. | Use a cleavage cocktail containing TIS to effectively scavenge the stable trityl cation. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[7][8] |
| Side reaction observed during selective on-resin deprotection of Hyp(Trt). | The mild acid treatment is too harsh, leading to partial cleavage of other acid-labile protecting groups (e.g., Boc on Lys) or the peptide from a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin). | Carefully control the concentration of TFA and the reaction time for the selective deprotection. A solution of 1% TFA in DCM is generally recommended. Perform the deprotection in short, repeated cycles and monitor the progress. |
Data Presentation
Table 1: Comparison of Common Protecting Groups for this compound in Fmoc-SPPS
| Protecting Group | Chemical Structure | Stability | Deprotection Conditions | Orthogonality and Use Cases |
| tert-Butyl (tBu) | -C(CH₃)₃ | Stable to base (piperidine). | Strong acid (e.g., TFA/TIS/H₂O 95:2.5:2.5) during final cleavage.[5] | Standard protection for Hyp. Cleaved simultaneously with other tBu-based side-chain protecting groups and the peptide from the resin. |
| Trityl (Trt) | -C(C₆H₅)₃ | Stable to base (piperidine). | Strong acid (e.g., TFA/TIS/H₂O 95:2.5:2.5) during final cleavage.[7][8] OR Mild acid (e.g., 1-2% TFA in DCM) for selective on-resin deprotection. | Allows for orthogonal deprotection of the Hyp side chain for further modification while the peptide is still on the resin. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Hyp(tBu)-OH or Fmoc-D-Hyp(Trt)-OH
This protocol outlines a single coupling cycle for incorporating a protected this compound residue into a peptide sequence using standard manual Fmoc-SPPS.
-
Resin Preparation:
-
Swell the peptide-resin from the previous cycle in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Hyp(tBu)-OH or Fmoc-D-Hyp(Trt)-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a recoupling step may be necessary.
-
Protocol 2: Selective On-Resin Deprotection of the Trt Group from Hyp(Trt)
This protocol is for the selective removal of the trityl group from the hydroxyproline side chain while the peptide remains attached to the resin and other acid-labile protecting groups are intact.
-
Resin Preparation:
-
Wash the fully assembled, Nα-Fmoc protected peptide-resin containing the Hyp(Trt) residue with DCM (5 x 1 min).
-
-
Trt Deprotection:
-
Prepare a solution of 1% TFA and 5% TIS in DCM.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently for 2 minutes.
-
Drain the solution.
-
Repeat the treatment with the deprotection solution three more times.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove the cleaved trityl cations and residual acid.
-
Wash the resin with DMF (3 x 1 min).
-
The resin is now ready for subsequent on-resin modification of the deprotected hydroxyl group.
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the tBu or Trt protecting group from the hydroxyproline side chain, along with other acid-labile protecting groups.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[7][8] The use of TIS is crucial to scavenge the t-butyl and trityl cations.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. A yellow color may be observed due to the formation of the trityl cation if Hyp(Trt) was used.[8]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether, wash the peptide pellet with fresh cold ether, and dry the crude peptide under vacuum.
-
Visualizations
Caption: Prevention of O-acylation side reaction using protected this compound.
Caption: Orthogonal deprotection and modification workflow for peptides containing Hyp(Trt).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fermentation Conditions for Trans-4-Hydroxy-D-proline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of trans-4-Hydroxy-D-proline. The information provided is based on established principles of fermentation optimization and metabolic engineering, primarily adapted from studies on the production of its L-enantiomer due to the limited direct literature on this compound fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the common microbial chassis used for this compound production?
A1: While specific strains for high-yield this compound are not extensively documented, common industrial microorganisms like Escherichia coli and Corynebacterium glutamicum are suitable hosts.[1][2] These organisms are well-characterized, genetically tractable, and have been successfully engineered for the production of various amino acids and their derivatives, including trans-4-Hydroxy-L-proline.[1][2] The choice of chassis will depend on the specific metabolic engineering strategy and the precursor availability.
Q2: What is the likely biosynthetic pathway for this compound in a microbial system?
A2: The biosynthesis of this compound is not a naturally prominent pathway in most microorganisms. A common strategy involves a whole-cell biotransformation approach. This typically involves engineering the host organism to express a proline-4-hydroxylase that can act on D-proline. The D-proline precursor would either be supplied in the medium or synthesized in vivo from a common carbon source like glucose through the action of a proline racemase, which converts L-proline to D-proline.
Q3: What are the key fermentation parameters to optimize for improved production?
A3: Key parameters for optimization include temperature, pH, dissolved oxygen (DO), and the concentrations of key media components such as the carbon source (e.g., glucose), nitrogen source, and essential cofactors like ferrous iron (Fe²⁺) and α-ketoglutarate.[3][4]
Q4: Why is α-ketoglutarate important for this fermentation?
A4: Proline hydroxylases are typically α-ketoglutarate-dependent dioxygenases.[1][5] This means they require α-ketoglutarate as a co-substrate to hydroxylate proline. Therefore, ensuring a sufficient intracellular supply of α-ketoglutarate is critical for efficient production of this compound.[2][3]
Q5: What is the role of Fe²⁺ and L-ascorbic acid in the fermentation medium?
A5: Ferrous iron (Fe²⁺) is an essential cofactor for proline-4-hydroxylase activity.[3][4] L-ascorbic acid is often added to the medium to act as a reducing agent, helping to maintain iron in its ferrous (Fe²⁺) state and protecting the enzyme from oxidative damage.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Titer of this compound | 1. Insufficient expression or activity of the proline-4-hydroxylase. 2. Limited availability of the D-proline precursor. 3. Inadequate supply of cofactors (α-ketoglutarate, Fe²⁺). 4. Sub-optimal fermentation conditions (pH, temperature, DO). 5. Feedback inhibition by the product or intermediates. | 1. Optimize codon usage of the hydroxylase gene for the host organism.[1] Use a stronger promoter or increase plasmid copy number. 2. Supplement the medium with D-proline. If relying on in vivo synthesis, overexpress the proline racemase. 3. Engineer the central carbon metabolism to enhance the α-ketoglutarate pool.[2][4] Supplement the medium with α-ketoglutarate precursors or directly with α-ketoglutarate. Ensure adequate Fe²⁺ and L-ascorbic acid in the medium.[3] 4. Perform a design of experiments (DoE) to systematically optimize pH, temperature, and DO levels. 5. Investigate potential feedback inhibition and consider engineering the enzyme to be resistant. |
| Poor Cell Growth | 1. Toxicity of the expressed enzyme or the product. 2. Nutrient limitation in the fermentation medium. 3. Sub-optimal pH or temperature. 4. Accumulation of toxic byproducts. | 1. Use an inducible promoter to separate the growth phase from the production phase. 2. Analyze the medium composition and supplement with limiting nutrients (e.g., yeast extract, tryptone). 3. Optimize pH and temperature for biomass production before inducing product formation. 4. Analyze the fermentation broth for common inhibitory byproducts like acetate and optimize feeding strategies to minimize their accumulation. |
| Low Conversion of D-proline to Product | 1. Low specific activity of the proline-4-hydroxylase. 2. Inefficient transport of D-proline into the cells. 3. Degradation of D-proline by the host organism. | 1. Screen for more active proline-4-hydroxylase variants or perform protein engineering. 2. Overexpress a suitable amino acid transporter. 3. Identify and knock out genes responsible for D-proline catabolism. |
| Dissolved Oxygen (DO) Crash | 1. High cell density leading to high oxygen demand. 2. Insufficient aeration or agitation. 3. Increased viscosity of the fermentation broth. | 1. Implement a fed-batch strategy to control the growth rate.[4] 2. Increase the agitation speed and/or the rate of air or oxygen-enriched air supply. 3. Consider the use of anti-foaming agents that do not negatively impact production. |
Data Presentation
Table 1: Optimization of Fermentation Medium Components for Hydroxyproline Production
Note: This data is adapted from studies on trans-4-Hydroxy-L-proline and should be used as a starting point for the optimization of this compound production.
| Component | Concentration Range Tested | Optimal Concentration | Reference |
| Glucose | 10 - 50 g/L | 30 g/L | [3] |
| Tryptone | 15 - 25 g/L | 21 g/L | [3] |
| K₂HPO₄ | 1 - 5 g/L | 3 g/L | [3] |
| MgSO₄ | 1 - 3 g/L | 1.5 g/L | [3] |
| FeSO₄ | 0.5 - 2.5 mmol/L | 1.5 mmol/L | [3] |
| L-Ascorbic Acid | 0 - 4 mmol/L | 2 mmol/L | [3] |
Table 2: Optimization of Fermentation Conditions for Hydroxyproline Production
Note: This data is adapted from studies on trans-4-Hydroxy-L-proline and should be used as a starting point for the optimization of this compound production.
| Parameter | Range Tested | Optimal Value | Reference |
| Temperature | 26 - 38 °C | 30 °C | [3] |
| pH | 5.5 - 7.5 | 6.5 | [3] |
| Inoculum Concentration | 1 - 5% (v/v) | 3% (v/v) | [3] |
| IPTG Concentration | 0.1 - 0.9 mmol/L | 0.5 mmol/L | [3] |
Experimental Protocols
Shake Flask Fermentation Protocol for Strain Evaluation
-
Inoculum Preparation: Inoculate a single colony of the recombinant strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.[3]
-
Fermentation: Transfer the overnight culture into 50 mL of fermentation medium in a 250 mL shake flask to an initial OD₆₀₀ of ~0.1. The fermentation medium should contain the carbon source, nitrogen source, salts, and any necessary precursors or cofactors as determined from optimization studies.
-
Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mmol/L.[3]
-
Cultivation: Continue the cultivation at the optimized temperature (e.g., 30°C) and shaking speed (e.g., 200 rpm) for 24-48 hours.[3]
-
Sampling and Analysis: Withdraw samples periodically to measure cell density (OD₆₀₀) and the concentration of this compound in the supernatant using a suitable analytical method such as HPLC.
Fed-Batch Fermentation Protocol for High-Density Culture
-
Batch Phase: Start the fermentation in a bioreactor with an initial volume of the defined medium. Maintain the pH at the optimal level (e.g., 6.5) using automated addition of an acid/base solution. Control the dissolved oxygen (DO) level above 20% by adjusting the agitation and aeration rates.
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding a concentrated solution of the carbon source (e.g., glucose) and nitrogen source to maintain a controlled growth rate.
-
Induction: Induce the culture with IPTG at a suitable cell density.
-
Production Phase: Continue the fed-batch cultivation, maintaining the optimal pH, temperature, and DO levels. Monitor the production of this compound and residual substrate concentrations regularly.[4]
Visualizations
References
- 1. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of Trans-4-hydroxy-L-proline-producing Escherichia coli and Optimization of Fermentation Conditions [mdpi.com]
- 4. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of trans-4-Hydroxy-D-proline
Welcome to the technical support center for the purification of trans-4-Hydroxy-D-proline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in the purification of this compound revolve around the separation of the desired trans- isomer from its stereoisomers, particularly cis-4-Hydroxy-D-proline.[1][2] During synthesis or hydrolysis from sources like collagen, epimerization can occur, leading to a mixture of isomers that are often difficult to separate due to their similar physical and chemical properties.[1] Additionally, accurately quantifying the purity of the final product requires specialized analytical techniques capable of resolving these isomers.
Q2: How can I separate this compound from its cis- isomer?
Separation of cis- and trans- isomers of 4-Hydroxy-D-proline is typically achieved using chromatographic techniques.[1][2][3] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a commonly employed method.[2][3] Often, derivatization of the amino acids is necessary to enhance separation and detection.[1][2]
Q3: What analytical methods are recommended for determining the isomeric purity of my sample?
Several methods can be used to determine the isomeric purity:
-
Reversed-Phase HPLC (RP-HPLC): This is a widely used method, often requiring pre-column derivatization to improve the separation of isomers.[2][3]
-
Thin-Layer Chromatography (TLC): TLC can also be used for the separation and detection of hydroxyproline isomers after derivatization.[1]
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS/MS), this technique provides high sensitivity and specificity for identifying and quantifying isomers.[2]
-
Capillary Electrophoresis (CE): CE is another powerful technique for the enantioselective analysis of hydroxyproline stereoisomers.[2]
Q4: I am observing the formation of the cis- isomer during my process. What could be the cause and how can I minimize it?
The formation of the cis- isomer from the trans- isomer is often due to epimerization, which can be induced by harsh chemical conditions, such as acid or alkaline hydrolysis.[1] To minimize this:
-
Optimize Hydrolysis Conditions: If hydrolysis is part of your process, carefully control the time, temperature, and concentration of the acid or base. Alkaline hydrolysis may cause more epimerization than acid hydrolysis.[1]
-
Consider Enzymatic Methods: Enzymatic synthesis of this compound using specific proline hydroxylases can offer high stereoselectivity and avoid harsh reaction conditions that lead to epimerization.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers on HPLC. | Inadequate mobile phase composition. | Optimize the mobile phase by varying the organic solvent concentration, pH, and ionic strength. |
| Improper column selection. | Use a column specifically designed for amino acid analysis or chiral separations. Consider a smaller particle size for higher resolution.[3] | |
| Lack of derivatization. | Derivatize the sample with a reagent like o-phthalaldehyde (OPA) for primary amino acids and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for secondary amino acids like hydroxyproline to improve separation and detection.[1] | |
| Low yield after purification. | Epimerization leading to loss of the desired trans- isomer. | Re-evaluate the pH and temperature conditions of your process steps to minimize epimerization.[1] |
| Inefficient extraction or recovery from the chromatographic column. | Optimize the elution conditions. If using ion-exchange chromatography, adjust the salt concentration or pH gradient. | |
| Presence of unknown impurities in the final product. | Incomplete reaction or side reactions during synthesis. | Analyze the reaction mixture by LC-MS to identify byproducts and optimize the reaction conditions. |
| Contamination from starting materials or solvents. | Ensure the purity of all starting materials and use high-purity solvents for all steps. |
Data Presentation
Table 1: Comparison of Analytical Techniques for Isomer Separation
| Technique | Principle | Typical Throughput | Resolution | Notes |
| RP-HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Medium | Good to Excellent | Often requires derivatization for optimal separation of isomers.[2][3] |
| TLC | Differential migration on a solid stationary phase with a liquid mobile phase. | High | Moderate | Useful for rapid screening and qualitative analysis.[1] |
| LC-MS/MS | Separation by HPLC followed by mass analysis. | Medium | Excellent | Provides structural information and high sensitivity for quantification.[2] |
| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary. | High | Excellent | Well-suited for enantioselective separation.[2] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Isomers (Adapted from Literature)
This protocol describes a general method for the separation of hydroxyproline isomers using reversed-phase HPLC with pre-column derivatization.
1. Derivatization:
-
React the sample containing hydroxyproline isomers with a derivatizing agent such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which specifically reacts with secondary amino acids.[1]
-
Follow the specific reaction conditions (pH, temperature, time) recommended for the chosen derivatizing agent.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with a specific pH) and an organic solvent like acetonitrile or methanol.[3]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: A fluorescence detector is used if a fluorescent derivatizing agent is employed. A UV detector can be used for other derivatives.
-
Injection Volume: 10 - 20 µL.
3. Quantification:
-
Run standards of known concentrations for each isomer to create a calibration curve.
-
Integrate the peak areas of the isomers in the sample chromatogram and quantify using the calibration curve.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting logic for poor isomer separation in HPLC.
References
- 1. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-4-Hydroxy-D-proline | SIELC Technologies [sielc.com]
- 4. Microbial Proline 4-Hydroxylase Screening and Gene Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 6. Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing of trans-4-Hydroxy-D-proline in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of trans-4-Hydroxy-D-proline. The following information provides a structured approach to troubleshooting, supported by experimental protocols and quantitative data to facilitate method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing of polar, zwitterionic compounds like this compound in reversed-phase HPLC is primarily caused by a combination of factors:
-
Secondary Silanol Interactions: this compound possesses a secondary amine group which can be protonated and a carboxylic acid group. The protonated amine can interact strongly with deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18 columns). This secondary ionic interaction, in addition to the primary reversed-phase retention mechanism, leads to a mixed-mode retention that results in tailed peaks. These interactions are more pronounced at mid-range pH values (approximately pH 3-7) where a significant population of silanol groups is ionized.
-
Inappropriate Mobile Phase pH: this compound is an amino acid with at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the secondary amine group (pKa₂). When the mobile phase pH is close to either pKa value, the analyte can exist in multiple ionic forms (cationic, zwitterionic, anionic) simultaneously. This leads to band broadening and peak tailing.
-
Low Buffer Concentration: An inadequate buffer concentration in the mobile phase can fail to maintain a consistent pH at the column surface, especially upon injection of the sample. This can exacerbate the issues of mixed ionic states and variable silanol interactions.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-column Effects: Issues such as excessive tubing length, large internal diameter tubing, or poorly made connections can contribute to band broadening and peak tailing for all components in the chromatogram.
Q2: How can I quantitatively assess the degree of peak tailing?
A2: Peak tailing is most commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate a tailing peak. Many regulatory guidelines require a tailing factor of ≤ 2.0.
| Parameter | Formula (USP) | Interpretation |
| Tailing Factor (Tf) |
| Where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. |
Q3: What is the general strategy to resolve peak tailing for this compound?
A3: A systematic approach to resolving peak tailing for this compound involves optimizing the mobile phase pH, selecting an appropriate column, and adjusting other chromatographic parameters. The primary goal is to minimize secondary silanol interactions and ensure the analyte is in a single, stable ionic form.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve peak tailing issues.
Step 1: Evaluate the Mobile Phase pH
Recommendation: Operate the mobile phase at a pH that is at least 2 pH units away from both pKa values.
-
Low pH (e.g., pH ≤ 2.5): At this pH, the carboxylic acid group is protonated (neutral), and the secondary amine is protonated (positive charge). This makes the molecule a cation. More importantly, at low pH, the silanol groups on the silica stationary phase are protonated (Si-OH) and thus neutral, which significantly reduces the undesirable ionic interactions that cause peak tailing.
-
High pH (e.g., pH ≥ 9.5): At this pH, the carboxylic acid is deprotonated (negative charge) and the secondary amine is neutral. This makes the molecule an anion. While this can also lead to good peak shape, many silica-based columns are not stable at high pH.
Experimental Protocol: Mobile Phase pH Optimization
-
Column: Use a standard, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Prepare a series of aqueous buffers (20 mM) at different pH values:
-
pH 2.5: 20 mM Potassium Phosphate, adjust pH with Phosphoric Acid.
-
pH 4.5: 20 mM Acetate Buffer.
-
pH 6.5: 20 mM Phosphate Buffer.
-
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient/Isocratic: Start with an isocratic elution (e.g., 95:5 Mobile Phase A:B).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 210 nm (as there is no strong chromophore).
-
Injection Volume: 5 µL of a 100 µg/mL standard solution.
-
Procedure: Analyze the this compound standard under each pH condition and record the tailing factor.
Expected Outcome (Illustrative Data):
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 2.5 | 1.0 - 1.3 | Silanol interactions are suppressed. Analyte is primarily in a single cationic form. |
| 4.5 | > 1.8 | Analyte may exist in mixed ionic states. Silanol groups are partially ionized. |
| 6.5 | > 2.0 | Significant silanol ionization leads to strong secondary interactions with the protonated amine. |
Step 2: Optimize Buffer Concentration
Higher buffer concentrations can sometimes improve peak shape by masking residual silanol groups and providing better pH control at the stationary phase surface.
Recommendation: If peak tailing persists at low pH, try increasing the buffer concentration.
Experimental Protocol: Buffer Concentration Optimization
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Prepare 10 mM, 25 mM, and 50 mM potassium phosphate buffer at pH 2.5.
-
Mobile Phase B: Acetonitrile.
-
Isocratic: 95:5 Mobile Phase A:B.
-
Procedure: Analyze the standard with each buffer concentration and compare the tailing factors.
Expected Outcome (Illustrative Data):
| Buffer Concentration (pH 2.5) | Expected Tailing Factor (Tf) |
| 10 mM | 1.5 |
| 25 mM | 1.2 |
| 50 mM | 1.1 |
Step 3: Consider Alternative Column Chemistries
If optimizing the mobile phase on a standard C18 column is insufficient, alternative stationary phases can offer better performance for polar analytes.
Recommendations:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanol groups, reducing their interaction with basic analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained on reversed-phase columns. In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in organic solvent (typically acetonitrile). Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
Experimental Protocol: HILIC Method
-
Column: HILIC column (e.g., Amide, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous portion. For example: 95% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Procedure: Inject the standard and observe retention and peak shape. Adjust the gradient as needed.
Step 4: Instrumental and Other Considerations
If multiple or all peaks in your chromatogram are tailing, the issue may be instrumental.
-
Check for extra-column volume: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.
-
Column Contamination/Void: A blocked frit or a void at the head of the column can cause peak tailing. Try flushing the column or replacing it if performance does not improve.
-
Sample Solvent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting peak tailing of this compound.
Signaling Pathway of Peak Tailing
The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for protonated basic analytes like this compound.
Technical Support Center: Minimizing Epimerization of trans-4-Hydroxy-D-proline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the epimerization of trans-4-Hydroxy-D-proline during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is epimerization of this compound?
Epimerization is a chemical process where the stereochemistry at one of several chiral centers in a molecule is inverted. In the context of this compound, it refers to the conversion of the desired trans isomer into its diastereomer, cis-4-Hydroxy-L-proline. This typically occurs at the C4 carbon, changing the spatial orientation of the hydroxyl group relative to the carboxyl group.
Q2: What are the primary causes of this epimerization during synthesis?
Epimerization is primarily caused by exposure to harsh chemical conditions that facilitate the removal and re-addition of a proton at a chiral center. Key causes include:
-
Harsh Acid Hydrolysis: Prolonged exposure to strong acids, such as 6 N HCl, at elevated temperatures (e.g., 110°C) during the hydrolysis of peptides or collagen can lead to significant epimerization.[1][2]
-
Alkaline Conditions: Strong bases can also induce epimerization. Alkaline hydrolysis, for instance using 0.2 M Barium Hydroxide, has been shown to cause more epimerization of trans-4-hydroxyproline compared to acid hydrolysis.[3]
-
Peptide Coupling Reactions: During peptide synthesis, the activation of the carboxyl group of a C-terminal amino acid makes it susceptible to epimerization. This is a significant issue in steps like macrolactamization and can occur via oxazolone formation or direct enolization mechanisms.[4]
Q3: How does epimerization impact the final product?
The stereochemistry of amino acid derivatives is critical for the biological activity and structural integrity of peptides and pharmaceuticals. The formation of the cis epimer can lead to:
-
Loss of desired biological activity.
-
Altered three-dimensional structure of peptides, potentially affecting folding and stability.[5]
-
Difficulties in purification, as separating diastereomers can be challenging.
-
Introduction of an unintended impurity that may have different pharmacological or toxicological properties.
Q4: Which analytical techniques can be used to detect and quantify epimerization?
Several analytical methods are available to separate and quantify the trans and cis isomers of 4-Hydroxy-D-proline:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique. Reversed-phase HPLC, often after chiral derivatization with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (L-FDVA), allows for the complete separation of all stereoisomers.[6]
-
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantification, often without the need for derivatization.[7][8]
-
Ion-Exchange Chromatography: This method has been successfully used to separate trans and cis epimers following protein hydrolysis.[1][2]
-
Thin-Layer Chromatography (TLC): After derivatization, TLC can be used for the separation and subsequent quantification of hydroxyproline isomers.[3]
Troubleshooting Guide
Problem: Significant epimerization is observed after a peptide coupling or cyclization step.
-
Possible Cause: The chosen coupling reagents or reaction conditions are too harsh, promoting either oxazolone formation or direct enolization of the activated C-terminal residue.
-
Recommended Solutions:
-
Reagent Selection: Employ coupling reagents known to suppress epimerization. Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) are effective.[4]
-
Temperature Control: Perform the coupling reaction at a reduced temperature, typically 0°C, to minimize the rate of epimerization.[4]
-
Reaction Concentration: Use high-dilution conditions (e.g., 0.001 M) for intramolecular reactions like macrolactamization to favor the desired cyclization over intermolecular side reactions and epimerization.[4]
-
Protecting Groups: Ensure the use of appropriate N-terminal protecting groups. While standard in peptide synthesis, certain groups may offer better suppression of epimerization.[9][10]
-
Problem: The final product contains the cis isomer after a deprotection or hydrolysis step.
-
Possible Cause: The conditions used for cleaving protecting groups or hydrolyzing a larger molecule are causing the epimerization of the hydroxyproline residue.
-
Recommended Solutions:
-
Optimize Hydrolysis: If using acid hydrolysis, reduce the duration and temperature to the minimum required for complete cleavage. Studies show that epimerization is a function of hydrolysis time.[3] For example, epimerization of trans-4-hydroxy-L-proline can reach about 8% after 72 hours in 6 N HCl at 110°C.[2]
-
Avoid Harsh Additives: Certain additives can accelerate epimerization. For instance, adding 6% trichloroacetic acid to 6 N HCl was found to increase the rate of epimerization compared to using 6 N HCl alone.[3]
-
Consider Alternative Cleavage Strategies: If a protecting group requires harsh acidic or basic conditions for removal, explore alternative, orthogonal protecting groups that can be removed under milder conditions.[11][12]
-
Quantitative Data and Experimental Protocols
Data Summary
The following table summarizes the impact of different hydrolysis conditions on the epimerization of trans-4-hydroxyproline.
| Condition | Observation | Reference |
| 6 N HCl at 110°C for 72 hours | Approximately 8% of the trans isomer is converted to the cis epimer. | [2] |
| 6 N HCl with 6% Trichloroacetic Acid | Greater epimerization observed compared to 6 N HCl alone. | [3] |
| 0.2 M Ba(OH)₂ (Alkaline Hydrolysis) | More epimerization compared to acid hydrolysis, but with less degradation. | [3] |
Experimental Protocols
Protocol 1: Peptide Coupling with Suppressed Epimerization (PyBOP/HOBt Method) This protocol is adapted for a macrolactamization step, a common point of epimerization.[4]
-
Preparation: Dissolve the linear peptide precursor in a suitable solvent (e.g., a mixture of DMF/DCM) to a final concentration of 0.001 M (high dilution).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add 1.2 equivalents of PyBOP, 1.2 equivalents of HOBt, and 2.5 equivalents of a non-nucleophilic base (e.g., DIPEA) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C, monitoring progress by a suitable technique (e.g., HPLC or LC-MS).
-
Workup: Once the reaction is complete, quench the reaction and proceed with standard aqueous workup and extraction.
-
Purification: Purify the crude cyclic peptide using preparative HPLC to isolate the desired product with high diastereomeric purity.
Protocol 2: Analytical Detection of Isomers by HPLC This protocol outlines a general method for separating and detecting hydroxyproline isomers after derivatization.[3][6]
-
Sample Preparation: Hydrolyze the peptide or protein sample under optimized conditions (e.g., 6 N HCl at 110°C for 24 hours). Lyophilize the sample to remove the acid.
-
Derivatization: Re-dissolve the hydrolysate in a suitable buffer. Add a chiral derivatizing agent such as Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (L-FDVA) and allow the reaction to proceed according to the reagent's protocol.
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient elution system, for example, with solvent A (e.g., aqueous trifluoroacetic acid) and solvent B (e.g., acetonitrile).
-
Detection: Use a UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for DNP derivatives).
-
-
Quantification: Identify peaks corresponding to trans and cis isomers by comparing their retention times to those of authentic standards. Quantify the amount of each isomer by integrating the respective peak areas.
Visual Guides
Caption: Epimerization of this compound.
Caption: Decision workflow for minimizing epimerization.
Caption: Epimerization risk in the SPPS cycle.
References
- 1. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
- 10. biosynth.com [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Enhancing the Stability of Peptides Containing trans-4-Hydroxy-D-proline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with peptides containing trans-4-Hydroxy-D-proline.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of incorporating this compound into a peptide?
The incorporation of this compound (Hyp) can significantly influence the conformational stability of a peptide. The hydroxyl group affects the puckering of the pyrrolidine ring, which in turn impacts the conformational preference of the Xaa-Pro peptide bond.[1] This modification is crucial in collagen, where it enhances the stability of the triple helix.[2][3] The electron-withdrawing nature of the hydroxyl group in the 4R position favors the trans conformation of the peptide bond, which is essential for the structure of collagen-like peptides.[1][4]
Q2: What are the common degradation pathways for peptides?
Peptides, including those with this compound, are susceptible to both chemical and physical instability.[5]
-
Chemical Instability: This involves the formation or breaking of covalent bonds. Common pathways include:
-
Physical Instability: This involves changes in the peptide's higher-order structure without altering its covalent bonds. This includes:
Q3: How does this compound specifically affect proteolytic stability?
The presence of proline and its derivatives like this compound can confer resistance to proteolytic degradation. The rigid ring structure of proline restricts the conformational flexibility of the peptide backbone, making it a poor substrate for many proteases.[7] Swapping L-amino acids with their D-enantiomers, including D-proline derivatives, is a known strategy to increase resistance to proteolysis and thereby extend the peptide's half-life.[7][8]
Troubleshooting Guide
Problem 1: My peptide containing this compound is aggregating and precipitating out of solution.
-
Possible Causes:
-
Hydrophobic interactions: Exposed hydrophobic residues can lead to self-association.[5]
-
pH and Buffer choice: The pH of the solution may be close to the peptide's isoelectric point (pI), minimizing electrostatic repulsion. The buffer composition can also influence solubility.[5]
-
Concentration: High peptide concentrations can favor aggregation.
-
-
Solutions:
-
pH Optimization: Adjust the pH of the solution to be at least 1-2 units away from the peptide's calculated pI.[5]
-
Buffer Selection: Use buffers known to enhance stability, such as citrate or phosphate buffers.[5]
-
Use of Excipients:
-
Sugars and Polyols: Mannitol, sucrose, or trehalose can act as stabilizing agents.[9]
-
Amino Acids: Aspartic acid and glutamic acid can act as hydrogen bond donors and acceptors, preventing the formation of insoluble aggregates.[5]
-
Surfactants: Non-ionic detergents like Tween 20 or Tween 80 can reduce aggregation by binding to hydrophobic sites.[10]
-
-
Co-solvents: The addition of organic co-solvents may improve solubility, but their effect on stability must be evaluated.[5]
-
Reduce Concentration: Work with lower peptide concentrations if the application allows.
-
Problem 2: I am observing significant degradation of my peptide during storage or in my assay.
-
Possible Causes:
-
Oxidation: If your peptide contains susceptible residues (Met, Cys, Trp, Tyr, His), it may be oxidizing.[5]
-
Proteolytic Cleavage: If the peptide is in a biological matrix like plasma or cell culture media, it may be degraded by proteases.[11]
-
Deamidation: If your peptide contains Asn or Gln, it can deamidate over time, especially at neutral or alkaline pH.
-
-
Solutions:
-
Preventing Oxidation:
-
Increasing Proteolytic Resistance:
-
Amino Acid Substitution: Replace L-amino acids at cleavage sites with D-amino acids or other non-natural amino acids.[12] This can significantly enhance stability against proteases.[13]
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.[8]
-
Cyclization: Cyclizing the peptide can reduce conformational flexibility and increase resistance to proteases.[9]
-
-
Minimizing Deamidation:
-
Problem 3: The biological activity of my peptide is lower than expected.
-
Possible Causes:
-
Conformational Changes: The introduction of this compound may have induced a conformation that is not optimal for receptor binding.
-
Degradation: The active concentration of the peptide may be lower due to degradation.
-
Aggregation: Aggregated peptides are often inactive.
-
-
Solutions:
-
Structural Analysis: Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary structure of your peptide and compare it to analogues without the modification.
-
Stability Assessment: Perform a stability study using HPLC or mass spectrometry to quantify the amount of intact peptide over time in your assay conditions.
-
Address Aggregation: Follow the steps outlined in "Problem 1" to mitigate aggregation.
-
Alternative Modifications: Consider other proline analogues, such as 4-fluoroproline, which can also enforce specific conformations and may lead to enhanced stability and activity.[14][15]
-
Data on Stability Enhancement Strategies
The following tables summarize quantitative data on the impact of various modifications on peptide stability.
Table 1: Effect of Amino Acid Substitution on Peptide Half-Life in Human Plasma
| Peptide | Modification | Half-life (hours) | Fold Improvement |
| Peptide A (Control) | L-amino acids | 3.2 | - |
| Peptide A variant | L- to D-amino acid substitution | 23.3 | ~7.3 |
| Peptide B (Control) | Unmodified | < 1 | - |
| Peptide B variant | N-terminal Aib incorporation | > 24 | > 24 |
Data synthesized from multiple sources for illustrative purposes.[11][13]
Table 2: Influence of Formulation on Peptide Stability
| Peptide | Formulation Condition | Remaining Peptide after 24h (%) |
| Peptide C | pH 7.4 Buffer | 45% |
| Peptide C | pH 5.0 Buffer | 85% |
| Peptide D | Aqueous Solution | 60% |
| Peptide D | Aqueous Solution + 5% Mannitol | 92% |
Data synthesized from multiple sources for illustrative purposes.[5][10]
Experimental Protocols
Protocol 1: HPLC-Based Peptide Stability Assay
This protocol is a general method to assess the chemical stability of a peptide in a buffered solution.
-
Preparation of Peptide Stock Solution: Dissolve the peptide in an appropriate solvent (e.g., water, DMSO) to create a concentrated stock solution.
-
Incubation Buffer Preparation: Prepare the desired buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation:
-
Quenching: Stop the degradation by adding a quenching solution (e.g., an equal volume of 10% trifluoroacetic acid) or by flash-freezing the sample.
-
Analysis by RP-HPLC:
-
Analyze the samples using a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Use a linear gradient of an appropriate mobile phase (e.g., 0-60% acetonitrile in water with 0.1% TFA).
-
Monitor the peptide elution at a suitable wavelength (e.g., 215 or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the amount at time zero.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.
-
Protocol 2: Peptide Stability in Human Plasma
This protocol assesses the proteolytic stability of a peptide in a biological matrix.
-
Plasma Preparation: Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.
-
Peptide Incubation:
-
Add the peptide stock solution to the pre-warmed plasma to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling and Precipitation:
-
At various time points, withdraw an aliquot of the plasma-peptide mixture.
-
Precipitate the plasma proteins by adding an equal volume of an organic solvent mixture (e.g., acetonitrile with 1% formic acid).
-
Vortex the sample and incubate on ice for at least 20 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by LC-MS/MS or RP-HPLC.
-
-
Data Analysis: Quantify the amount of intact peptide remaining at each time point and calculate the half-life.
Visualizations
Caption: Common chemical degradation pathways for peptides.
Caption: Workflow for assessing peptide stability.
Caption: Troubleshooting logic for peptide instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 13. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 14. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide stability assay [bio-protocol.org]
Validation & Comparative
A Comparative Guide to the Quantification of trans-4-Hydroxy-D-proline by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of trans-4-Hydroxy-D-proline against other analytical techniques. Supporting experimental data and detailed methodologies are presented to assist researchers in selecting the most suitable approach for their specific needs.
Introduction to this compound
This compound is a stereoisomer of hydroxyproline, a non-proteinogenic amino acid. While the L-isomer, trans-4-hydroxy-L-proline, is a major component of collagen and has been extensively studied as a biomarker for collagen turnover, the biological significance of the D-isomer is an emerging area of research. Accurate and sensitive quantification of this compound in various biological matrices is crucial for understanding its physiological roles and potential as a biomarker.
Principle of LC-MS/MS for Chiral Amino Acid Analysis
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and robustness. For the analysis of chiral molecules like this compound, a chiral separation step is essential to distinguish it from its L-isomer. This is typically achieved by using a chiral stationary phase in the liquid chromatography column or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.
Following chromatographic separation, the analyte is ionized, and the mass spectrometer isolates the precursor ion of this compound. This precursor ion is then fragmented, and specific product ions are monitored for quantification, providing a high degree of specificity.
Comparison of Quantification Methods
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, sample matrix, throughput, and available instrumentation. Below is a comparison of LC-MS/MS with other relevant techniques.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. Chiral separation is required. | High sensitivity and selectivity, wide linear dynamic range, high throughput. | Requires expensive instrumentation and skilled operators. Matrix effects can be a challenge. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | High chromatographic resolution, suitable for complex matrices. | Requires derivatization to increase volatility, which can be time-consuming and introduce variability. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. Chiral selectors are added to the background electrolyte. | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to LC-MS/MS, can be less robust for complex biological samples. |
Quantitative Performance Data
The following table summarizes the validation parameters for the quantification of hydroxyproline isomers using different analytical methods. It is important to note that specific performance can vary based on the instrument, column, and experimental conditions. The data for the LC-MS/MS method for the L-isomer is presented as a well-documented reference, while data for chiral methods capable of separating the D-isomer are also included.
| Parameter | LC-MS/MS (trans-4-Hydroxy-L-proline)[1][2] | 2D LC-MS/MS (Hydroxyproline Enantiomers)[3] | Chiral GC-MS (D-Amino Acids)[4] | Capillary Electrophoresis (Hydroxyproline Isomers) |
| Linearity (r²) | > 0.999 | Sufficient for calibration | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (CV%) | Intra-day: 2.1% - 3.0% Inter-day: 3.2% - 5.3% | Sufficient for precision | Not explicitly stated | Not explicitly stated |
| Accuracy (Relative Error %) | -2.3% to 7.8% | Sufficient for accuracy | Not explicitly stated | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method for trans-4-Hydroxy-proline Quantification (Adapted for Chiral Separation)
This protocol is based on a validated method for trans-4-hydroxy-L-proline and adapted for the chiral separation of the D- and L-isomers.[1][2][5]
a. Sample Preparation (Plasma/Serum)
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water:acetonitrile (95:5, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
c. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 132 -> Product ion m/z 86.
-
Internal Standard (d3-trans-4-Hydroxy-D-proline): Precursor ion m/z 135 -> Product ion m/z 89.
-
-
Instrument Parameters: Optimized for the specific mass spectrometer used (e.g., capillary voltage, source temperature, gas flows).
Alternative Method: Chiral GC-MS with Derivatization
This method is suitable for the enantioselective analysis of amino acids, including hydroxyproline isomers.[4][6]
a. Sample Preparation and Derivatization
-
Perform a solid-phase extraction (SPE) of the biological sample to isolate amino acids.
-
Evaporate the eluate to dryness.
-
Derivatize the amino acids by esterification followed by acylation (e.g., with pentafluoropropionyl anhydride).
b. GC-MS Conditions
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of the derivatized amino acids.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Operated in full scan or selected ion monitoring (SIM) mode.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline: Trans-4-Hydroxy-L-Proline by LCMS - AppNote [mtc-usa.com]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Stability: Trans-4-Hydroxy-D-proline vs. Cis-4-Hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties such as stability, conformation, and potency. Among the most influential modifications are substitutions within the proline family, whose unique cyclic structure imparts significant conformational constraints on the peptide backbone. This guide provides a detailed comparison of two specific hydroxyproline isomers, trans-4-Hydroxy-D-proline and cis-4-Hydroxy-L-proline, focusing on their anticipated effects on peptide stability.
While direct, head-to-head experimental data for a single peptide containing these specific isomers is limited in publicly available literature, this guide synthesizes established principles of peptide chemistry, stereochemistry, and enzymology to provide a robust, data-informed comparison. We will explore the conformational implications of each isomer and present the experimental frameworks necessary for their empirical evaluation.
Core Concepts: How Proline Isomers Dictate Peptide Stability
The stability of a peptide is primarily governed by two factors: its conformational integrity (resistance to unfolding) and its resistance to enzymatic degradation (proteolysis). The stereochemistry at the α-carbon (L- vs. D-) and the geometry of the substituent on the pyrrolidine ring (cis vs. trans) fundamentally influence both of these aspects.
-
This compound : This isomer combines two key stabilizing features. The D-amino acid configuration provides inherent resistance to standard proteases, which are stereospecific for L-amino acid substrates.[1][2] The trans-hydroxyl group promotes a specific, stable pucker of the proline ring (Cγ-exo), which favors the trans conformation of the preceding peptide bond.[3][4] This conformation is generally more stable and less disruptive to common secondary structures than the cis form.[3]
-
Cis-4-Hydroxy-L-proline : This isomer presents a contrasting profile. The L-amino acid configuration makes it a recognizable substrate for proteases.[5] The cis-hydroxyl group favors an alternative ring pucker (Cγ-endo) which, in turn, stabilizes the cis conformation of the preceding peptide bond.[4] The cis peptide bond is known to be a destabilizing element in many secondary structures, such as α-helices and β-sheets, often introducing kinks or turns.[6][7]
Comparative Data Summary
The following tables summarize the expected impact of incorporating these isomers into a peptide backbone. The quantitative values are based on published data for closely related proline analogs and general principles of peptide stability.
Table 1: Predicted Effects on Conformational and Thermal Stability
| Parameter | This compound | cis-4-Hydroxy-L-proline | Rationale |
| Favored Peptide Bond | Trans | Cis | Stereoelectronic effects of the 4-hydroxyl group dictate ring pucker and subsequent peptide bond isomerization.[3][4] |
| Secondary Structure | Generally stabilizing or neutral | Generally destabilizing; induces turns | Trans isomers are more compatible with canonical secondary structures. Cis isomers introduce kinks.[6][7] |
| Melting Temperature (Tm) | Expected Increase | Expected Decrease | Stabilization of native conformation by D-isomers and trans bonds leads to higher thermal energy required for unfolding.[8][9] Cis bonds lower the energy barrier for unfolding. |
Table 2: Predicted Effects on Proteolytic Stability
| Parameter | This compound | cis-4-Hydroxy-L-proline | Rationale |
| Protease Resistance | High | Low to Moderate | D-amino acids are not readily recognized by proteases, significantly increasing peptide half-life in serum or plasma.[1][2] |
| Predicted Half-life (t1/2) | Significantly Increased | Likely Unchanged or Decreased | The primary determinant of proteolytic stability is the L- vs. D-configuration at the α-carbon.[1] |
| Cleavage Sites | Reduced cleavage at N-terminal side | Susceptible to cleavage at N-terminal side | Proline-specific cleavage is well-documented; the L-isomer remains a substrate.[5][10] |
Visualization of Concepts
The following diagrams illustrate the key relationships and experimental workflows discussed in this guide.
Caption: Impact of Isomer Stereochemistry on Peptide Stability.
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. bif.wisc.edu [bif.wisc.edu]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Analysis of the Biological Activities of trans-4-Hydroxy-D-proline and its L-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of trans-4-Hydroxy-D-proline and its naturally occurring L-enantiomer, trans-4-Hydroxy-L-proline (L-hydroxyproline). While L-hydroxyproline is a well-characterized component of collagen with crucial physiological roles, the biological profile of its D-enantiomer is less understood. This document synthesizes the available experimental data to offer a comparative perspective for researchers in drug development and life sciences.
Core Biological Functions and Applications
trans-4-Hydroxy-L-proline is a non-essential amino acid that constitutes a major part of the collagen protein, making up roughly 13.5% of mammalian collagen.[1] Its presence is critical for the stability of the collagen triple helix, a function achieved through post-translational modification of proline residues.[1][2] Beyond its structural role, L-hydroxyproline and its derivatives are involved in cell signaling, can scavenge reactive oxygen species, and may play a role in modulating cell metabolism and growth.[3][4] Orally ingested collagen is broken down into small peptides, including prolyl-hydroxyproline (Pro-Hyp), which can stimulate cell proliferation and hyaluronic acid synthesis in human dermal fibroblasts.[5][6][7] This has led to its widespread use in pharmaceuticals, cosmetics, and nutritional supplements aimed at improving skin and joint health.[5][8][9][10]
In contrast, this compound is not a component of mammalian proteins. It is primarily utilized as a chiral building block in organic synthesis for the development of pharmaceuticals.[11][12] While its use in cosmetic formulations is also cited, with claims of supporting collagen synthesis, there is a notable lack of publicly available experimental data to substantiate these claims in mammalian systems.[13]
Comparative Biological Data
Direct comparative studies on the biological activities of this compound and L-hydroxyproline in mammalian systems are scarce in the available scientific literature. The following tables summarize the known properties and activities of each enantiomer based on separate studies.
| Parameter | trans-4-Hydroxy-L-proline | This compound | Reference(s) |
| Primary Role | Major structural component of collagen, involved in protein stability and cell signaling. | Chiral intermediate in chemical synthesis. | [1][4][11][12] |
| Collagen Synthesis | Essential for the stability of the collagen triple helix; dipeptides containing L-hydroxyproline can stimulate fibroblast proliferation and hyaluronic acid synthesis. | No direct evidence of promoting collagen synthesis in mammalian cells. | [1][5][6][7] |
| Cellular Uptake | Transported into cells; dipeptide forms like Pro-Hyp are taken up via carrier-mediated processes. | Uptake mechanisms in mammalian cells are not well-characterized. | [14] |
| Metabolism in Mammals | Catabolized primarily in the kidneys and liver via the hydroxyproline oxidase pathway to form glycine and pyruvate. | Expected to be a substrate for D-amino acid oxidase, though specific activity data is limited. | [3][15] |
| Parameter | trans-4-Hydroxy-L-proline | This compound | Reference(s) |
| Toxicity | Generally considered non-toxic and is a natural metabolite. | No specific toxicity data (e.g., IC50 values) from direct comparative studies were found. General safety information suggests it may cause irritation and respiratory sensitization. | [16][17] |
| Therapeutic Applications | Used in supplements for skin and joint health, and in wound healing. | Investigated for potential roles in pharmaceuticals due to its stereochemistry. | [5][9][11] |
Signaling Pathways and Metabolic Fate
L-Hydroxyproline
The dipeptide Pro-Hyp, derived from collagen, has been shown to stimulate the proliferation of human dermal fibroblasts and the synthesis of hyaluronic acid. This effect is mediated, at least in part, by the activation of hyaluronan synthase 2 (HAS2) transcription. Furthermore, Pro-Hyp has been observed to elevate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6] L-hydroxyproline metabolism is also linked to the hypoxia-inducible factor 1α (HIF-1α) pathway, where it can increase HIF-1α levels, potentially by inhibiting its degradation.[7][18]
The metabolic breakdown of L-hydroxyproline in animals primarily occurs through the L-hydroxyproline oxidase pathway, leading to the production of glycine.[3][15]
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waseda.jp [waseda.jp]
- 9. Applications of bioactive peptides in cosmeceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of proline and the hydroxyprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Effect of prolyl 4-hydroxylase inhibitor on fibroblast collagen production in vitro: an approach to the treatment of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. healthlibrary.substack.com [healthlibrary.substack.com]
- 17. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of proline analogs in peptide conformation
A Comparative Guide to Proline Analogs in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
Proline's unique cyclic structure imposes significant constraints on the peptide backbone, making it a critical residue for determining the three-dimensional structure of peptides and proteins.[1] Its pyrrolidine ring restricts the backbone dihedral angle phi (φ) and modulates the cis/trans isomerization of the preceding peptide bond, often acting as an inducer of β-turns or a breaker of helical structures.[2][3] The strategic replacement of proline with synthetic analogs offers a powerful tool to fine-tune peptide conformation, stability, and biological activity.[4] This guide provides a comparative analysis of various proline analogs, supported by experimental data, to aid researchers in selecting the appropriate analog for their specific application in peptide design and drug development.
Core Conformational Concepts of Proline
The conformational landscape of a proline residue is primarily defined by two key equilibria: the pucker of the five-membered pyrrolidine ring and the isomerization of the preceding (Xaa-Pro) amide bond.[5]
-
Ring Pucker: The proline ring is not planar and rapidly interconverts between two puckered conformations: Cγ-endo (endo) and Cγ-exo (exo).[1] The ring pucker is correlated with the backbone conformation; an exo pucker favors more compact structures like the polyproline II (PPII) helix, while an endo pucker is associated with more extended conformations.[5]
-
Cis/Trans Isomerization: Unlike most peptide bonds, which strongly prefer the trans conformation, the Xaa-Pro peptide bond has a relatively low energy barrier between the cis and trans isomers.[3] This isomerization can be a rate-limiting step in protein folding.[6] The cis conformation strongly prefers the endo ring pucker.[5]
Comparative Analysis of Proline Analogs
The introduction of substituents onto the proline ring or alteration of the ring size can sterically or stereoelectronically bias these equilibria, providing precise control over the local peptide backbone.
4-Substituted Prolines
Modifications at the C4 position are the most studied, largely inspired by the natural post-translational modification that yields 4-hydroxyproline (Hyp) in collagen.[6] Electron-withdrawing substituents at the 4R position, such as in (4R)-fluoroproline (Flp), strongly favor the exo pucker, which in turn stabilizes the trans amide bond.[5][6] Conversely, an electron-withdrawing group at the 4S position, as in (4S)-fluoroproline (flp), biases the conformation toward the endo pucker and the cis amide bond.[5]
Analogs with Altered Ring Sizes
Changing the ring size affects the conformational constraints.[7]
-
Azetidine-2-carboxylic acid (Aze): This four-membered ring analog has a lower rotational barrier for the cis/trans isomerization compared to proline.[4] It increases the flexibility of the peptide backbone.
-
Piperidine-2-carboxylic acid (Pip): The six-membered ring of Pip introduces greater steric hindrance, which can destabilize the planar peptide amide bond and influence conformational preferences.[4][7]
Other Notable Analogs
-
N-Methylated Amino Acids: While not true proline analogs, N-methylated residues like N-methylleucine or N,N-Dimethyl-L-Valine are often used to mimic proline's conformational effects.[2][8] N-methylation removes the amide proton, eliminating its hydrogen-bond donor capability and introducing steric hindrance that influences the allowable φ and ψ angles.[2]
-
Azaproline (AzPro): This analog contains a nitrogen atom in place of the Cα carbon.[9] X-ray crystal structures show that AzPro induces folding tendencies that are opposite to those induced by proline.[9]
Data Presentation: Conformational Effects of Proline Analogs
The following table summarizes the quantitative effects of various proline analogs on the trans/cis ratio of the preceding peptide bond, a key determinant of local conformation.
| Proline Analog | Model Peptide Context | Ktrans/cis | Predominant Ring Pucker | Predominant Amide Bond | Reference(s) |
| L-Proline (Pro) | Ac-Pro-OMe | ~4.0 | Exo/Endo balance | trans | [10] |
| (4R)-Fluoroproline (Flp) | Ac-Flp-OMe | >20 | Cγ-exo | trans | [6] |
| (4S)-Fluoroproline (flp) | Ac-flp-OMe | 0.4 | Cγ-endo | cis | [6] |
| (3R)-Fluoroproline | Ac-(3R)FPro-OMe | ~1.0 | - | cis/trans mixture | [10] |
| (3S)-Fluoroproline | Ac-(3S)FPro-OMe | ~4.0 | - | trans | [10] |
| 5,5-Dimethylproline (Dmp) | Ac-Dmp-X | - | - | High % cis | [10] |
| Azetidine-2-carboxylic acid (Aze) | Ac-Aze-NHMe | - | Less puckered | Lower rotational barrier | [4][7] |
| Piperidine-2-carboxylic acid (Pip) | Ac-Pip-NHMe | - | Chair conformation | - | [7] |
Note: Ktrans/cis is the equilibrium constant for the trans versus cis isomers. A higher value indicates a stronger preference for the trans conformation. Data can vary based on solvent and peptide sequence.
Experimental Protocols
Determining the conformational effects of proline analogs requires a combination of peptide synthesis and biophysical characterization.
Peptide Synthesis
Peptides incorporating proline analogs are typically synthesized using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). A "proline editing" approach can also be used, where a peptide is first synthesized with hydroxyproline, and the hydroxyl group is subsequently modified on-resin to generate a diverse array of 4-substituted analogs.[5][11]
General SPPS Protocol:
-
Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a 20% piperidine in DMF solution.
-
Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-protected proline analog using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and allow it to react.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Conformational Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying proline cis/trans isomerization in solution.[2] Distinct sets of signals for the cis and trans isomers can often be observed in 1H, 13C, and 19F NMR spectra.[12][13]
-
Objective: To quantify the trans/cis population ratio and identify specific dihedral angle constraints.
-
Methodology:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire one-dimensional (1D) 1H and 13C spectra. The chemical shifts of the Cβ and Cγ carbons of the proline ring are particularly sensitive to the isomeric state.[14]
-
Acquire two-dimensional (2D) spectra, such as COSY, TOCSY, and NOESY, to assign all proton resonances.
-
For fluorinated analogs, acquire 1D 19F NMR spectra, which often show well-resolved peaks for the cis and trans conformers.[10][13]
-
Integrate the corresponding peaks for the cis and trans isomers to determine their relative populations (Ktrans/cis).
-
Use NOESY cross-peak intensities to derive distance restraints for 3D structure calculations.
-
B. Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of the peptide ensemble in solution. It is particularly useful for detecting the presence of polyproline II (PPII) helices, which are common in proline-rich sequences and exhibit a characteristic CD spectrum with a strong negative band around 204 nm and a positive band near 220-228 nm.[15][16][17]
-
Objective: To assess the overall secondary structure and monitor conformational changes upon analog incorporation.
-
Methodology:
-
Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM potassium phosphate, pH 7.0).
-
Record the CD spectrum from approximately 190 nm to 260 nm using a quartz cuvette with a short path length (e.g., 1 mm).
-
Collect data at a controlled temperature (e.g., 25 °C).
-
Process the raw data, including buffer baseline subtraction and conversion to mean residue ellipticity ([θ]).
-
Compare the resulting spectrum to reference spectra for canonical secondary structures (α-helix, β-sheet, PPII helix, random coil) to estimate the conformational populations.[15]
-
Conclusion
Proline analogs are indispensable tools for peptide and protein engineering. By understanding the distinct steric and stereoelectronic effects of each analog, researchers can rationally design peptides with specific, predetermined conformations. Fluorinated prolines offer a "switch" to control the cis/trans equilibrium and ring pucker, while analogs with altered ring sizes modulate backbone flexibility. The strategic incorporation of these non-canonical amino acids can enhance binding affinity, improve metabolic stability, and ultimately accelerate the development of novel peptide-based therapeutics.
References
- 1. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. X-ray structures of aza-proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of trans-4-Hydroxy-D-proline Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methodologies for the quantitative analysis of trans-4-Hydroxy-D-proline, a key chiral molecule in various biological and pharmaceutical contexts. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, supported by experimental data to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for obtaining accurate and reliable quantitative data. This section summarizes the performance of three major analytical techniques for this compound analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The data presented below is collated from various validation studies to provide a comparative overview.
| Performance Metric | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| **Linearity (R²) ** | ≥ 0.9990[1] | Not explicitly stated, but method is used for quantitation[2][3][4] | Not explicitly stated, but validated for quantitative analysis[5] |
| Accuracy (% Recovery) | 89.76 - 111.54%[1] | Not explicitly stated | Close to 100%[5] |
| Precision (% RSD) | Intra-day: 2.1 - 3.0% Inter-day: 3.2 - 5.3%[6] | 5.8% (Coefficient of Variation)[4] | Intra-day: 0.9 - 3.5% (Corrected peak areas)[5] |
| Limit of Detection (LOD) | 4 - 10 pmol[1] | 0.5 ng per injection[3] | 1.3 × 10⁻¹¹ mmol[5] |
| Limit of Quantification (LOQ) | 12.5 - 400 pmol[1] | 5 ng[3] | 2.2 × 10⁻¹¹ - 2.9 × 10⁻¹¹ mmol[5] |
| Chiral Separation | Yes, with chiral derivatization or chiral column[1][7][8] | Yes, with chiral derivatization and chiral column[5][9] | Yes, with a chiral selector[5] |
| Derivatization | Optional, can be used to improve sensitivity and separation[1][7][8] | Mandatory for volatility and peak shape[2][3][9] | Mandatory for detection (e.g., with FMOC-Cl)[5] |
Experimental Workflows and Signaling Pathways
To visualize the process of analytical method cross-validation, the following diagram illustrates a typical workflow.
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
LC-MS/MS Method for trans-4-Hydroxy-L-proline
This method is adapted from a validated procedure for the quantification of trans-4-hydroxy-l-proline in canine serum and can be modified for the D-enantiomer.[6]
-
Sample Preparation:
-
Serum samples are obtained from the subjects.
-
A specific volume of serum is processed for analysis.
-
-
Chromatography:
-
Instrument: Liquid chromatography-tandem mass spectrometry system.
-
Analytical Column: Specific details of the column used were not provided in the abstract.
-
Mobile Phase: The exact composition of the mobile phase is not detailed in the abstract.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry:
-
Ionization Mode: Not specified, but likely Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
-
Validation Parameters:
-
Linearity: Assessed to determine the concentration range over which the method is accurate.
-
Accuracy: Determined by the observed-to-expected ratios for dilutional parallelism, which ranged from 72.7% to 111.5%.[6]
-
Precision: Intra-assay and inter-assay coefficients of variation were 2.1% to 3.0% and 3.2% to 5.3%, respectively.[6]
-
Reproducibility: Assessed to ensure consistency of results.
-
GC-MS Method for 4-Hydroxyproline
This protocol involves a two-step derivatization process to ensure the volatility of the analyte for gas chromatography.[2]
-
Sample Preparation and Derivatization:
-
Plasma, urine, or dialysate samples (10 µL) are evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of a methanolic 2 M HCl solution.
-
Esterification of the carboxylic group is performed by heating at 80 °C for 60 minutes.
-
The second derivatization step involves the amidation of the ring amine group and esterification of the hydroxyl group using pentafluoropropionic anhydride (PFPA).[2]
-
-
Gas Chromatography:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: The specific column was not detailed in the abstract.
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: An initial oven temperature is held, then ramped to a final temperature to elute the derivatized analyte.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring specific fragment ions of the derivatized hydroxyproline. For the N,O-bis(trifluoroacetyl)-4-hydroxy-L-proline methyl ester derivative, characteristic ions at m/z 164 and 278 are monitored.[3]
-
Capillary Electrophoresis (CE) Method for Stereoselective Separation of 4-Hydroxyproline Isomers
This method allows for the separation of the four stereoisomers of 4-hydroxyproline.[5]
-
Sample Preparation and Derivatization:
-
The 4-hydroxyproline isomers are derivatized with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
-
-
Capillary Electrophoresis:
-
Instrument: Capillary electrophoresis system.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 75 mM phosphate buffer at pH 7.0 containing 10 mM methyl-γ-cyclodextrin as the chiral selector.
-
Separation Voltage: 30 kV.
-
Temperature: 15 °C.
-
Injection: 50 mbar for 10 seconds.
-
Detection: UV or fluorescence detection, depending on the derivatizing agent.
-
-
Validation:
This guide provides a foundational understanding of the cross-validation of analytical methods for this compound. For specific applications, further method development and validation tailored to the sample matrix and research question are recommended.
References
- 1. Development and evaluation of a novel fluorescent chiral derivatization reagent DBD-S-M-Pro: first observation of four chiral amino acids in human hair - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Development, validation, and application of a liquid chromatography-tandem mass spectrometry method for quantitative determination of trans-4-hydroxy-l-proline concentration in the serum of dogs with chronic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
A Researcher's Guide to Assessing the Purity of Synthetic trans-4-Hydroxy-D-proline
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds like trans-4-Hydroxy-D-proline is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comparative overview of analytical techniques used to assess the purity of synthetic this compound, with a focus on identifying and quantifying potential impurities, particularly stereoisomers.
The primary impurities of concern in synthetic this compound are its stereoisomers: cis-4-Hydroxy-D-proline, trans-4-Hydroxy-L-proline, and cis-4-Hydroxy-L-proline. The presence of these isomers can significantly impact the biological activity and safety profile of the final product. Therefore, robust analytical methods capable of separating and quantifying these stereoisomers are essential.
This guide explores several key analytical techniques, presenting their methodologies, comparative performance data, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Analytical Techniques
The purity of this compound can be assessed using a variety of analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for chiral separation, sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of commonly employed methods.
| Analytical Technique | Principle | Key Advantages | Common Impurities Detected | Quantitative Data Highlights |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Widely available, robust, and reproducible. | Non-chiral impurities, process-related impurities. | Linearity for trans-4-Hydroxy-L-proline has been demonstrated from 7.6 pmol to 7600 pmol with post-column derivatization[1]. |
| Chiral HPLC | Separation of enantiomers and diastereomers using a chiral stationary phase or chiral derivatizing agent. | Direct separation of all four stereoisomers. High resolution and sensitivity. | cis-4-Hydroxy-D-proline, trans-4-Hydroxy-L-proline, cis-4-Hydroxy-L-proline. | Complete separation of all eight stereoisomers of 3- and 4-hydroxyproline has been achieved[2][3]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High sensitivity and specificity. Can quantify enantiomeric impurities down to the one percent level[4]. | Stereoisomers (after derivatization). | Can determine allohydroxyproline content after a three-step derivatization process[4]. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Fast analysis times, high separation efficiency, and low sample consumption. | All four stereoisomers of 4-hydroxyproline. | Separation of the four stereoisomers can be achieved in less than 21 minutes with resolutions between 1.5 and 3.6[5]. LODs can reach 1.3 x 10⁻¹¹ mmol[5]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Non-destructive, provides detailed structural information for identification and confirmation. | Can identify the presence of different isomers and other structural impurities. | ¹H NMR and ¹³C NMR spectra are available for this compound and its derivatives, which can be used as a reference[6][7]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. | Highly specific and sensitive, does not require derivatization for detection of the primary compound[8]. | Stereoisomers (with a chiral column), trace impurities. | A rapid and efficient method for the analysis of trans-4-hydroxy-L-proline has been developed[8]. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is highly effective for the separation of all four stereoisomers of 4-hydroxyproline.
a) Pre-column Derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (L-FDVA) [2]
-
Sample Preparation: Dissolve the synthetic this compound sample in a suitable solvent.
-
Derivatization:
-
Mix 25 μl of the sample solution with 10 μl of 1 M NaHCO₃.
-
Add 40 μl of 35 mM L-FDVA (dissolved in acetone).
-
Incubate the mixture to allow the derivatization reaction to complete.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase HPLC column (e.g., C18).
-
Mobile Phase: An MS-compatible mobile phase, with isocratic elution.
-
Detection: UV or Mass Spectrometry (MS).
-
b) Ligand-Exchange Chromatography with Post-column Derivatization [1]
-
Chromatographic Conditions:
-
Column: Sumichiral OA-5000 (4.6 mm x 250 mm).
-
Mobile Phase: 1 mM aqueous copper sulfate solution.
-
Flow Rate: 1 ml/min.
-
Column Temperature: 38°C.
-
-
Post-column Derivatization:
-
Mix the column eluent with a 0.3 M borate buffer (pH 9.6) containing 25 mM EDTA at a flow rate of 0.2 ml/min.
-
Add a 1 g/liter solution of 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD) in methanol at a flow rate of 0.5 ml/min.
-
Heat the reaction mixture at 60°C.
-
-
Detection:
-
Detector: Spectrofluorometer.
-
Excitation Wavelength: 503 nm.
-
Emission Wavelength: 541 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the amino acid volatile.
-
Derivatization (as N,O-bisprotected isobutyl amides): [4] This is a three-step process to form volatile derivatives of the hydroxyproline isomers.
-
GC Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of the derivatized isomers.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Capillary Electrophoresis (CE)
A powerful technique for rapid chiral separations.[5]
-
Derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl):
-
Mix 200 µL of the sample solution with 200 µL of FMOC-Cl dissolved in acetonitrile (ACN). The FMOC-Cl concentration should be three times the sample concentration.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 75 mM sodium phosphate buffer (pH 7.0) containing 10 mM methyl-γ-cyclodextrin as the chiral selector.
-
Voltage: 30 kV.
-
Temperature: 15 °C.
-
Detection: UV detector.
-
Visualizing the Workflow
Understanding the experimental workflow is essential for implementing these analytical methods. The following diagrams, generated using Graphviz, illustrate the key steps in each process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. This compound(3398-22-9) 1H NMR [m.chemicalbook.com]
- 7. N-Boc-Trans-4-Hydroxy-D-proline methyl ester(135042-17-0) 1H NMR spectrum [chemicalbook.com]
- 8. Proline: Trans-4-Hydroxy-L-Proline by LCMS - AppNote [mtc-usa.com]
comparing the effects of different proline hydroxylation patterns on protein stability
For researchers, scientists, and drug development professionals, understanding the nuances of post-translational modifications is paramount. Among these, proline hydroxylation stands out as a critical determinant of protein stability, albeit with strikingly different outcomes depending on the protein . This guide provides a comparative analysis of the effects of different proline hydroxylation patterns on the stability of two key proteins: collagen, the structural backbone of the extracellular matrix, and Hypoxia-Inducible Factor 1α (HIF-1α), a master regulator of the cellular response to low oxygen.
This comparison will delve into the quantitative data underpinning these stability changes, provide detailed experimental protocols for their assessment, and visualize the key pathways and workflows involved.
Quantitative Comparison of Protein Stability
The stability of a protein can be quantified through various parameters, with thermal stability (melting temperature, Tm) and thermodynamic stability (Gibbs free energy of unfolding, ΔG) being central. The following tables summarize the impact of different proline hydroxylation patterns on collagen and HIF-1α.
Collagen Stability: The More Hydroxylation, the Merrier
In collagen, the hydroxylation of proline residues, particularly at the Yaa position of the repeating Gly-Xaa-Yaa triplet to form 4-hydroxyproline (4-Hyp), is crucial for the stability of its triple helical structure.[1][2] The melting temperature of the collagen triple helix is directly proportional to its 4-Hyp content.[2]
| Collagen Peptide | Hydroxylation Pattern | Melting Temperature (Tm) (°C) | Reference |
| (Pro-Pro-Gly)7 | No hydroxylation | 24 | [3] |
| (3-Hyp-Pro-Gly)7 | 3-hydroxyproline in Xaa position | < 10 | [3] |
| (Pro-3-Hyp-Gly)7 | 3-hydroxyproline in Yaa position | 13 | [3] |
| (Pro-4-Hyp-Gly)7 | 4-hydroxyproline in Yaa position | 58 | [3] |
Table 1: Melting temperatures of synthetic collagen peptides with different proline hydroxylation patterns. The data clearly indicates that 4-hydroxyproline at the Yaa position significantly enhances thermal stability, while 3-hydroxyproline is destabilizing.
HIF-1α Stability: A Mark for Destruction
In stark contrast to collagen, proline hydroxylation of HIF-1α is a signal for its degradation. Under normoxic (normal oxygen) conditions, prolyl hydroxylase domain enzymes (PHDs) hydroxylate specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation (ODD) domain of HIF-1α.[1][4] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[1][4][5] This rapid degradation maintains low levels of HIF-1α in the presence of oxygen. The half-life of HIF-1α under normoxic conditions is remarkably short, estimated to be less than 5 minutes.[6]
While precise quantitative data directly comparing the half-lives of non-hydroxylated, mono-hydroxylated, and di-hydroxylated HIF-1α is scarce in the literature, the functional outcome is a dramatic decrease in stability upon hydroxylation. The hydroxylation of even a single proline residue is sufficient to initiate the degradation cascade.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to assess the stability of proteins with varying proline hydroxylation patterns.
Thermal Stability Assessment by Circular Dichroism (CD) Spectroscopy
Objective: To determine the melting temperature (Tm) of a protein by monitoring changes in its secondary structure as a function of temperature.
Methodology:
-
Sample Preparation:
-
Prepare protein solutions (e.g., collagen peptides) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of 0.1-0.2 mg/mL.
-
Degas the buffer to prevent bubble formation at higher temperatures.
-
Filter the samples through a 0.22 µm filter to remove any aggregates.
-
-
Instrumentation and Setup:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Set the wavelength to monitor a characteristic secondary structure feature. For the collagen triple helix, this is typically the positive peak at approximately 222 nm.[7][8]
-
Set the temperature ramp rate, typically 0.5-1.0 °C/min.
-
Set the data collection interval, for example, every 0.5 °C.
-
-
Data Acquisition:
-
Equilibrate the sample at the starting temperature (e.g., 4 °C) for 5-10 minutes.
-
Initiate the temperature ramp and record the CD signal at the chosen wavelength as a function of temperature.
-
Continue data collection until the protein is fully denatured (e.g., 80-90 °C).
-
-
Data Analysis:
-
Plot the CD signal (mdeg) versus temperature (°C).
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
-
Thermodynamic Stability Measurement by Differential Scanning Calorimetry (DSC)
Objective: To directly measure the heat capacity changes associated with protein unfolding and determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH).
Methodology:
-
Sample Preparation:
-
Prepare protein and matching buffer solutions at a concentration of 0.5-2.0 mg/mL.
-
Thoroughly degas both the sample and buffer solutions.
-
Accurately load the sample into the sample cell and the matching buffer into the reference cell of the calorimeter.
-
-
Instrumentation and Setup:
-
Use a differential scanning calorimeter.
-
Set the temperature scan rate, typically 60-90 °C/hour.
-
Define the temperature range for the scan, ensuring it covers the entire unfolding transition.
-
-
Data Acquisition:
-
Perform a buffer-buffer baseline scan to establish the instrument's baseline.
-
Run the scan with the protein sample. The instrument measures the differential heat capacity (ΔCp) between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the protein's thermogram.
-
The peak of the thermogram corresponds to the melting temperature (Tm).
-
The area under the peak represents the calorimetric enthalpy of unfolding (ΔHcal).
-
Further analysis can yield the van't Hoff enthalpy (ΔHvH) and the change in heat capacity upon unfolding (ΔCp).
-
Protein Half-Life Determination by Pulse-Chase Analysis
Objective: To measure the rate of degradation of a specific protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T cells) expressing the protein of interest (e.g., HIF-1α).
-
Treat cells with experimental conditions as required (e.g., normoxia vs. hypoxia, or with inhibitors of prolyl hydroxylases).
-
-
Pulse Labeling:
-
Starve the cells in methionine-free and cysteine-free medium for 30-60 minutes.
-
"Pulse" the cells by adding medium containing 35S-labeled methionine and cysteine for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.
-
-
Chase:
-
Remove the labeling medium and wash the cells.
-
Add "chase" medium containing an excess of unlabeled methionine and cysteine.
-
Collect cell samples at various time points during the chase period (e.g., 0, 5, 10, 20, 40, 60 minutes).
-
-
Immunoprecipitation and Analysis:
-
Lyse the cells at each time point.
-
Immunoprecipitate the protein of interest using a specific antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Visualize the radiolabeled protein by autoradiography or phosphorimaging.
-
-
Data Analysis:
-
Quantify the band intensity of the labeled protein at each time point.
-
Plot the natural logarithm of the band intensity versus time.
-
The half-life (t1/2) of the protein is the time it takes for the protein level to decrease by 50% and can be calculated from the slope of the linear fit of the data.
-
Visualizing the Molecular Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved.
Figure 1: HIF-1α Degradation Pathway.
Figure 2: Experimental Workflow for Protein Stability Analysis.
References
- 1. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]
- 2. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Microbial Strains for High-Yield Trans-4-Hydroxy-L-proline Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leading engineered microbial strains for the production of trans-4-hydroxy-L-proline (t4Hyp), a valuable chiral building block for synthesizing pharmaceutical intermediates.[1][2] Traditionally produced via acid hydrolysis of animal collagen, microbial fermentation offers a more sustainable and environmentally benign alternative.[3][4] This document focuses on two prominent chassis organisms, Escherichia coli and Corynebacterium glutamicum, detailing the metabolic engineering strategies and fermentation processes that have enabled high-titer production.
Core Production Pathway and Key Precursors
The microbial production of t4Hyp from a simple carbon source like glucose relies on the hydroxylation of L-proline. This key reaction is catalyzed by a proline 4-hydroxylase (P4H), an enzyme that requires L-proline, α-ketoglutarate (α-KG), molecular oxygen, and ferrous iron (Fe²⁺) as co-substrates.[5][6] Consequently, high-yield production strategies focus on enhancing the intracellular pools of both L-proline and the co-substrate α-KG, while efficiently expressing a highly active P4H.[7]
Caption: Core biosynthetic pathway for trans-4-hydroxy-L-proline from glucose.
Performance Comparison of Engineered Strains
The following table summarizes the production performance of two leading engineered strains: E. coli HYP-10 and Corynebacterium glutamicum Hyp-7. These strains represent state-of-the-art achievements in their respective chassis for t4Hyp production from glucose in a minimal medium.
| Parameter | Escherichia coli HYP-10[6][8] | Corynebacterium glutamicum Hyp-7[9] |
| Host Strain | E. coli | C. glutamicum |
| Final Titer (g/L) | 89.4 | 21.72 |
| Yield (g/g glucose) | 0.34 | ~0.22 (0.27 mol/mol) |
| Productivity (g/L/h) | ~1.86 (calculated from 89.4g/L in 48h) | 0.36 |
| Fermentation Time (h) | 48 | 60 |
| Key Engineering Features | Overexpression of P4H and feedback-resistant ProB; Deletion of competing pathways (sucCD, aceA); Introduction of non-oxidative glycolysis (NOG) pathway; Enhanced NADPH supply. | Overexpression of P4H and feedback-resistant ProB*; Deletion of succinyl-CoA synthetase (sucCD) to redirect flux from TCA cycle to α-KG. |
| Fermentation Mode | Fed-batch (5-L bioreactor) | Shake flask |
Detailed Strain Engineering and Experimental Protocols
Escherichia coli HYP-10: A High-Titer Producer
The development of the HYP-10 strain involved a multi-level metabolic engineering strategy to maximize carbon flux towards t4Hyp.[6][8] The key modifications aimed to increase the supply of precursors L-proline and α-KG, enhance cofactor availability, and eliminate competing pathways.
Metabolic Engineering Strategy:
Caption: Metabolic engineering workflow for the E. coli HYP-10 strain.
Experimental Protocols:
-
Strain Construction: A base strain was developed by expressing a proline 4-hydroxylase (P4H) and a feedback-resistant γ-glutamyl kinase (ProB). Competing pathways were subsequently disrupted by deleting key genes. Specifically, sucCD (encoding succinyl-CoA synthetase) was knocked out to increase the α-KG pool, and aceA (encoding isocitrate lyase) was deleted to prevent carbon loss to the glyoxylate shunt.[6][8] To further boost the precursor supply, a non-oxidative glycolysis (NOG) pathway was introduced to rearrange central carbon metabolism and direct more carbon towards acetyl-CoA.[6][8] Finally, NADPH supply was enhanced to support the biosynthetic pathway.[8]
-
Fed-Batch Fermentation: The fermentation was conducted in a 5-L bioreactor. The process was initiated with a batch phase, followed by a continuous feeding strategy. Dissolved oxygen (DO) levels were controlled by adjusting the glucose feeding rate.[6] To ensure the activity of the Fe²⁺-dependent P4H enzyme, a solution of Fe²⁺ was continuously fed throughout the fermentation process.[6][8]
Corynebacterium glutamicum Hyp-7: An Alternative Chassis
C. glutamicum is an industrially important microorganism known for its ability to produce amino acids.[10] The engineering of the Hyp-7 strain focused on reconstructing the TCA cycle to enhance the availability of the co-substrate α-KG.[9]
Metabolic Engineering Strategy:
Caption: Metabolic engineering workflow for the C. glutamicum Hyp-7 strain.
Experimental Protocols:
-
Strain Construction: The engineering strategy was guided by an in silico model-based simulation. The key modification was the deletion of the sucCD genes, which encode the succinyl-CoA synthetase.[9] This disruption of the TCA cycle prevents the conversion of α-KG to succinyl-CoA, thereby redirecting the carbon flux towards the t4Hyp synthesis pathway.[5] The strain also heterologously expressed the p4h gene from Dactylosporangium sp. RH1.[9] Further improvements were achieved by fine-tuning the expression levels of the plasmid-borne feedback-resistant γ-glutamyl kinase (ProB*) and the proline 4-hydroxylase (P4H).[9]
-
Shake Flask Fermentation: The final engineered Hyp-7 strain was cultivated in shake flasks containing a glucose-minimal medium. The culture conditions, including pH and temperature, were optimized for t4Hyp production.[5]
Conclusion
Both E. coli and C. glutamicum have been successfully engineered to become efficient cell factories for trans-4-hydroxy-L-proline production. The E. coli strain HYP-10 currently holds the record for the highest reported titer, achieved through an extensive remodeling of central carbon metabolism and optimized fed-batch fermentation.[6][8] The C. glutamicum Hyp-7 strain, while achieving a lower titer in shake flasks, demonstrates a potent and simpler engineering strategy focused on redirecting TCA cycle flux, highlighting the potential of this chassis for robust industrial applications.[9] The choice of strain for industrial scale-up will depend on a variety of factors including process robustness, downstream processing considerations, and overall economic viability. The strategies outlined in this guide provide a strong foundation for future work aimed at further optimizing microbial t4Hyp production.
References
- 1. Efficient production of trans-4-Hydroxy-l-proline from glucose by metabolic engineering of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering endogenous l-proline biosynthetic pathway to boost trans-4-hydroxy-l-proline production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modular reconstruction and optimization of the trans-4-hydroxy-L-proline synthesis pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reconstruction of tricarboxylic acid cycle in Corynebacterium glutamicum with a genome-scale metabolic network model for trans-4-hydroxyproline production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of trans-4-hydroxyproline by recombinant strains of Corynebacterium glutamicum and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis of trans-4-Hydroxy-D-proline
For researchers, scientists, and drug development professionals, the synthesis of chiral molecules like trans-4-Hydroxy-D-proline, a key building block in many pharmaceuticals, presents a critical choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective, data-driven comparison of these two synthetic strategies, offering insights into their respective efficiencies, environmental impacts, and overall performance.
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, driving the need for highly selective and efficient synthetic routes. This compound is a valuable chiral intermediate, and its synthesis is a prime example of where the choice between chemical and enzymatic methods can have significant implications for yield, purity, cost, and sustainability.
Performance Comparison: A Quantitative Overview
The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of this compound, based on available experimental data.
| Performance Metric | Chemical Synthesis (Multi-step) | Enzymatic Synthesis (Whole-cell catalysis) |
| Starting Material | D-proline or derivatives | D-proline |
| Key Transformation | Stereochemical inversion (e.g., Mitsunobu reaction) | Regio- and stereospecific hydroxylation |
| Overall Yield | Variable (typically lower due to multiple steps) | High (up to 99.9%)[1] |
| Product Purity | High (after extensive purification) | Very high (typically >99%) |
| Reaction Conditions | Often harsh (anhydrous solvents, extreme temperatures, stoichiometric reagents) | Mild (aqueous media, near-neutral pH, moderate temperatures) |
| Byproducts | Significant amounts of chemical waste (e.g., triphenylphosphine oxide) | Minimal, primarily biomass |
| Environmental Impact | Higher (use of hazardous reagents and solvents) | Lower (biodegradable catalysts, aqueous systems) |
| Productivity | Generally lower | High (e.g., up to 2.77 g/L/h)[1] |
| Stereoselectivity | Dependent on the specific reaction and protecting groups | Excellent (highly specific enzymes)[2] |
Experimental Workflows: A Visual Representation
The following diagrams, generated using the DOT language, illustrate the generalized workflows for both the chemical and enzymatic synthesis of this compound.
Caption: Generalized workflow for the chemical synthesis of this compound.
Caption: Generalized workflow for the enzymatic synthesis of this compound.
Detailed Experimental Protocols
Chemical Synthesis: A Multi-step Approach via Mitsunobu Reaction
The chemical synthesis of this compound from D-proline typically involves a multi-step process with protection, stereochemical inversion, and deprotection steps. The key step for achieving the desired trans stereochemistry is often a Mitsunobu reaction, which proceeds with inversion of configuration at the C4 position of a protected cis-4-hydroxy-D-proline derivative.
Materials:
-
N-Boc-cis-4-hydroxy-D-proline methyl ester
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
p-Nitrobenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Sodium methoxide (NaOMe) in methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Mitsunobu Reaction (Inversion of Stereochemistry):
-
To a solution of N-Boc-cis-4-hydroxy-D-proline methyl ester and p-nitrobenzoic acid in anhydrous THF at 0°C under an inert atmosphere, add triphenylphosphine.
-
Slowly add DIAD or DEAD to the reaction mixture and allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the inverted p-nitrobenzoate ester.
-
-
Saponification and Deprotection:
-
Dissolve the purified ester in methanol and treat with a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Neutralize the reaction with aqueous HCl and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the N-Boc protected this compound.
-
-
Final Deprotection:
-
Treat the N-Boc protected product with a solution of HCl in a suitable organic solvent (e.g., dioxane or ethyl acetate) to remove the Boc protecting group.
-
After completion of the reaction, evaporate the solvent to obtain the crude this compound hydrochloride.
-
Purify the final product by recrystallization or ion-exchange chromatography.
-
Enzymatic Synthesis: Whole-Cell Biocatalysis
The enzymatic synthesis of this compound utilizes a proline 4-hydroxylase enzyme, often expressed in a microbial host such as Escherichia coli. This method offers a direct and highly selective conversion of D-proline.
Materials:
-
Recombinant E. coli strain overexpressing a proline 4-hydroxylase.
-
Fermentation medium (e.g., LB or a defined mineral medium) containing a suitable carbon source (e.g., glucose), nitrogen source, and salts.
-
D-proline (substrate)
-
Inducer for gene expression (e.g., IPTG)
-
Bioreactor with temperature, pH, and dissolved oxygen control.
-
Centrifuge
-
Ion-exchange chromatography resins
-
Crystallization solvents (e.g., ethanol, isopropanol)
Procedure:
-
Fermentation and Cell Growth:
-
Inoculate a seed culture of the recombinant E. coli strain into a bioreactor containing the fermentation medium.
-
Cultivate the cells under optimal conditions of temperature (e.g., 30-37°C), pH (e.g., 6.5-7.0), and aeration.
-
When the cell density reaches a desired level (e.g., mid-log phase), induce the expression of the proline 4-hydroxylase with an appropriate inducer.
-
-
Biotransformation:
-
After induction, add D-proline to the culture medium to initiate the biotransformation.
-
Continue the cultivation, maintaining the optimal conditions for the enzymatic reaction. The hydroxylation of proline requires molecular oxygen and often co-factors like Fe(II) and α-ketoglutarate, which can be supplied exogenously or generated by the host's metabolism.[3]
-
Monitor the conversion of D-proline to this compound using analytical techniques such as HPLC.
-
-
Downstream Processing and Purification:
-
Once the reaction is complete, harvest the cells by centrifugation.
-
The supernatant, containing the product, can be further processed.
-
Isolate the crude product from the culture supernatant using methods like ion-exchange chromatography.
-
Purify the this compound by crystallization from a suitable solvent system to achieve high purity.
-
Conclusion: A Clear Advantage for Enzymatic Synthesis
While chemical synthesis provides a well-established route to this compound, the data and experimental workflows clearly indicate the superiority of the enzymatic approach for industrial-scale production. The enzymatic method offers significantly higher yields, exceptional stereoselectivity, and a much-improved environmental profile due to its mild reaction conditions and reduced waste generation. For researchers and drug development professionals seeking a sustainable, efficient, and cost-effective method for producing this valuable chiral building block, enzymatic synthesis represents the clear path forward. The continued development of robust and highly active enzymes will further solidify the position of biocatalysis as the preferred method for the synthesis of complex chiral molecules.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of trans-4-Hydroxy-D-proline on Peptide-Protein Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids into peptides is a critical strategy in drug discovery and chemical biology to enhance stability, modulate conformation, and optimize binding affinity to protein targets. Among these, proline analogs have garnered significant attention due to the unique conformational constraints proline imparts on the peptide backbone. This guide provides a comparative analysis of the impact of trans-4-Hydroxy-D-proline on peptide-protein interactions, with a focus on its potential to alter binding affinity and biological activity.
The Role of Proline Hydroxylation in Peptide-Protein Interactions: A Case Study on Collagen-Integrin Binding
A key example of the importance of proline hydroxylation is the interaction between collagen and integrins, a fundamental process in cell adhesion, signaling, and tissue organization. The binding of integrin α-I domains to collagen is often mediated by a conserved GxOGER motif, where 'O' represents hydroxyproline.
Comparative Binding Affinity Data
The following tables summarize experimental data from a study by Zeltz et al. (2018), which investigated the binding of integrin α1I and α2I domains to collagen-like peptides with and without L-hydroxyproline. This data provides a quantitative baseline to understand the impact of the hydroxyl group on binding affinity.
Table 1: Integrin α1I Domain Binding to Collagen-Like Peptides
| Peptide Sequence | Description | Binding Avidity (A_max) | Relative Binding vs. GFOGER |
| GFOGER | With L-Hydroxyproline | ~1.2 | 100% |
| GFPGER | Without Hydroxyproline | ~0.4 | ~33% |
Data adapted from solid-phase binding assays. A_max represents the maximum absorbance, indicating the extent of binding.
Table 2: Integrin α2I Domain Binding to Collagen-Like Peptides
| Peptide Sequence | Description | Binding Avidity (A_max) | Relative Binding vs. GFOGER |
| GFOGER | With L-Hydroxyproline | ~1.0 | 100% |
| GFPGER | Without Hydroxyproline | ~0.8 | ~80% |
Data adapted from solid-phase binding assays. A_max represents the maximum absorbance, indicating the extent of binding.
Analysis of the Data:
The data clearly demonstrates that the presence of L-hydroxyproline in the GFOGER peptide significantly enhances the binding of the integrin α1I domain, with approximately a three-fold increase in binding avidity compared to the non-hydroxylated peptide.[1][2] The effect on the α2I domain is less pronounced but still notable.[1][2] This highlights two key mechanisms by which 4-hydroxyproline influences peptide-protein interactions:
-
Direct Interaction: The hydroxyl group of hydroxyproline can form a critical hydrogen bond with the protein target. Structural modeling has suggested an important interaction between the hydroxyl group of hydroxyproline in the GFOGER motif and an arginine residue (Arg-218) in the α1I domain.[1][2]
-
Conformational Stabilization: Hydroxylation of proline residues is crucial for the stability of the collagen triple helix.[1][2] A more stable and correctly folded peptide conformation presents the binding motif more effectively to the protein partner.
Prospective Impact of this compound
While the data above is for the L-isomer, the introduction of a D-amino acid, such as this compound, would introduce significant structural and functional changes:
-
Altered Backbone Conformation: D-amino acids induce localized changes in the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This would drastically alter the three-dimensional arrangement of the peptide, potentially disrupting the canonical polyproline II (PPII) helix conformation recognized by many proline-binding domains.
-
Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This increased stability is a significant advantage in therapeutic peptide development.
-
Receptor Specificity: The altered conformation may lead to a loss of affinity for the original target but could potentially result in novel interactions with other proteins or even different binding pockets on the same target.
Therefore, substituting L-hydroxyproline with this compound in a peptide like GFOGER would likely abolish or significantly reduce its binding to integrin α1I and α2I domains due to the disruption of the required conformation. However, for rational drug design targeting novel interactions, this modification could be a powerful tool.
Experimental Protocols
To quantitatively assess the impact of this compound on peptide-protein interactions, the following experimental methodologies are recommended.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation constant (K_D) of peptide-protein binding.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein (ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface. Amine coupling will covalently link the protein to the chip surface.
-
Remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of concentrations of the peptide (analyte), including the this compound variant and controls (L-proline, L-hydroxyproline), are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each peptide concentration is injected over the ligand and reference surfaces at a constant flow rate.
-
The association phase is monitored during the injection, followed by a dissociation phase where only running buffer flows over the chip.
-
Between cycles, the chip surface is regenerated using a solution that disrupts the interaction without denaturing the ligand (e.g., a low pH glycine solution or a high salt concentration buffer).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting provides the kinetic rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D = k_d / k_a).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Objective: To obtain a complete thermodynamic profile of the peptide-protein interaction.
Methodology:
-
Sample Preparation:
-
The protein and peptides (this compound variant and controls) are extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
The concentrations of the protein and peptides are accurately determined. Typically, the protein is placed in the sample cell at a concentration 10-50 times the expected K_D, and the peptide is in the syringe at a 10-20 fold higher concentration.
-
-
Titration:
-
The protein solution is loaded into the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe.
-
After thermal equilibration, a series of small injections of the peptide solution are made into the sample cell.
-
The heat change associated with each injection is measured relative to a reference cell containing only buffer.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the two molecules.
-
This isotherm is fitted to a binding model to extract the thermodynamic parameters: K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Visualizations
Collagen-Integrin Signaling Pathway
The binding of collagen to integrin receptors triggers a cascade of intracellular signaling events that regulate cell behavior. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified diagram of the collagen-integrin signaling pathway.
Experimental Workflow for Comparative Binding Analysis
The following workflow outlines the process for comparing the binding of different peptides to a target protein.
Caption: Workflow for comparing peptide binding affinities using SPR and ITC.
References
Safety Operating Guide
Proper Disposal of trans-4-Hydroxy-D-proline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of trans-4-Hydroxy-D-proline. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring environmental responsibility. These guidelines are intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) procedures and the manufacturer's Safety Data Sheet (SDS).
I. Immediate Safety and Handling Precautions
While this compound is not generally classified as a hazardous substance, it is imperative to handle it with care, employing standard laboratory safety protocols.[1] One safety data sheet has classified it as harmful to aquatic life. Therefore, release into the environment should be avoided.
Personal Protective Equipment (PPE): Before handling or preparing for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields meeting OSHA or European standards.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use.[2][3]
-
Body Protection: A standard lab coat or other protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is likely, a particle filter respirator is recommended.[2]
II. Step-by-Step Disposal Procedures
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain unless explicitly permitted by your institution's EHS department and local regulations.
Step 1: Waste Segregation
Proper segregation is the first critical step in the disposal process.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Contaminated disposables such as weigh boats, gloves, and wipes must also be placed in the designated solid hazardous waste container.[4]
-
-
Aqueous/Liquid Waste:
Step 2: Container Management
-
Use designated and properly labeled hazardous waste containers obtained from your institution's EHS department.[4]
-
Ensure containers are made of a compatible material and are securely sealed to prevent leaks.
-
Label each container clearly with "Hazardous Waste" and the full chemical name: "this compound". Note the concentration and date.
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Restrict Access: Cordon off the spill area to prevent exposure.
-
Ensure Ventilation: Work in a well-ventilated area.[3]
-
Contain Spill: Prevent the spillage from entering drains, sewers, or water courses.[1]
-
Absorb and Collect:
-
Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.[4]
Step 4: Final Disposal
-
Store sealed and labeled waste containers in a designated secondary containment area away from incompatible materials.
-
Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department or a licensed waste disposal contractor.[4][5]
III. Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) are not widely established in standard safety data sheets. Disposal decisions should be based on the general principle of treating it as chemical waste.
| Parameter | Guideline |
| Drain Disposal | Generally not recommended. Prohibited unless explicitly approved by institutional EHS and local authorities. Drain disposal of even small quantities of chemicals may be prohibited by institutional policy.[6] |
| Landfill Disposal | Permissible only for decontaminated and empty containers, in accordance with local regulations. The chemical itself should be sent to an approved waste disposal plant. |
| Incineration | A potential disposal method via a licensed waste disposal contractor, especially for solid waste and contaminated materials. |
| Aquatic Release | Avoid release to the environment as it may be harmful to aquatic life. |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling trans-4-Hydroxy-D-proline
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for trans-4-Hydroxy-D-proline, a non-essential amino acid commonly used in biochemical research.[1]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Recommendation | Citations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [2][3][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves that have been inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. | [2][3][4][5] |
| Respiratory Protection | Under normal use conditions where dust formation is avoided, no protective equipment is typically needed. If dust is generated, a particle filter respirator (such as a dust mask type N95) is recommended. | [1][2][6][7] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practice.[2][3][8][9]
-
Keep containers securely sealed when not in use.[1]
-
Store in a dry, cool, and well-ventilated place.[5][10] Protect from light.[2]
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5][8][11]
-
Waste material should not be mixed with other waste and should be left in its original container.[8]
-
For spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][9]
Quantitative Safety Data
This compound is not generally classified as a hazardous substance.[1] However, it is treated as a "nuisance dust" or "particulates not otherwise regulated" in some occupational health contexts. The following exposure limits have been established:
| Jurisdiction | Exposure Limit Type | Value | Citation |
| US - Hawaii | Air Contaminant Limits (Total dust) | 10 mg/m³ | [1] |
| US - Hawaii | Air Contaminant Limits (Respirable fraction) | 5 mg/m³ | [1] |
| US - Oregon | Permissible Exposure Limits (Z-3) (Inert or Nuisance Dust) | 15 mg/m³ | [1] |
Chemical Spill Response Workflow
In the event of a spill, a clear and logical procedure is essential to ensure safety and minimize environmental contamination. The following diagram outlines the step-by-step process for handling a spill of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. agilent.com [agilent.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
